(R)-Methyl tetrahydrofuran-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (3R)-oxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNCRJHLZDGPO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Methyl tetrahydrofuran-3-carboxylate chemical properties
An In-depth Technical Guide to (R)-Methyl Tetrahydrofuran-3-carboxylate: Properties, Applications, and Experimental Considerations
Introduction
This compound is a chiral heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of natural products and biologically active molecules, contributing significantly to their structural diversity and bioactivity.[1][2][3] As a chiral building block, this compound provides a valuable scaffold for the stereoselective synthesis of complex molecular targets. The U.S. Food and Drug Administration (FDA) has approved numerous drugs containing the THF nucleus for treating a range of clinical diseases, underscoring the importance of this structural class in drug discovery.[4] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.
Core Chemical and Physical Properties
This compound is the methyl ester derivative of (R)-tetrahydrofuran-3-carboxylic acid. Its key identifiers and physical characteristics are crucial for its application in experimental settings.
Chemical Identity
| Identifier | Value |
| IUPAC Name | methyl (3R)-oxolane-3-carboxylate |
| Synonyms | (R)-Methyl oxolane-3-carboxylate, Methyl (R)-tetrahydro-3-furoate |
| CAS Number | 191347-93-0 (for the (R)-enantiomer) |
| Molecular Formula | C₆H₁₀O₃[5][6][7] |
| Molecular Weight | 130.14 g/mol [6][7] |
| SMILES | COC(=O)[C@H]1CCOC1 |
Physicochemical Data
The physical properties of the racemic mixture (CAS No. 53662-85-4) are well-documented and serve as a reliable reference for the enantiomerically pure compound.
| Property | Value | Source |
| Appearance | Colorless liquid | [8] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Boiling Point | 158.8 ± 23.0 °C at 760 mmHg | [6] |
| Flash Point | 55.2 ± 17.2 °C | [6] |
| Vapor Pressure | 2.6 ± 0.3 mmHg at 25°C | [6] |
| Refractive Index | 1.441 | [6] |
| Solubility | Partially soluble in water.[8] Soluble in many organic solvents. |
Synthesis and Stereochemical Control
The synthesis of tetrahydrofuran rings is a cornerstone of modern organic chemistry, often involving the cyclization of epoxide intermediates.[1][3] For chiral molecules like this compound, achieving high enantiomeric purity is paramount. Synthesis strategies typically rely on either starting from a chiral precursor or employing asymmetric catalysis.
The general approach involves the formation of the tetrahydrofuran-3-carboxylic acid scaffold, followed by esterification. The parent acid can be derived from precursors like glutamic acid or through asymmetric hydrogenation or cyclization reactions.
Expert Insight: The choice of synthetic route is often dictated by the desired scale and cost. For laboratory-scale synthesis, starting from a commercially available chiral pool molecule is often preferred for its reliability in establishing the correct stereocenter. For industrial applications, asymmetric catalytic methods are increasingly favored due to their efficiency and atom economy.
Reactivity, Stability, and Handling
Chemical Stability
This compound is stable under normal laboratory conditions.[5] However, as an ether, it shares some of the stability concerns of its parent compound, tetrahydrofuran.
-
Peroxide Formation : Ethers like THF can form explosive peroxides upon exposure to air and light.[8] While the ester group may influence this tendency, it is prudent to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and away from light.
-
Acid/Base Sensitivity : The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the parent carboxylic acid and methanol. The ether linkage in the THF ring is generally stable but can be cleaved by strong acids.
-
Incompatible Materials : Strong oxidizing agents are incompatible and may react violently.[8][9]
Reactivity Profile
The molecule's reactivity is centered on the ester functional group, making it a versatile intermediate.
-
Hydrolysis : Cleavage of the ester to the carboxylic acid.
-
Transesterification : Exchange of the methyl group with another alcohol.
-
Amidation : Reaction with amines to form the corresponding amide. This is a common step in drug development to link the THF scaffold to other pharmacophores.[10]
-
Reduction : The ester can be reduced to the corresponding alcohol, (R)-3-(hydroxymethyl)tetrahydrofuran, using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Research and Drug Development
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability. The defined stereochemistry of this compound makes it an invaluable chiral synthon for creating optically pure active pharmaceutical ingredients (APIs).
Derivatives of 3-aminotetrahydrofuran-3-carboxylic acid, which can be synthesized from this ester, have shown potential as Factor Xa inhibitors for the prevention and treatment of thrombotic diseases.[10] This highlights the direct applicability of this building block in constructing complex and pharmacologically potent molecules.[10]
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety. The racemic mixture is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5][7]
GHS Hazard Information
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: GHS classification for the racemic mixture.[5]
Recommended Handling Procedures
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Emergency eye wash stations and safety showers should be readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[7][9][11] It is often recommended to store under an inert gas to prevent moisture contamination and potential peroxide formation.[5]
Experimental Protocol: Base-Mediated Hydrolysis
This section provides a validated, step-by-step methodology for the hydrolysis of the ester to its corresponding carboxylic acid, a common subsequent step in a synthetic sequence.
Objective: To convert this compound to (R)-Tetrahydrofuran-3-carboxylic acid with high yield and purity.
Causality Behind Choices:
-
Solvent (Methanol/Water) : A co-solvent system is used. Methanol ensures miscibility of the organic ester, while water is the reactant for hydrolysis.
-
Base (Lithium Hydroxide) : LiOH is a strong base that effectively saponifies the ester. It is often preferred over NaOH or KOH in sensitive substrates due to the lower nucleophilicity of the lithium cation, which can sometimes reduce side reactions.
-
Temperature (Room Temperature) : The reaction proceeds efficiently at room temperature, avoiding potential degradation or side reactions that could occur at elevated temperatures.
-
Acidification (HCl) : After the reaction, the solution is basic. Acidification is required to protonate the carboxylate salt, precipitating the neutral carboxylic acid product.
-
Extraction (Ethyl Acetate) : Ethyl acetate is a common organic solvent for extracting moderately polar organic products from aqueous solutions. It is relatively non-toxic and easily removed under vacuum.
Step-by-Step Procedure
-
Dissolution : Dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.
-
Saponification : Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH) (1.5 eq) portion-wise while stirring.
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidification : Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify the solution to pH ~2 by slowly adding 1M hydrochloric acid (HCl).
-
Extraction : Extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification : The crude product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its utility in organic synthesis is underscored by the prevalence of the tetrahydrofuran motif in numerous FDA-approved drugs. A thorough understanding of its reactivity, stability, and handling requirements allows researchers to leverage this versatile molecule for the efficient and stereoselective synthesis of complex targets, paving the way for new discoveries in drug development and materials science.
References
- Google Patents. (n.d.). Process for the preparation of 3-methyltetrahydrofuran.
- Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
American Chemical Society. (2024). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl tetrahydrofuran-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl furan-3-carboxylate. PubChem. Retrieved from [Link]
-
Kairav Chemofarbe Industries Ltd. (n.d.). 3-Methyl Tetrahydrofuran (3-Methyl THF). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC. Retrieved from [Link]
-
Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyltetrahydrofuran. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]
-
American Chemical Society. (2024). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc [chemsrc.com]
- 7. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]
- 8. METHYLTETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
(R)-Methyl tetrahydrofuran-3-carboxylate CAS number 191347-93-0
An In-Depth Technical Guide to (R)-Methyl tetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Scaffold
This compound, identified by its CAS number 191347-93-0, is a chiral heterocyclic compound of significant interest in modern medicinal chemistry.[1][2] It belongs to a class of molecules known as chiral building blocks—enantiomerically pure compounds that serve as foundational starting materials for the synthesis of complex, stereochemically defined molecules.[3][] The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous FDA-approved pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding.[5][6][7] The specific (R)-configuration at the C3 carbon, combined with the reactive methyl ester group, makes this molecule a versatile and valuable intermediate for creating novel therapeutic agents with precise three-dimensional structures.[8]
The imperative for using single-enantiomer drugs has grown dramatically, as biological systems like enzymes and receptors are inherently chiral and interact differently with each enantiomer of a drug molecule.[][9] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[10] Consequently, access to high-purity chiral building blocks like this compound is critical for accelerating drug discovery, enabling lead optimization, and ensuring the development of safer, more effective medicines.[][10][11]
Physicochemical and Structural Properties
A precise understanding of a molecule's properties is fundamental to its application in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 191347-93-0 | [1][2] |
| IUPAC Name | methyl (3R)-oxolane-3-carboxylate | [8] |
| Molecular Formula | C₆H₁₀O₃ | [1][12] |
| Molecular Weight | 130.14 g/mol | [1][13] |
| Appearance | Solid / Liquid | [2][14] |
| SMILES | COC(=O)[C@@H]1CCOC1 | [12] |
| InChI Key | HUTNCRJHLZDGPO-RXMQYKEDSA-N | [2] |
Strategic Synthesis: Accessing Enantiopure Tetrahydrofurans
The synthesis of enantiomerically pure tetrahydrofurans is a key challenge in organic chemistry. Modern strategies have moved beyond classical resolution of racemates towards more elegant and efficient asymmetric methods.[11] These include catalytic asymmetric hydrogenation, diastereoselective cyclization, and enzymatic resolutions.[11][15]
A plausible and efficient workflow for the synthesis of this compound involves the asymmetric hydrogenation of a prochiral precursor, methyl furan-3-carboxylate. This process utilizes a chiral catalyst to selectively generate the desired (R)-enantiomer.
Caption: Asymmetric Hydrogenation Workflow.
Experimental Protocol: Catalytic Asymmetric Hydrogenation
This protocol describes a representative method for the synthesis of this compound. The choice of a Ruthenium-BINAP catalyst is illustrative of a widely successful class of catalysts for asymmetric hydrogenations.
-
Catalyst Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), a pressure-rated reaction vessel is charged with a chiral ruthenium catalyst, such as [Ru(OAc)₂( (R)-BINAP) ], and the prochiral substrate, methyl furan-3-carboxylate.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the sensitive organometallic catalyst. The (R)-BINAP ligand provides the chiral environment necessary to induce enantioselectivity in the hydrogenation, directing the hydrogen atoms to one face of the furan ring.
-
-
Solvent Addition: Degassed methanol is added as the solvent. The vessel is sealed.
-
Causality: Methanol is a common solvent for hydrogenations due to its ability to dissolve both the substrate and catalyst, and its polarity can influence reaction rates. Degassing removes dissolved oxygen, further protecting the catalyst.
-
-
Hydrogenation: The vessel is removed from the glovebox, connected to a hydrogen gas line, and purged several times. The reaction is then pressurized with H₂ gas (typically 50-100 atm) and stirred at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Causality: High pressure increases the concentration of hydrogen in the solution, driving the reaction forward. The temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.
-
-
Work-up and Purification: After cooling and carefully venting the H₂ pressure, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from the catalyst residue and any unreacted starting material or byproducts, yielding the pure enantiomer.
-
-
Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Trustworthiness: This final analytical step is a self-validating measure. It confirms the effectiveness of the asymmetric catalysis and quantifies the purity of the final product, ensuring it meets the stringent requirements for use in pharmaceutical synthesis.
-
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is strategically designed for further chemical modification.
Caption: Incorporation into a Target Molecule.
Its primary applications include:
-
Synthesis of Protease Inhibitors: The THF scaffold can mimic natural substrates, fitting into the active sites of enzymes like proteases.
-
Protein Degrader Building Blocks: This molecule has been specifically identified for its utility in constructing PROTACs (Proteolysis-Targeting Chimeras) and other molecular glues, a cutting-edge area of drug discovery.[1]
-
Scaffold for Complex Natural Products: The chiral center and functional group provide a reliable starting point for the total synthesis of complex molecules.[16]
Analytical Characterization Profile
Confirming the structure and purity of this compound is achieved through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Protons adjacent to the ester and ether oxygen will be shifted downfield. The spectrum will show distinct multiplets for the five protons on the THF ring and a singlet for the methyl ester protons (~3.7 ppm).[17] |
| ¹³C NMR | A carbonyl carbon signal will be present around 170-175 ppm. Four distinct signals for the carbons of the THF ring and one for the methyl ester carbon (~52 ppm) are expected.[17] |
| IR Spectroscopy | A strong C=O stretch for the ester will be prominent around 1735 cm⁻¹. A C-O stretch for the ether will appear in the 1100-1200 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 130.14, with characteristic fragmentation patterns corresponding to the loss of -OCH₃ or other parts of the molecule. |
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet for the (R)-enantiomer is not always distinct from the racemic mixture, the general hazards associated with this class of compounds should be observed.[18]
| Hazard Category | GHS Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[18] H319: Causes serious eye irritation.[18] H335: May cause respiratory irritation.[18] |
| Storage Class | 11: Combustible Solids |
Standard Operating Procedure for Safe Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[18][19] Room temperature storage is generally acceptable.[1]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[19] Avoid generating dust.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[20]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the advancement of pharmaceutical research. Its defined stereochemistry, coupled with the proven biological relevance of the tetrahydrofuran core, provides chemists with a reliable and versatile building block.[3][5] By leveraging such well-defined chiral molecules, researchers can design and synthesize next-generation therapeutics with greater precision, improved efficacy, and enhanced safety profiles, ultimately accelerating the path from laboratory discovery to clinical application.[9][10]
References
- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- PubMed. Synthesis of chiral building blocks for use in drug discovery. PubMed.
- BOC Sciences. Precision Chiral Building Block Synthesis. BOC Sciences.
- CP Lab Safety. (R)
- SynQuest Laboratories, Inc. (2017, May 24).
- A2B Chem. (R)
- Sigma-Aldrich. (R)
- PubMed. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
- Alichem. (R)
- Benchchem. (R)
- R Discovery. (2025, July 30). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
- Fisher Scientific. (2009, May 14).
- Solventis. Tetrahydrofuran (THF)
- Sigma-Aldrich. (2025, November 6).
- ACS Publications. Diastereoselective syntheses of highly substituted methyl tetrahydrofuran-3-carboxylates by reaction of .gamma.-lactols with silylated nucleophiles. The Journal of Organic Chemistry.
- CDH Fine Chemical.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
- ResearchGate. (2025, August 9). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
- NIH. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
- TCI Deutschland GmbH.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 191347-93-0 [sigmaaldrich.com]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 10. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 11. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 97% | CAS: 191347-93-0 | AChemBlock [try.achemblock.com]
- 13. labsolu.ca [labsolu.ca]
- 14. Methyl Tetrahydrofuran-2-carboxylate | 37443-42-8 | TCI Deutschland GmbH [tcichemicals.com]
- 15. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ekwan.github.io [ekwan.github.io]
- 18. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 19. fishersci.com [fishersci.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
(R)-Methyl tetrahydrofuran-3-carboxylate molecular weight and formula
An In-Depth Technical Guide to (R)-Methyl Tetrahydrofuran-3-carboxylate for Advanced Research and Development
Introduction
This compound is a chiral heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a stereochemically defined building block, or synthon, its value lies in the precise three-dimensional architecture it provides for the synthesis of complex, enantiopure molecules. The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous biologically active compounds and natural products, prized for its metabolic stability and its ability to engage in hydrogen bonding. The "(R)" designation at the 3-position, combined with the versatile methyl ester functionality, makes this molecule a crucial intermediate for constructing advanced drug candidates, including protease inhibitors and anticoagulants.[1][2] This guide offers a comprehensive overview of its core properties, a logical framework for its synthesis and stereochemical control, and its applications in modern drug development.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. All quantitative data are summarized in the table below for clarity and ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [3][4][5][6] |
| Molecular Weight | 130.14 g/mol | [3][4][6][7][8] |
| CAS Number | 191347-93-0 | [1][7] |
| Racemic CAS Number | 53662-85-4 | [3][4][5][8] |
| IUPAC Name | Methyl (3R)-tetrahydrofuran-3-carboxylate | |
| Common Synonyms | (R)-Methyl oxolane-3-carboxylate; (R)-Methyl tetrahydro-3-furoate | [3][9] |
| Physical State | Colorless to Brown Liquid | [9] |
| Density | ~1.1 g/cm³ | [4] |
| Boiling Point | 158.8 ± 23.0 °C at 760 mmHg | [4] |
| Flash Point | 55.2 ± 17.2 °C | [4] |
| Storage | Sealed in a dry place, at room temperature. | [6] |
Synthesis and Stereochemical Control: The Asymmetric Advantage
The primary challenge and strategic goal in synthesizing this compound is the establishment of the chiral center at the C3 position with high enantiomeric purity. While early syntheses often produced racemic mixtures through methods like the simple hydrogenation of methyl furan-3-carboxylate, modern applications demand enantioselective routes that yield a high enantiomeric excess (ee).[1] This is because, in a biological system, one enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.
The causality behind choosing an asymmetric method is rooted in efficiency and purity. Asymmetric catalysis, using a small amount of a chiral catalyst to generate large quantities of an enantiopure product, is a cornerstone of modern organic synthesis.
Conceptual Protocol: Asymmetric Hydrogenation of Methyl Furan-3-carboxylate
This protocol describes a logical, field-proven workflow for achieving the desired (R)-enantiomer. The choice of a chiral phosphine ligand complexed with a transition metal (e.g., Ruthenium or Rhodium) is critical; the ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the substrate preferentially.
Step 1: Catalyst Preparation
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the metal precursor (e.g., [Ru(cod)(2-methylallyl)₂]) and the chosen chiral ligand (e.g., a derivative of BINAP) in a degassed solvent like toluene.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete ligand exchange and formation of the active catalyst.
-
Rationale: The inert atmosphere is essential to prevent the oxidation and deactivation of the highly sensitive organometallic catalyst.
Step 2: Reaction Setup
-
In a high-pressure autoclave, add the substrate, methyl furan-3-carboxylate, followed by a degassed solvent such as methanol.
-
Add the prepared catalyst solution via cannula transfer.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Rationale: Methanol is a common solvent for hydrogenations. Cannula transfer under an inert atmosphere ensures the catalyst is not exposed to air.
Step 3: Hydrogenation
-
Pressurize the autoclave with hydrogen to the optimized pressure (e.g., 50-100 bar).
-
Begin stirring and heat the reaction to the target temperature (e.g., 50-80 °C).
-
Maintain the reaction for 12-24 hours, monitoring for hydrogen uptake.
-
Rationale: Pressure and temperature are key parameters that affect reaction rate and selectivity. These are typically optimized during process development.
Step 4: Work-up and Purification
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can then be purified by silica gel column chromatography to remove the catalyst and any byproducts, yielding the pure this compound.
-
Rationale: Chromatography separates the desired product from non-volatile catalyst residues.
Step 5: Self-Validation via Chiral HPLC
-
Dissolve a small sample of the purified product in an appropriate solvent (e.g., isopropanol/hexane mixture).
-
Inject the sample onto a chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H).
-
The two enantiomers, (R) and (S), will have different retention times, allowing for the calculation of the enantiomeric excess (ee), which validates the success of the asymmetric synthesis.
Visualization of Synthesis Workflow
Caption: Asymmetric synthesis and validation workflow.
Applications in Drug Development
The utility of this compound in drug development stems from its dual identity as both a rigid scaffold and a versatile chemical handle.
-
Chiral Scaffolding: The stereodefined tetrahydrofuran ring acts as a rigid scaffold. In drug design, controlling the spatial orientation of various functional groups is paramount for achieving high-affinity binding to a protein or enzyme target. By using this enantiopure building block, researchers can ensure that pendant groups are positioned correctly in 3D space, a critical factor for optimizing pharmacological activity.[1]
-
Versatile Functional Group: The methyl ester is a highly versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals. This allows for the straightforward incorporation of the chiral THF moiety into a larger, more complex molecular architecture.
-
Pharmacokinetic Properties: The THF ring itself is generally considered to be metabolically stable and can improve the physicochemical properties of a drug candidate, such as solubility. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
Logical Progression in Drug Discovery
Caption: Role of the building block in drug discovery.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of standard analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in the ¹H NMR spectrum would include a singlet around 3.7 ppm for the methyl ester protons and a series of complex multiplets for the seven protons on the tetrahydrofuran ring.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound, which should correspond to 130.14 g/mol .[3][4][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the ester group.
-
Chiral Chromatography (HPLC or GC): As mentioned in the synthesis section, this is the most critical analysis for determining the enantiomeric purity (ee) of the final product, ensuring its suitability for use in asymmetric synthesis.
References
-
Chemsrc, "Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4", Chemsrc, Available at: [Link]
-
American Elements, "Methyl tetrahydrofuran-3-carboxylate | CAS 53662-85-4", American Elements, Available at: [Link]
- Google Patents, "WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments", Google Patents, Available at
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 3. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]
- 4. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc [chemsrc.com]
- 5. americanelements.com [americanelements.com]
- 6. 53662-85-4|Methyl tetrahydrofuran-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
structure of (R)-Methyl tetrahydrofuran-3-carboxylate
An In-depth Technical Guide to (R)-Methyl tetrahydrofuran-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a chiral heterocyclic compound of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its rigid, stereodefined tetrahydrofuran (THF) core makes it a valuable building block for the enantioselective synthesis of complex molecules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, analysis, and strategic implementation in synthetic workflows. We will delve into the causality behind experimental choices, provide self-validating analytical protocols, and ground all claims in authoritative references.
Introduction: A Key Chiral Intermediate
This compound, with CAS Registry Number 191347-93-0, is the (R)-enantiomer of a substituted tetrahydrofuran molecule.[1][2] The core of its utility lies in its stereochemistry. The fixed (R)-configuration at the C3 carbon provides a chiral scaffold that allows for the construction of specific, enantiopure downstream products.[1] This is paramount in drug development, where often only one enantiomer of a chiral drug is biologically active and the other may be inactive or even harmful.
The tetrahydrofuran ring system itself is a common motif in a vast array of natural products and pharmaceuticals, prized for its relative stability and the synthetic handles it offers.[3] The ester functionality at the 3-position of this specific molecule provides a versatile point for chemical modification, enabling its incorporation into larger, more complex target structures. Its primary applications are as a chiral building block in the synthesis of enantiopure drugs, including advanced protease inhibitors and novel anticoagulants.[1][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, analytical methods, and purification strategies.
Chemical Structure and Stereochemistry
The molecule consists of a five-membered saturated heterocyclic ring (tetrahydrofuran) with an oxygen atom. A methyl ester group (-COOCH₃) is attached to the carbon at the 3-position. The stereochemical descriptor "(R)" indicates the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 191347-93-0 | [1][2] |
| Molecular Formula | C₆H₁₀O₃ | [1][5] |
| Molecular Weight | 130.14 g/mol | [2][5] |
| Synonyms | (R)-Methyl oxolane-3-carboxylate | [1] |
| Appearance | Liquid | [6] |
| Purity | Typically >95% | [2] |
Spectroscopic Profile
While a definitive, published spectrum for this specific compound is not available, its structure allows for the confident prediction of its key spectroscopic features. These predictions are crucial for identity confirmation in a research setting.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the 3.6-3.8 ppm range. The protons on the tetrahydrofuran ring would present as a series of complex multiplets due to spin-spin coupling, spanning the region from approximately 2.0 to 4.5 ppm. The proton at the C3 position, being attached to the chiral center, would likely appear as a multiplet.
-
¹³C NMR (Carbon NMR): The carbon spectrum would show six distinct signals. The carbonyl carbon of the ester would be the most downfield signal, typically appearing around 170-175 ppm. The methyl carbon of the ester would be found upfield, around 50-55 ppm. The four carbons of the THF ring would appear in the intermediate region (approx. 25-80 ppm), with the carbons adjacent to the ring oxygen (C2 and C5) being the most downfield of the four.
-
IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester group, expected in the region of 1730-1750 cm⁻¹. Additionally, C-O stretching bands for the ester and the ether linkage in the THF ring would be visible in the 1000-1300 cm⁻¹ region. The C-H stretching of the aliphatic ring and methyl group would appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 130. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, 31 amu) or the entire methoxycarbonyl group (-COOCH₃, 59 amu).
Synthesis and Stereochemical Control
The synthesis of this compound has evolved from racemic preparations to highly efficient enantioselective routes, reflecting broader trends in asymmetric synthesis.
Overview of Synthetic Strategies
Historically, racemic methyl tetrahydrofuran-3-carboxylate was prepared via methods like the acid-catalyzed esterification of tetrahydrofuran-3-carboxylic acid.[1] However, for pharmaceutical applications, obtaining the single (R)-enantiomer is critical. Modern approaches achieve this through asymmetric catalysis. A key strategy involves the asymmetric hydrogenation of methyl furan-3-carboxylate.
The causality for using a chiral catalyst is to create a diastereomeric transition state. The catalyst, itself chiral, interacts with the prochiral substrate (methyl furan-3-carboxylate) to favor the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee). Palladium catalysts modified with chiral ligands like cinchona alkaloids have proven effective in achieving >90% ee for such transformations.[1]
Protocol: Asymmetric Hydrogenation
This protocol is a representative, conceptual methodology based on established principles of asymmetric catalysis for this class of compounds.[1]
Objective: To synthesize this compound with high enantiomeric excess.
Materials:
-
Methyl furan-3-carboxylate
-
Palladium-based catalyst (e.g., Pd/C)
-
Chiral modifier (e.g., a cinchona alkaloid derivative)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Anhydrous solvent (e.g., Methanol)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon). This is critical to prevent contamination and potential side reactions.
-
Catalyst Slurry Formation: In a separate flask under inert atmosphere, suspend the palladium catalyst and the chiral modifier in a portion of the anhydrous solvent. Agitating this mixture allows the chiral modifier to adsorb onto the catalyst surface, which is the basis for the asymmetric induction.
-
Charging the Reactor: Transfer the catalyst slurry to the reactor. Add the remaining solvent, followed by the methyl furan-3-carboxylate substrate.
-
Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with low-pressure hydrogen gas to remove all residual inert gas before pressurizing to the final reaction pressure. This step is a critical safety measure to avoid creating an explosive mixture.
-
Reaction: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 10-50 bar). Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by tracking hydrogen uptake.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the heterogeneous palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final, enantiopure this compound.
Visualization: Synthetic Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Analytical Methodologies for Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of the final product is a non-negotiable step in its application. This requires robust and validated analytical methods.
Purity Assessment
Standard techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) are used to determine the chemical purity. The goal is to quantify any residual starting material, solvent, or reaction byproducts.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a self-validating system for quantifying the enantiomeric purity of the synthesized product.[4]
Objective: To determine the ratio of the (R)- and (S)-enantiomers and calculate the enantiomeric excess (ee).
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H or similar polysaccharide-based column)
Materials:
-
Sample of synthesized this compound
-
Racemic (50:50 R/S) standard of Methyl tetrahydrofuran-3-carboxylate
-
HPLC-grade mobile phase solvents (e.g., Heptane/Isopropanol mixture)
Procedure:
-
Method Development (Trustworthiness Pillar): The choice of chiral column and mobile phase is critical. A screening of different solvent ratios (e.g., 98:2, 95:5, 90:10 Heptane:Isopropanol) should be performed with the racemic standard to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks. This initial step validates that the method is capable of distinguishing between the enantiomers.
-
Racemic Standard Injection: Inject the racemic standard onto the column using the optimized method. Record the retention times for the two enantiomers (e.g., tR₁ and tR₂). This confirms peak identity.
-
Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Identify the major peak as the (R)-enantiomer and the minor peak (if any) as the (S)-enantiomer based on the retention times from the racemic standard run.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
-
System Suitability: The protocol is self-validating because the initial run with the racemic standard proves the system's ability to separate the enantiomers. Without this step, a single peak in the sample run would be inconclusive.
Visualization: Quality Control Logic
Caption: Decision workflow for the quality control and release of the final product.
Applications in Drug Development
The structural rigidity and defined stereochemistry of this compound make it an exemplary chiral pool starting material.
Role as a Chiral Intermediate
In complex molecule synthesis, preserving chirality is often more efficient than creating it. This molecule serves as a "chiral pool" reagent, where its inherent stereocenter is incorporated directly into the final target molecule. This avoids the need for late-stage chiral resolutions or asymmetric steps, which can be costly and lower the overall yield. It is particularly valuable in building the core structures of drugs where a tetrahydrofuran moiety is essential for binding to a biological target, such as an enzyme's active site.[1]
Visualization: Role in a Synthetic Pathway
This diagram illustrates how the molecule can be integrated into a hypothetical synthesis of a complex drug target.
Caption: Integration of the chiral building block into a multi-step drug synthesis.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as hazardous and requires specific precautions.
GHS Hazard Classification
| Hazard Class | GHS Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][7] |
| Skin Irritation | H315 | Causes skin irritation | [5][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [5][7] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [5][7] |
Protocol: Safe Handling and Emergency Procedures
Expertise & Experience: The following procedures are based on established best practices for handling irritants and orally toxic chemicals. The causality behind these measures is the prevention of exposure through inhalation, ingestion, or skin/eye contact.
Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to ensure good ventilation and prevent inhalation of vapors.[7]
-
Ensure an eyewash station and safety shower are immediately accessible.[8]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[9]
-
Eye Protection: Use tightly fitting safety goggles and a face shield.[9]
-
Lab Coat: A standard lab coat is required. For larger quantities, consider a chemically resistant apron or suit.[9]
Handling Procedures:
-
Avoid breathing fumes, mist, or vapors.[7]
-
Prevent contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Wash hands thoroughly after handling.[7]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Storage Recommendations
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Keep away from heat, sparks, and open flames.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound stands out as a high-value chiral intermediate for the modern synthetic chemist. Its defined stereocenter and versatile ester functionality provide a reliable and efficient route to enantiopure target molecules, particularly in the pharmaceutical sector. A comprehensive understanding of its synthesis, analytical validation, and safe handling protocols, as detailed in this guide, is essential for leveraging its full potential in research and development. As the demand for stereochemically complex drugs continues to grow, the importance of such well-characterized chiral building blocks will only increase.
References
-
Methyl tetrahydrofuran-3-carboxylate Safety Data Sheet. (2017). SynQuest Laboratories, Inc.
-
This compound | 191347-93-0 - Benchchem. (n.d.). BenchChem.
-
Methyltetrahydrofuran Safety Data Sheet. (2009). Fisher Scientific.
-
2-Methyltetrahydrofuran Safety Data Sheet. (2025). Sigma-Aldrich.
-
This compound. (n.d.). CymitQuimica.
-
2-METHYL TETRAHYDROFURAN Material Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
-
Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4. (n.d.). Chemsrc.
-
CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate. (n.d.). Synblock.
-
Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008). Google Patents.
-
Methyl furan-3-carboxylate | C6H6O3. (n.d.). PubChem.
-
A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. (2025). American Chemical Society.
-
Methyl tetrahydrofuran-3-carboxylate. (n.d.). CymitQuimica.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 5. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]
- 6. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide on the Safety and Handling of (R)-Methyl Tetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(R)-Methyl tetrahydrofuran-3-carboxylate, a key chiral building block in modern pharmaceutical synthesis, demands a comprehensive understanding of its safe handling and management.[1][2] Its utility in the creation of enantiopure drugs, including protease inhibitors and anticoagulants, underscores the importance of stringent safety protocols to protect laboratory personnel and ensure experimental integrity.[1][2] This guide, designed for the experienced scientist, moves beyond rudimentary safety data to provide an in-depth analysis of the causality behind recommended procedures, fostering a proactive safety culture rooted in scientific principles.
Section 1: Physicochemical Properties and Hazard Identification
A foundational element of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards. While some specific experimental values for the (R)-enantiomer are not widely published, data for the racemic mixture and closely related analogs provide a strong basis for risk assessment.
1.1: Key Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀O₃ | [3][4][5] |
| Molecular Weight | 130.14 g/mol | [4][5] |
| Appearance | Liquid | [6] |
| Boiling Point | 158.8 °C at 760 mmHg | [7] |
| Density | 1.109 g/cm³ | [7] |
| Vapor Pressure | 2.6 mmHg at 25°C | [8] |
| Flash Point | 55.2 °C | [7] |
Note: Some data points are for the racemic mixture "Methyl tetrahydrofuran-3-carboxylate" and should be considered representative for the (R)-enantiomer in risk assessment.
1.2: GHS Hazard Classification and Statements
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:[3][4]
Hazard Statements:
-
H302: Harmful if swallowed. This classification (Acute Toxicity 4, Oral) indicates that ingestion of relatively small quantities can cause significant health effects.[3]
-
H315: Causes skin irritation. (Skin Irritation, Category 2) Prolonged or repeated contact can lead to inflammation and irritation.[3]
-
H319: Causes serious eye irritation. (Eye Irritation, Category 2A) Direct contact can cause significant, but reversible, eye injury.[3]
-
H335: May cause respiratory irritation. (Specific Target Organ Toxicity - Single Exposure, Category 3) Inhalation of vapors or mists can irritate the respiratory tract.[3]
Section 2: Toxicology and Routes of Exposure
-
Inhalation: Vapors and mists may cause respiratory irritation, leading to symptoms such as coughing and shortness of breath.[3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Dermal (Skin) Contact: Causes skin irritation.[3] It is crucial to wear appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.
-
Eye Contact: Causes serious eye irritation.[3] Chemical splash goggles are mandatory when handling this substance.
-
Ingestion: Harmful if swallowed.[3] Ingestion can lead to significant adverse health effects. Never pipette by mouth and wash hands thoroughly after handling.
Section 3: Chemical Reactivity and Incompatibility
Understanding the chemical stability and reactivity of this compound is paramount for both storage and experimental design.
-
General Stability: The compound is stable under normal laboratory handling and storage conditions.[3]
-
Incompatible Materials:
-
Strong Oxidizing Agents: As with many organic esters and ethers, contact with strong oxidizing agents can lead to vigorous, exothermic reactions, potentially causing fires or explosions.[3]
-
Strong Acids and Bases: While specific data on reactions with strong acids and bases is limited in the provided search results, esters are susceptible to hydrolysis under both acidic and basic conditions. This can be an exothermic process and may release methanol and the corresponding carboxylic acid. Reactions with strong, non-nucleophilic bases could potentially lead to deprotonation at the carbon alpha to the carbonyl group, initiating other reactions.
-
Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functional group.[1] This reaction is typically controlled for synthetic purposes but can be hazardous if unintentional.
-
-
Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[3] However, thermal decomposition, especially during a fire, will generate carbon oxides (carbon monoxide and carbon dioxide).[3]
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential.
4.1: Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound that could generate vapors or aerosols, including weighing, transferring, and dissolving, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure good general ventilation in the laboratory.[3]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[3]
4.2: Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing.[3]
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is recommended.
-
Hand Protection: The choice of glove material is critical. While specific breakthrough time data for this compound is not available, for esters and ketones, butyl and nitrile gloves generally offer good protection.[10] Always inspect gloves for tears or pinholes before use and replace them immediately if compromised. It is advisable to consult the glove manufacturer's chemical resistance guide.
-
Respiratory Protection: In situations where a fume hood cannot be used or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]
Section 5: Standard Operating Procedures for Handling
Adherence to detailed, step-by-step protocols for common laboratory manipulations is crucial for minimizing exposure and preventing accidents.
5.1: Protocol for Weighing and Transferring
-
Preparation:
-
Ensure the analytical balance is located inside a chemical fume hood or a vented balance enclosure.
-
Don all required PPE (lab coat, chemical splash goggles, and appropriate gloves).
-
Place an absorbent, plastic-backed pad on the work surface.
-
-
Weighing:
-
Use a tared, sealed container (e.g., a vial with a screw cap) to weigh the liquid.
-
Slowly and carefully transfer the desired amount of this compound into the container using a clean glass pipette or syringe, ensuring the tip is below the opening of the receiving vessel to minimize splashing.
-
Immediately seal the container.
-
-
Transfer:
5.2: Protocol for Dissolving
-
Solvent Selection: Choose a solvent in which this compound is known to be soluble. This compound is an organic ester and is expected to be soluble in common organic solvents.
-
Procedure:
-
Perform the entire procedure within a chemical fume hood.
-
Add the solvent to the reaction vessel first.
-
Slowly add the pre-weighed this compound to the solvent while stirring to ensure efficient mixing and to dissipate any heat of solution.
-
Keep the vessel covered as much as possible during the process to minimize the release of vapors.
-
Section 6: Storage and Disposal
Proper storage and disposal are critical components of the chemical lifecycle to ensure long-term safety and environmental protection.
6.1: Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
The compound is listed as moisture-sensitive; therefore, storage under an inert gas (e.g., argon or nitrogen) is recommended to maintain its integrity.[3]
-
Store away from incompatible materials, particularly strong oxidizing agents.[3]
-
Store in a flammable liquids storage cabinet.[9]
6.2: Disposal
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste should be collected in a designated, properly labeled, and sealed container.
-
The recommended disposal method is through an authorized incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this chemical down the drain.
Section 7: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
7.1: First Aid Measures
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3]
7.2: Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean up a large spill or a spill of unknown identity without proper training and equipment.
-
Ventilate: Ensure the area is well-ventilated. Close off the area to prevent the spread of vapors.
-
Control and Contain: For small spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[12]
-
Absorb: Apply absorbent material, working from the outside of the spill inward.[12]
-
Collect: Carefully scoop the absorbed material into a sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Label the waste container and dispose of it according to institutional and regulatory guidelines.
7.3: Fire Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]
-
Special Hazards: There is a risk of explosion if the container is heated under confinement.[3] Thermal decomposition produces carbon oxides.[3]
-
Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[3]
References
-
Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc. (n.d.). Retrieved January 19, 2026, from [Link]
-
Volatile Liquid Handling: Techniques & Automation. (2023, October 26). Retrieved January 19, 2026, from [Link]
-
General Use SOP - Flammable and Combustable Liquids. (2024, September 11). Stanford Environmental Health & Safety. Retrieved January 19, 2026, from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Spill Response Procedures. (n.d.). Tennessee State University. Retrieved January 19, 2026, from [Link]
-
How to Neutralize Chemical Spills. (2024, December 31). Lab Manager. Retrieved January 19, 2026, from [Link]
- Neutralization process for ester materials. (n.d.). Google Patents.
-
Methyl tetrahydrofuran-3-carboxylate | CAS 53662-85-4. (n.d.). AMERICAN ELEMENTS. Retrieved January 19, 2026, from [Link]
-
Standard Operating Procedure for Weighing. (n.d.). Retrieved January 19, 2026, from [Link]
-
Standard Operating Procedure HANDLING CHEMICALS. (2023, January). Louisiana State University. Retrieved January 19, 2026, from [Link]
-
Acid Spill Neutralization & Clean-Up. (n.d.). Chemical-Supermarket.com. Retrieved January 19, 2026, from [Link]
-
SOP: Flammable Liquids. (2024, April 12). University of Pennsylvania EHRS. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet: 2-Methyltetrahydrofuran. (n.d.). Carl ROTH. Retrieved January 19, 2026, from [Link]
-
Standard Operating Procedure - PARTICULARLY HAZARDOUS SUBSTANCES. (2024, May 1). Yale Environmental Health & Safety. Retrieved January 19, 2026, from [Link]
-
Stay Safe When Weighing Hazardous Materials. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]
-
Toxic by inhalation or not? - Information search and classification of 41 substances. (n.d.). RIVM. Retrieved January 19, 2026, from [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts. Retrieved January 19, 2026, from [Link]
-
Chemical Resistance Reference Chart. (n.d.). Retrieved January 19, 2026, from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved January 19, 2026, from [Link]
-
STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly. Retrieved January 19, 2026, from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved January 19, 2026, from [Link]
-
Tetrahydrofuran (data page). (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Hand Protection Chemical Resistance Guide. (n.d.). University of California, Berkeley Environment, Health and Safety. Retrieved January 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdx.edu [pdx.edu]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]
- 5. Methyl tetrahydrofuran-3-carboxylate 97% | CAS: 53662-85-4 | AChemBlock [achemblock.com]
- 6. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 7. americanelements.com [americanelements.com]
- 8. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc [chemsrc.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. opentrons.com [opentrons.com]
- 12. acs.org [acs.org]
Introduction: The Significance of (R)-Methyl Tetrahydrofuran-3-carboxylate as a Chiral Building Block
An In-depth Technical Guide to (R)-Methyl Tetrahydrofuran-3-carboxylate: Commercial Sourcing, Synthesis, and Application for Advanced Research
This compound (CAS No: 191347-93-0) is a chiral heterocyclic compound of significant interest to the pharmaceutical and materials science industries.[1] Its structure, featuring a rigid tetrahydrofuran (THF) ring with a defined stereocenter at the C3 position, makes it an invaluable building block in asymmetric synthesis.[1] The R-enantiomer, specifically, provides a unique stereochemical scaffold that is crucial for the synthesis of enantiopure drugs, including advanced protease inhibitors and novel anticoagulants.[1] Furthermore, its oxygen-rich framework allows for effective coordination with metal catalysts, enhancing its utility in complex organometallic reactions.[1] This guide provides an in-depth analysis of its commercial availability, key synthetic strategies, and critical applications for researchers and drug development professionals.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions, and appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 191347-93-0 | [2][3][4] |
| Molecular Formula | C₆H₁₀O₃ | [1][3] |
| Molecular Weight | 130.14 g/mol | [2][3] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥95% | [2][4] |
| Storage | Room temperature, sealed in dry conditions | [3][6] |
| Synonyms | Methyl (3R)-tetrahydrofuran-3-carboxylate, (3R)-Tetrahydro-3-furancarboxylic acid methyl ester | [4][7] |
Commercial Availability and Sourcing
This compound is available from a range of specialized chemical suppliers. It is crucial for researchers to source this material from reputable vendors who can provide comprehensive analytical data, particularly regarding enantiomeric purity, as this is the critical quality attribute for its intended applications. The compound is intended for professional research, manufacturing, and industrial use only, not for direct consumer or medical applications.[3][4]
| Supplier | Brand/Distributor | Typical Purity | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | MilliporeSigma | Not specified | 100 mg |
| CymitQuimica | Apollo Scientific | 95% | 250 mg, 1 g |
| CymitQuimica | Indagoo | Not specified | Inquire for details |
| CP Lab Safety | AA Blocks | 95% | 1 g |
| Benchchem | Benchchem | Not specified | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current quotations.
Synthesis and Stereochemical Control
The primary challenge in synthesizing this molecule is not the formation of the tetrahydrofuran ring itself, but the precise control of the stereochemistry at the C3 position. While early methods produced racemic mixtures, modern asymmetric catalysis has enabled highly selective routes to the desired (R)-enantiomer.
A landmark approach involves the enantioselective hydrogenation of the prochiral precursor, methyl furan-3-carboxylate, using a chiral catalyst.[1] Palladium catalysts modified with cinchona alkaloids have proven effective in achieving high enantiomeric excess (ee).[1] The cinchona alkaloid acts as a chiral ligand, creating a chiral environment around the metal center that preferentially directs the hydrogenation to one face of the furan ring, leading to the desired (R)-enantiomer.
Caption: Asymmetric hydrogenation pathway for this compound.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative, self-validating workflow. The key to success is the rigorous exclusion of catalyst poisons and the precise control of reaction conditions.
-
Catalyst Preparation: In an inert atmosphere glovebox, a pressure reactor is charged with 10% Palladium on Carbon (5 mol%) and the selected Cinchona alkaloid derivative (6 mol%).
-
Solvent and Substrate Addition: Anhydrous, degassed solvent (e.g., Toluene) is added, followed by Methyl furan-3-carboxylate (1.0 eq). The reactor is sealed.
-
Hydrogenation: The reactor is purged three times with nitrogen, then three times with hydrogen gas. The system is then pressurized with hydrogen to the desired pressure (e.g., 20 bar).
-
Reaction Monitoring: The reaction is stirred vigorously at a controlled temperature (e.g., 50°C). Progress is monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS to track the disappearance of the starting material.
-
Work-up: Upon completion, the reactor is cooled and carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is collected.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure product.
-
Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC analysis (see protocol below). An ee of >90% is typically targeted.[1]
Key Applications in Research and Development
The utility of this compound stems from its role as a versatile chiral synthon. The ester functional group can be readily modified, and the tetrahydrofuran ring serves as a rigid scaffold to orient substituents in a precise three-dimensional arrangement.
-
Pharmaceutical Intermediates: It is a key starting material for multi-step syntheses of complex active pharmaceutical ingredients (APIs). The stereocenter is often incorporated into the core of the final drug molecule, where it is essential for specific binding to biological targets like enzymes or receptors.[1]
-
Protein Degrader Building Blocks: In the rapidly growing field of targeted protein degradation (e.g., PROTACs), specific linkers and E3 ligase binders are required. This molecule serves as a foundational element for constructing these complex structures.[3]
-
Biodegradable Polymers: The compound can be used as a monomer in the synthesis of novel biodegradable polyesters. The chirality and functionality of the monomer unit can influence the physical properties and degradation profile of the resulting polymer.[1]
Caption: Applications of this compound as a core building block.
Quality Control and Analytical Methodologies
For a chiral intermediate, the most critical quality attribute is its enantiomeric purity. While standard techniques confirm structure and purity, specialized chiral methods are mandatory to validate the stereochemical integrity.
| Analytical Technique | Purpose | Typical Observations |
| Gas Chromatography (GC) | Purity Analysis | Determines the percentage of the main component versus volatile impurities.[1] |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | ¹H and ¹³C NMR confirm the chemical structure and connectivity of the molecule.[1] |
| Mass Spectrometry (MS) | Molecular Weight Validation | Confirms the molecular weight of the compound.[1] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity (ee%) | Separates and quantifies the (R) and (S) enantiomers to determine the enantiomeric excess.[8] |
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol is adapted from methodologies used for similar chiral tetrahydrofuran derivatives and represents a robust system for ensuring stereochemical quality.[8]
-
Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase. Prepare a corresponding solution of the racemic (a 50:50 mixture of R and S) compound to establish peak identity and resolution.
-
Instrumentation and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
-
Chromatographic Conditions:
-
Analysis Procedure:
-
First, inject the racemic standard. This will produce two distinct, well-resolved peaks corresponding to the (S) and (R) enantiomers. Note their respective retention times (e.g., tR(S) = 9.3 min, tR(R) = 10.1 min).[8]
-
Next, inject the sample to be tested.
-
Integrate the peak areas for both the (R) and (S) enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
-
A high-quality sample should show a large peak at the retention time for the (R)-isomer and a minimal or non-existent peak for the (S)-isomer.
-
Conclusion
This compound is a high-value chiral intermediate whose commercial availability enables significant advances in drug discovery and materials science. Its successful application is contingent upon sourcing high-purity material and verifying its critical enantiomeric integrity through robust analytical methods like chiral HPLC. The continued development of efficient, stereoselective synthetic routes will further enhance its accessibility and solidify its role as a cornerstone building block for creating complex, enantiomerically pure molecules.
References
-
Methyl tetrahydrofuran-3-carboxylate - AbacipharmTech-Global Chemical supplier. [Link]
-
This compound, 1 gram - CP Lab Safety. [Link]
-
This compound, 95% Purity, C6H10O3, 1 gram - CP Lab Safety. [Link]
-
Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate - Florida Atlantic University. [Link]
- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
-
Tetrahydrofuran synthesis - Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 6. 53662-85-4|Methyl tetrahydrofuran-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
(R)-Methyl tetrahydrofuran-3-carboxylate: A Cornerstone Chiral Synthon for Asymmetric Synthesis in Drug Development
An In-Depth Technical Guide
Abstract
Chirality is a fundamental principle in pharmaceutical science, profoundly influencing the pharmacokinetics, pharmacodynamics, and safety of therapeutic agents.[1][2] The demand for enantiomerically pure compounds has driven the development of robust asymmetric synthesis strategies, wherein chiral building blocks, or synthons, are of paramount importance.[3] The tetrahydrofuran (THF) ring system is a privileged scaffold found in a multitude of natural products and FDA-approved drugs, valued for its unique conformational properties and ability to engage in specific biological interactions.[4][5] This technical guide provides an in-depth analysis of (R)-Methyl tetrahydrofuran-3-carboxylate, a versatile and highly valuable chiral building block. We will explore its synthesis, physicochemical properties, and, most critically, its strategic application in the asymmetric synthesis of complex molecules, with a focus on its role in modern drug discovery and development.
Introduction: The Imperative of Chirality and the Rise of Privileged Scaffolds
The "handedness" of a molecule can be the determining factor between therapeutic efficacy and toxicity, a lesson starkly taught by the thalidomide tragedy of the 1960s.[6] Consequently, regulatory bodies worldwide now emphasize chiral purity in pharmaceuticals, making stereoselective synthesis a cornerstone of modern medicinal chemistry.[7] Rather than building chirality from achiral precursors in every instance, a more efficient strategy often involves the use of pre-synthesized, enantiopure building blocks.
The tetrahydrofuran motif is one such critical scaffold. Its presence in pharmaceuticals like the HIV protease inhibitor Darunavir highlights its significance.[5] this compound emerges as a particularly useful synthon, offering a pro-chiral center within a stable heterocyclic ring, equipped with a readily modifiable ester functional group. This guide serves to illuminate the chemical causality behind its utility and provide researchers with actionable insights into its application.
Physicochemical & Structural Properties
The utility of this compound stems from its distinct structural and chemical characteristics. The sp³-hybridized carbon framework of the THF ring imparts a defined three-dimensional structure, while the ester moiety serves as a versatile handle for a wide array of chemical transformations.
| Property | Value | Source |
| CAS Number | 191347-93-0 (for R-isomer) | [8] |
| Molecular Formula | C₆H₁₀O₃ | [8][9] |
| Molecular Weight | 130.14 g/mol | [8][9] |
| Boiling Point | 158.8 ± 23.0 °C at 760 mmHg | [8] |
| Density | 1.1 ± 0.1 g/cm³ | [8] |
| Flash Point | 55.2 ± 17.2 °C | [8] |
The molecule's polarity, influenced by the ether oxygen and the carbonyl group, governs its solubility and chromatographic behavior, typically making it soluble in a wide range of organic solvents.
Synthetic Accessibility: Pathways to an Enantiopure Building Block
The availability of a chiral synthon in high enantiomeric purity is a prerequisite for its widespread use. While numerous methods exist for the synthesis of substituted tetrahydrofurans[10][11], obtaining specific enantiomers often relies on asymmetric catalysis or resolution. A common conceptual pathway involves the enantioselective reduction of a prochiral precursor, such as Methyl furan-3-carboxylate.
Below is a generalized workflow illustrating a key strategy for accessing such chiral building blocks.
Caption: Conceptual routes to enantiopure this compound.
Core Applications in Asymmetric Synthesis
The true value of this compound lies in its versatility. The ester functionality is not merely a passive component; it is the primary site of transformation, allowing the synthon to be elaborated into a variety of key intermediates.
Caption: Key transformations of this compound.
Case Study: Synthesis of 3-Amino-tetrahydrofuran-3-carboxylic Acid Amides
A compelling application of this chiral synthon is in the preparation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides. These compounds have been investigated as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, making them valuable targets for antithrombotic drugs.[12] The synthesis requires high optical purity at the C3 position of the tetrahydrofuran ring, making an enantiopure starting material essential.[12]
The general synthetic logic involves the conversion of this compound into a more complex, optically active intermediate that retains the core chiral center. This intermediate is then coupled with other fragments to build the final drug molecule.[12] This approach ensures that the crucial stereochemistry is installed early and carried through the synthesis, avoiding costly and often low-yielding chiral separations at later stages.
Field-Proven Experimental Methodologies
The following protocols are representative of the key transformations outlined above. They are designed to be self-validating, employing standard, well-documented laboratory procedures.
Protocol 1: Saponification to (R)-Tetrahydrofuran-3-carboxylic acid
-
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.
-
Causality: Saponification using a strong base like lithium hydroxide is a standard and highly efficient method for ester hydrolysis. The use of a mixed solvent system (THF/water) ensures the miscibility of both the organic ester and the aqueous base.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M HCl.
-
Extract the carboxylic acid product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or silica gel chromatography if necessary.
-
Protocol 2: Reduction to (R)-(Tetrahydrofuran-3-yl)methanol
-
Objective: To reduce the ester to the primary alcohol, creating a new site for functionalization (e.g., etherification or conversion to a leaving group).
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of quantitatively converting esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. The workup procedure is critical for safely quenching excess reagent and isolating the alcohol product.
-
Methodology:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®.
-
Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by vacuum distillation or silica gel chromatography.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building block strategies in modern organic synthesis. Its defined stereochemistry, robust heterocyclic scaffold, and versatile ester functionality provide an efficient and reliable entry point into complex chiral molecular architectures. As demonstrated by its application in the synthesis of Factor Xa inhibitors, this synthon directly enables the construction of high-value pharmaceutical targets with precise stereochemical control.[12]
Future advancements in C-H activation and late-stage functionalization may further expand the utility of this and related THF synthons, allowing for novel modifications of the heterocyclic ring itself. For researchers in drug development, a deep understanding of how to strategically deploy such building blocks is not just an academic exercise—it is a critical component of an efficient, cost-effective, and successful discovery pipeline.
References
- Source: Google Patents (WO2008080891A2)
-
Title: Synthesis of chiral enantioenriched tetrahydrofuran derivatives Source: ResearchGate (ARKIVOC 2009 (xiv) 39-52) URL: [Link]
-
Title: Tetrahydrofuran synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: The Tetrahydrofuran Motif in Polyketide Marine Drugs Source: National Institutes of Health (PMC) URL: [Link]
- Source: Google Patents (WO2004005273A1)
-
Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate Source: Florida Atlantic University (Tetrahedron Letters 47 (2006) 1625–1626) URL: [Link]
-
Title: Enantioselective Synthesis of Tetrahydrofuran Derivatives Source: ChemistryViews URL: [Link]
-
Title: Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 Source: Chemsrc URL: [Link]
-
Title: The Significance of Chirality in Drug Design and Development Source: National Institutes of Health (PMC) URL: [Link]
-
Title: The Role of Chirality in Drug Design and Delivery: A Comprehensive Review Source: Advanced Pharmaceutical Reviews URL: [Link]
-
Title: Advancing Chiral Chemistry in Pharmaceutical Synthesis Source: Pharmaceutical Technology URL: [Link]
-
Title: Role of Chirality in Drugs Source: ResearchGate (Organic and Medicinal Chemistry International Journal) URL: [Link]
-
Title: Chirality in Drug Molecules: Synthetic and Biological Implications Source: Hilaris Publisher URL: [Link]
-
Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies Source: PubMed URL: [Link]
-
Title: Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones Source: eScholarship.org URL: [Link]
Sources
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc [chemsrc.com]
- 9. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]
- 10. Tetrahydrofuran synthesis [organic-chemistry.org]
- 11. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
Methodological & Application
Synthesis of (R)-Methyl Tetrahydrofuran-3-carboxylate from Furan Derivatives: An Application and Protocol Guide
Introduction: The Significance of Chiral Tetrahydrofurans
The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents.[1] When a stereocenter is introduced, particularly at the C3 position, the resulting chiral THF derivative becomes a valuable building block in medicinal chemistry. (R)-Methyl tetrahydrofuran-3-carboxylate, the subject of this guide, is a key intermediate sought after for its role in the synthesis of complex molecules where precise stereochemical control is paramount for biological efficacy. This document provides a detailed exploration of the synthesis of this chiral ester from furan derivatives, focusing on robust and reproducible protocols for researchers in drug discovery and development.
Strategic Approach: Asymmetric Catalytic Hydrogenation
The most direct and atom-economical approach to synthesize this compound from a furan precursor is through asymmetric catalytic hydrogenation. This strategy involves the direct reduction of the furan ring of a suitable starting material, such as methyl furan-3-carboxylate, using a chiral catalyst to induce enantioselectivity. This method avoids the often lengthy and lower-yielding steps associated with chiral pool synthesis or the introduction and removal of chiral auxiliaries.
Recent advancements in catalysis have identified iridium and ruthenium-based complexes as highly effective for the asymmetric hydrogenation of furan derivatives.[2][3] Specifically, iridium catalysts bearing chiral pyridine-phosphinite ligands have demonstrated excellent enantioselectivities for the hydrogenation of 3-substituted furans.[3]
Visualizing the Synthesis Pathway
The overall synthetic strategy is a direct, one-step conversion of the aromatic furan ring into the saturated, chiral tetrahydrofuran ring.
Caption: Synthetic route from methyl furan-3-carboxylate to this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric hydrogenation of methyl furan-3-carboxylate. The choice of an Iridium-Pyridine-Phosphinite catalyst is based on its reported success with 3-substituted furans.[3]
PART 1: Preparation of the Chiral Iridium Catalyst
The synthesis of the chiral iridium catalyst is a critical first step and should be performed under an inert atmosphere to ensure the integrity of the air-sensitive reagents.
Protocol 1: Synthesis of the Iridium-Pyridine-Phosphinite Catalyst
-
Materials:
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral Pyridine-Phosphinite Ligand (e.g., a commercially available or synthesized ligand)
-
Anhydrous, degassed dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral pyridine-phosphinite ligand (2.2 equivalents relative to the iridium dimer) in anhydrous, degassed DCM.
-
Stir the solution at room temperature for 1-2 hours. The color of the solution will typically change, indicating complex formation.
-
Remove the solvent under reduced pressure to yield the crude catalyst.
-
The catalyst can be used directly or purified by crystallization from a suitable solvent system (e.g., DCM/hexane) if necessary. Store the catalyst under an inert atmosphere.
-
PART 2: Asymmetric Hydrogenation of Methyl Furan-3-carboxylate
This protocol details the core transformation to produce the target chiral ester.
Protocol 2: Synthesis of this compound
-
Materials:
-
Methyl furan-3-carboxylate[4]
-
Chiral Iridium-Pyridine-Phosphinite Catalyst (from Protocol 1)
-
Anhydrous, degassed solvent (e.g., dichloromethane or methanol)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In a glovebox or under a stream of argon, charge the autoclave with methyl furan-3-carboxylate and the chiral iridium catalyst (0.5-2 mol%).
-
Add the anhydrous, degassed solvent.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
The reaction mixture can be filtered through a short plug of silica gel to remove the catalyst.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterize the product by NMR and determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
-
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes based on literature precedents for similar substrates.[3][5] Actual results may vary depending on the specific ligand and reaction conditions.
| Substrate | Catalyst System | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | e.e. (%) |
| Methyl furan-3-carboxylate | Ir-Pyridine-Phosphinite | DCM | 50 | 25 | >90 | >85 |
| Methyl furan-3-carboxylate | Ru-BINAP | Methanol | 80 | 50 | >95 | Variable |
Workflow Visualization
The experimental workflow from starting material to the final, purified product is outlined below.
Caption: Step-by-step experimental workflow for the synthesis and analysis.
Causality and Experimental Choices
-
Choice of Catalyst: Iridium-based catalysts with chiral pyridine-phosphinite ligands are selected due to their demonstrated high efficiency and enantioselectivity in the hydrogenation of 3-substituted furans.[3] The bidentate nature of the ligand provides a rigid chiral environment around the metal center, which is crucial for effective stereochemical control.
-
Solvent Selection: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and ensure reproducibility. Dichloromethane is a common choice for its ability to dissolve both the substrate and catalyst, while methanol has also been used effectively in similar hydrogenations.[5]
-
Pressure and Temperature: High hydrogen pressure is necessary to facilitate the hydrogenation of the aromatic furan ring. The reaction temperature is a critical parameter that needs to be optimized; higher temperatures can increase the reaction rate but may negatively impact enantioselectivity.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) and Schlenk techniques or a glovebox is non-negotiable. The catalysts and many of the reagents are sensitive to oxygen and moisture, which can lead to catalyst decomposition and poor results.
Conclusion and Future Perspectives
The asymmetric catalytic hydrogenation of methyl furan-3-carboxylate presents a direct and efficient route to the valuable chiral building block, this compound. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this compound with high enantiopurity. Future work in this area may focus on the development of non-precious metal catalysts to enhance the cost-effectiveness and sustainability of this transformation. Furthermore, the exploration of a wider range of chiral ligands could lead to even higher levels of enantioselectivity and broader substrate scope.
References
-
Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. (2015). PubMed. [Link]
-
Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. (2015). PubMed. [Link]
-
CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. (2008). J-STAGE. [Link]
-
CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. (2008). J-STAGE. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ResearchGate. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ARKIVOC. [Link]
-
Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. (2006). ResearchGate. [Link]
-
Methyl furan-3-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
enantioselective synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate
An Application Note and Protocol for the Enantioselective Synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its stereochemically defined structure is crucial for biological activity, making its enantioselective synthesis a topic of significant interest. This document provides a comprehensive guide to the enantioselective synthesis of this compound, with a focus on a robust and scalable protocol using catalytic asymmetric hydrogenation. We delve into the rationale behind experimental choices, present comparative data from various synthetic strategies, and offer detailed, field-tested protocols for researchers and process chemists.
Introduction: The Significance of a Chiral Scaffold
The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of natural products and biologically active molecules.[1][2] When substituted, the THF ring can possess multiple stereocenters, and the specific stereoisomer often dictates the molecule's pharmacological profile. This compound is a key chiral intermediate whose rigid, oxygen-rich framework is leveraged in the design of complex molecules like protease inhibitors and anticoagulants.[3] The challenge, therefore, lies not just in constructing the THF ring, but in doing so with precise control over its stereochemistry. Early synthetic routes often produced racemic mixtures, but the demand for enantiopure compounds has driven the development of sophisticated asymmetric methodologies.[3]
An Overview of Enantioselective Synthetic Strategies
Several distinct strategies have been developed to access the (R)-enantiomer of methyl tetrahydrofuran-3-carboxylate with high optical purity. The choice of method often depends on factors like scale, cost, and available starting materials.
-
Catalytic Asymmetric Hydrogenation: This is one of the most efficient and atom-economical methods. It involves the hydrogenation of a prochiral unsaturated precursor, such as methyl 2,5-dihydrofuran-3-carboxylate, using a transition metal catalyst (typically Rhodium or Ruthenium) coordinated to a chiral phosphine ligand.[4][5][6] The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the double bond, thereby generating the desired stereocenter with high enantioselectivity.
-
Biocatalytic Kinetic Resolution: This approach utilizes enzymes, such as ketoreductases or halohydrin dehalogenases (HHDHs), to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[7][8] For example, a racemic mixture of δ-haloalcohols can be resolved by an enzyme that selectively cyclizes the (S)-enantiomer into the corresponding tetrahydrofuran, leaving the desired (R)-δ-haloalcohol unreacted, which can then be isolated and cyclized.[7] This method is prized for its exceptional selectivity and environmentally friendly conditions.
-
Chiral Pool Synthesis: This strategy begins with readily available, inexpensive, and enantiopure natural products like (S)-malic acid or (R)-tartaric acid.[9] A series of chemical transformations converts the starting material's inherent chirality into the target molecule's stereocenter. While reliable, this approach can sometimes involve multiple steps, potentially lowering the overall yield.
-
Organocatalytic Methods: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis.[10] For instance, a tandem iminium-enamine activation strategy can facilitate a double Michael addition to construct highly substituted, enantioenriched tetrahydrofurans.[10]
Featured Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
For its high efficiency, scalability, and excellent enantioselectivity, we will focus on the asymmetric hydrogenation of methyl 2,5-dihydrofuran-3-carboxylate. This method exemplifies a modern approach to chiral synthesis that is widely applicable in industrial settings.[4]
Rationale and Mechanistic Insight
The success of this reaction hinges on the chiral catalyst, typically a complex of Rhodium with a chiral bisphosphine ligand like (R,R)-f-spiroPhos or a derivative of DIOP.[5][11] The P-chiral ligand creates a well-defined chiral pocket that coordinates to the prochiral olefin. The substrate typically coordinates to the rhodium center in a bidentate fashion through the double bond and the carbonyl oxygen of the ester group. This rigid coordination geometry, dictated by the ligand's structure, exposes one face of the double bond to hydrogenation while shielding the other, leading to high enantioselectivity.
Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.
Caption: A simplified catalytic cycle for the Rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methodologies.[5][6][11] Researchers should conduct their own risk assessment and optimization. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents:
-
Methyl 2,5-dihydrofuran-3-carboxylate (prochiral substrate)
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
(R,R)-f-spiroPhos or other suitable chiral bisphosphine ligand
-
Methanol (HPLC grade, degassed)
-
Hydrogen gas (high purity)
-
Celite® or silica gel
-
Standard laboratory glassware, Schlenk line, and hydrogenation reactor
Instrumentation:
-
High-pressure autoclave or Parr hydrogenator
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or similar) for determining enantiomeric excess.
Workflow Overview:
Caption: General experimental workflow for the enantioselective synthesis via asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under a strong stream of inert gas, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R,R)-f-spiroPhos, 0.0055 mmol, 1.1 mol%) to the hydrogenation reactor vessel.
-
Add 5 mL of degassed methanol.
-
Stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
Dissolve the substrate, methyl 2,5-dihydrofuran-3-carboxylate (0.5 mmol, 1.0 eq), in 5 mL of degassed methanol and add it to the catalyst solution via syringe.
-
Seal the reactor.
-
Purge the reactor with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the reactor to the desired pressure (e.g., 20 atm H₂).
-
Stir the reaction mixture vigorously at room temperature (or a specified temperature) for the required time (e.g., 12-24 hours). Reaction progress can be monitored by TLC or GC if feasible.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to remove the catalyst and any non-polar impurities.
-
-
Analysis:
-
Determine the isolated yield of the product.
-
Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis. A typical condition might be a Chiralcel OD-H column with a mobile phase of hexane/isopropanol (98:2) at a flow rate of 0.5 mL/min. Compare the retention times of the product with a racemic standard.
-
Comparative Data of Synthetic Methods
The following table summarizes typical results for different enantioselective approaches to chiral 3-substituted tetrahydrofurans, providing a comparative snapshot of their effectiveness.
| Method | Catalyst / Key Reagent | Substrate Type | Typical Yield (%) | Typical e.e. (%) | Reference(s) |
| Asymmetric Hydrogenation | [Rh((R,R)-f-spiroPhos)]BF₄ | Allylic Sulfone Ester | >95 | 92-99.9 | [5] |
| Asymmetric Hydrogenation | Rhodium / DIOP derivative | α-Acetamidocinnamate | ~100 | Varies | [11] |
| Biocatalytic Resolution | Halohydrin Dehalogenase (HheC-QM1 mutant) | Racemic δ-haloalcohol | 48 (for R-THF) | 97 | [7][8] |
| Organocatalytic Cycloadd'n | Chiral N,N'-dioxide/Ni(II) | Oxirane + Alkene | Up to 99 | Up to 99 | [12] |
| Iodocyclization | Cu-catalyst / Chiral Ligand | γ,δ-Unsaturated Alcohol | High | Up to 97 | [2] |
Troubleshooting and Key Considerations
-
Low Enantioselectivity: This is often due to catalyst impurities, incorrect ligand-to-metal ratio, or the presence of oxygen. Ensure all reagents are pure, use an inert atmosphere rigorously, and use degassed solvents. The choice of solvent can also dramatically impact selectivity.[6][11]
-
Low Conversion/Reaction Rate: The catalyst may be poisoned or inactive. Ensure the substrate is free of potential catalyst poisons like sulfur or strong coordinating groups. Increasing hydrogen pressure or temperature can sometimes improve the rate, but may negatively affect enantioselectivity.
-
Reproducibility: Small variations in catalyst loading, solvent purity, and reaction setup can affect the outcome. Maintaining consistent procedures is critical for reproducible results.
Conclusion
The is a well-addressed challenge in modern organic chemistry. While several effective methods exist, catalytic asymmetric hydrogenation stands out for its efficiency, atom economy, and scalability. The protocol detailed herein, based on a rhodium-chiral bisphosphine system, provides a reliable and highly enantioselective route to this important chiral intermediate. By understanding the underlying mechanism and paying close attention to experimental details, researchers can successfully implement this methodology to access high-purity material for applications in drug discovery and development.
References
-
Timmerman JC, Filiberti S. (2024). Versatile Two-Step Catalytic Stereoselective Approach to Chiral anti-2,4-Tetrahydrofuran Derivatives. J. Org. Chem., 89, 11796-11801. [Link]
-
Ni, Y., et al. (2022). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications. [Link]
-
Li, W., et al. (2023). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. [Link]
-
Zheng, C., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Angewandte Chemie International Edition. [Link]
-
Chen, L-Y., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry. [Link]
-
Bhaduri, S., & Khwaja, H. (1983). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Journal of Organometallic Chemistry. [Link]
-
Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters. [Link]
-
Fodor, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. [Link]
-
Moore, J. A., & Muth, C. W. (1988). Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal. [Link]
-
Ni, Y., et al. (2022). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate. [Link]
-
Tang, W., & Zhang, X. (2008). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. InTech. [Link]
-
Fodor, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
D'angelo, J., et al. (2004). Asymmetric Michael reaction involving chiral imines/secondary enamines: stereocontrolled synthesis of 2,2-disubstituted tetrahydrothiophen-3-ones. Organic Letters. [Link]
- Manassen, J., & Bar-Ilan, A. (1999). Process for the preparation of 3-methyltetrahydrofuran.
- Pevarello, P., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Kigoshi, H., et al. (2012). Asymmetric Total Syntheses, Stereostructures, and Cytotoxicities of Marine Bromotriterpenoids Aplysiol B (Laurenmariannol) and Saiyacenol A. Angewandte Chemie International Edition. [Link]
-
Wang, D., et al. (2020). Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones. Organic Chemistry Frontiers. [Link]
-
Chen, G., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic Chemistry Frontiers. [Link]
-
Wang, S-G., et al. (2016). Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. Organic & Biomolecular Chemistry. [Link]
-
González, M. A. (2018). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry. [Link]
-
Hashimoto, T., & Maruoka, K. (2021). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Communications Chemistry. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: (R)-Methyl Tetrahydrofuran-3-carboxylate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of a Chiral Tetrahydrofuran Scaffold
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The specific stereochemistry of a drug molecule dictates its interaction with biological targets, directly influencing efficacy and safety. Chiral building blocks, therefore, are invaluable assets in the synthetic chemist's toolkit.[1] Among these, (R)-Methyl tetrahydrofuran-3-carboxylate has emerged as a versatile and strategically important intermediate. Its rigid tetrahydrofuran ring, endowed with a specific stereocenter at the C3 position, provides a robust scaffold for the synthesis of complex molecular architectures. This heterocycle is particularly valuable in the construction of antiviral and protease inhibitor drug candidates. The ester functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation and reduction to the corresponding alcohol, while the ether oxygen can influence solubility and potential hydrogen bonding interactions in the final active pharmaceutical ingredient (API). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 158.8 ± 23.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Solubility | Soluble in most organic solvents. | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Safety and Handling Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents and strong bases. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
Synthetic Pathways and Key Transformations
This compound is a versatile starting material for a range of valuable pharmaceutical intermediates. The following diagram illustrates the primary synthetic routes.
Caption: General workflow for the direct amidation of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.5 eq.).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of DMF).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-tetrahydrofuran-3-carboxamide.
Protocol 2: Reductive Cleavage and Ring Opening with Amines
In certain synthetic strategies, a ring-opening of the tetrahydrofuran moiety is desirable to generate linear intermediates with defined stereochemistry. This can be achieved through a reductive cleavage process.
Rationale: This protocol first involves the reduction of the ester to the corresponding primary alcohol, (R)-3-(hydroxymethyl)tetrahydrofuran. This intermediate is then activated, for instance by conversion to a tosylate or mesylate, rendering the methylene carbon susceptible to nucleophilic attack by an amine. This S(_N)2 reaction proceeds with inversion of configuration at the methylene carbon and opens the tetrahydrofuran ring to yield a chiral amino alcohol.
Step-by-Step Protocol:
-
Reduction of the Ester:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-3-(hydroxymethyl)tetrahydrofuran, which can often be used in the next step without further purification.
-
-
Activation of the Alcohol and Ring Opening:
-
Dissolve the crude (R)-3-(hydroxymethyl)tetrahydrofuran (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.) in DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tosylate.
-
Dissolve the crude tosylate in a suitable solvent such as acetonitrile and add the desired amine (2.0-3.0 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography to yield the ring-opened amino alcohol.
-
Application in Antiviral Drug Synthesis
The tetrahydrofuran motif is a common feature in many nucleoside analogues that exhibit antiviral activity. [1][2][3]The chiral alcohol, (R)-3-hydroxytetrahydrofuran, derived from the reduction of this compound, can serve as a key precursor for the synthesis of such analogues. The hydroxyl group provides a point for coupling with various nucleobases, while the tetrahydrofuran ring mimics the ribose sugar of natural nucleosides.
Conclusion
This compound is a high-value chiral building block with significant applications in the synthesis of pharmaceutical intermediates. Its utility is demonstrated in the straightforward preparation of chiral amides and alcohols, which are precursors to complex drug molecules. The protocols detailed herein provide a practical framework for researchers to leverage the synthetic potential of this versatile reagent in their drug discovery and development programs.
References
-
O'Shea, P. D., Chen, C., Gauvreau, D., Gosselin, F., Hughes, G., Nadeau, C., & Volante, R. P. (2009). A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate. The Journal of Organic Chemistry, 74(4), 1605–1610. [Link]
-
Sari, O., Bassit, L., Gavegnano, C., McBrayer, T. R., McCormick, L., Cox, B., ... & Schinazi, R. F. (2016). Synthesis and antiviral evaluation of 2′, 2′, 3′, 3′-tetrafluoro nucleoside analogs. Tetrahedron letters, 57(7), 784-787. [Link]
- Boehringer Ingelheim International Gmbh. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
- Merck Sharp & Dohme Corp. (2012). Cathepsin cysteine protease inhibitors. WO2012112363A1.
-
Wang, Z., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
- Zentiva, K.S. (2016).
- Abbvie Inc. (2021).
- Ivashchenko, A. V., et al. (2014). Synthesis and Antiviral Activity of New Substituted Ethyl Esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic Acids and their Derivatives. Pharmaceutical Chemistry Journal, 48(9), 571-576.
-
ChemSrc. Methyl tetrahydrofuran-3-carboxylate. [Link]
Sources
The Strategic Integration of (R)-Methyl Tetrahydrofuran-3-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative of Chirality in Modern Agrochemical Design
In the landscape of contemporary agrochemical research, the pursuit of molecules with high efficacy, target specificity, and a favorable environmental profile is paramount. Chirality, a fundamental property of molecular asymmetry, has emerged as a critical design element in achieving these objectives. The stereochemistry of an active ingredient can profoundly influence its biological activity, with one enantiomer often exhibiting significantly higher potency than its mirror image. Consequently, the use of enantiomerically pure building blocks in the synthesis of new agrochemicals is a key strategy for developing more effective and sustainable crop protection solutions.[1][2]
(R)-Methyl tetrahydrofuran-3-carboxylate stands out as a valuable chiral synthon for the agrochemical industry. Its rigid, oxygenated heterocyclic scaffold can impart desirable physicochemical properties to the final active ingredient, such as improved solubility and metabolic stability. The carboxylic ester functionality provides a versatile handle for further chemical transformations, enabling its incorporation into a diverse range of molecular architectures. This guide provides a detailed exploration of the application of this compound in the synthesis of advanced agrochemicals, with a focus on the development of potent fungicidal carboxamides.
From Ester to Acid: Preparing the Key Carboxylic Acid Intermediate
The primary utility of this compound in agrochemical synthesis lies in its role as a precursor to (R)-tetrahydrofuran-3-carboxylic acid. This transformation is a critical first step in the construction of more complex active ingredients. The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental and well-established chemical reaction.
Protocol 1: Hydrolysis of this compound
Objective: To prepare (R)-tetrahydrofuran-3-carboxylic acid from this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 191347-93-0 | 130.14 g/mol | 10.0 g (76.8 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 3.38 g (84.5 mmol) |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 50 mL |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | As needed |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 100 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 76.8 mmol) in deionized water (50 mL).
-
Add sodium hydroxide (3.38 g, 84.5 mmol) to the solution.
-
Heat the reaction mixture to 60°C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield (R)-tetrahydrofuran-3-carboxylic acid as a viscous oil.
Expected Yield: 8.5 g (95%)
Application in Fungicide Synthesis: The Rise of Carboxamides
A significant application of (R)-tetrahydrofuran-3-carboxylic acid in the agrochemical sector is in the synthesis of fungicidal carboxamides. Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), a crucial class of fungicides that target the mitochondrial respiratory chain of pathogenic fungi.[3] The incorporation of the chiral tetrahydrofuran moiety can enhance the binding affinity of the molecule to the target enzyme, leading to improved fungicidal activity.
The general synthetic approach involves the coupling of (R)-tetrahydrofuran-3-carboxylic acid with a substituted aniline. This amide bond formation is a cornerstone of organic synthesis and can be achieved through various coupling reagents.
Caption: General workflow for the synthesis of fungicidal carboxamides.
Protocol 2: Synthesis of a Representative N-Aryl-(R)-tetrahydrofuran-3-carboxamide Fungicide
Objective: To synthesize a model fungicidal N-aryl-(R)-tetrahydrofuran-3-carboxamide.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (R)-Tetrahydrofuran-3-carboxylic acid | 124391-75-9 | 116.12 g/mol | 5.0 g (43.1 mmol) |
| 2-Chloro-4-fluoroaniline | 57946-44-0 | 145.56 g/mol | 6.27 g (43.1 mmol) |
| Thionyl Chloride (SOCl2) | 7719-09-7 | 118.97 g/mol | 5.64 g (47.4 mmol) |
| Triethylamine (Et3N) | 121-44-8 | 101.19 g/mol | 9.59 g (94.8 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 150 mL |
Procedure:
-
Acid Chloride Formation:
-
In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve (R)-tetrahydrofuran-3-carboxylic acid (5.0 g, 43.1 mmol) in dichloromethane (50 mL).
-
Add thionyl chloride (5.64 g, 47.4 mmol) dropwise to the solution at 0°C.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (R)-tetrahydrofuran-3-carbonyl chloride.
-
-
Amide Formation:
-
In a separate 250 mL flask, dissolve 2-chloro-4-fluoroaniline (6.27 g, 43.1 mmol) and triethylamine (9.59 g, 94.8 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0°C.
-
Add the freshly prepared (R)-tetrahydrofuran-3-carbonyl chloride in dichloromethane dropwise to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-(2-chloro-4-fluorophenyl)-(R)-tetrahydrofuran-3-carboxamide.
-
Expected Yield: 8.8 g (80%)
Mechanistic Insights: The Role of the Chiral Tetrahydrofuran Moiety
The fungicidal activity of N-aryl-(R)-tetrahydrofuran-3-carboxamides is often attributed to their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. The chiral tetrahydrofuran ring plays a crucial role in the proper orientation of the molecule within the active site of the SDH enzyme. The specific stereochemistry at the C3 position of the tetrahydrofuran ring can lead to favorable interactions with amino acid residues in the enzyme's binding pocket, enhancing the inhibitory potency. The (R)-enantiomer, in many cases, demonstrates significantly higher activity compared to the (S)-enantiomer, underscoring the importance of using enantiomerically pure starting materials like this compound.
Caption: Proposed mechanism of action for fungicidal carboxamides.
Conclusion and Future Perspectives
This compound serves as a strategically important chiral building block in the synthesis of modern agrochemicals, particularly fungicides. Its conversion to (R)-tetrahydrofuran-3-carboxylic acid provides a versatile intermediate for the construction of potent N-aryl carboxamides that exhibit high fungicidal activity through the inhibition of succinate dehydrogenase. The inherent chirality of this synthon is critical for achieving optimal biological performance, highlighting the trend towards stereochemically defined active ingredients in the agrochemical industry. Future research will likely focus on the elaboration of the tetrahydrofuran scaffold and the exploration of novel aniline derivatives to further enhance the efficacy and spectrum of activity of this promising class of fungicides.
References
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (WO2008080891A2).
- Process for the preparation of 3-hydroxytetrahydrofuran. (US6359155B1).
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ARKIVOC, 2009(14), 39-52. [Link]
- Process for the preparation of 3-methyltetrahydrofuran. (US6147233A).
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(43), 8029-8031. [Link]
- Novel method for producing S-3-hydroxytetrahydrofuran. (CN102477019A).
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2018). Molecules, 23(10), 2473. [Link]
- Method for preparing tetrahydro-3-furanmethanol. (CN102241649A).
-
Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. (2019). ANSES. [Link]
-
Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses, 34, 58. [Link]
- Process for the preparation of 3-methyltetrahydrofuran. (US5912364A).
-
Chiral Agrochemicals. In Agricultural Biocatalysis. (2022). Taylor & Francis. [Link]
- Fungicidal compositions. (WO2021244950A1).
-
The continuing significance of chiral agrochemicals. (2025). Pest Management Science. [Link]
-
Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (2022). Molecules, 27(19), 6598. [Link]
- Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. (CN104478833A).
-
Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. (2019). Journal of Pesticide Science, 44(3), 163-169. [Link]
Sources
Application Notes & Protocols for (R)-Methyl Tetrahydrofuran-3-carboxylate in Synthetic Chemistry
Introduction: (R)-Methyl tetrahydrofuran-3-carboxylate is a vital chiral building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a stereodefined center on a stable tetrahydrofuran (THF) ring, makes it an attractive starting material for creating complex, enantiopure molecules.[1] The tetrahydrofuran motif itself is prevalent in a vast number of marine natural products and other bioactive compounds, underscoring the utility of scaffolds derived from this starting material.[2] This document provides in-depth protocols for key chemical transformations of this compound, moving beyond simple procedural steps to explain the underlying chemical principles and rationale—empowering researchers to adapt and troubleshoot these reactions effectively.
Compound Profile: this compound
This chiral heterocyclic compound serves as a foundational element in asymmetric synthesis.[1] The 'R' configuration at the C3 carbon is crucial for its role in building specific stereoisomers of target molecules.[1]
| Property | Value | Source |
| CAS Number | 191347-93-0 | [3] |
| Molecular Formula | C₆H₁₀O₃ | [1][4] |
| Molecular Weight | 130.14 g/mol | [3][4] |
| Appearance | Liquid (Typical) | |
| Purity | Typically >95% | [3] |
Protocol 1: Selective Reduction of the Ester to (R)-(Tetrahydrofuran-3-yl)methanol
The reduction of the methyl ester functional group to a primary alcohol is a fundamental transformation, converting the carboxylate into a versatile hydroxymethyl group suitable for further elaboration, such as etherification or oxidation.
Principle and Rationale
While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce esters, sodium borohydride (NaBH₄) is often preferred for its milder nature and higher functional group tolerance.[5][6] Standard NaBH₄ in methanol or ethanol typically does not reduce esters under ambient conditions.[6][7] However, its reactivity can be enhanced by using a mixed solvent system (e.g., THF-methanol) at elevated temperatures or by using additives like cerium(III) chloride (CeCl₃).[6][7][8] The protocol described here utilizes a sodium borohydride-THF-methanol system, which has proven effective for reducing various methyl esters to their corresponding alcohols in high yields.[6] This method provides a safer and more selective alternative to aluminum hydride reductions.[6]
Experimental Workflow: Ester Reduction
Caption: Workflow for NaBH₄-mediated ester reduction.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq, e.g., 5.0 g) in tetrahydrofuran (THF, approx. 3 mL per mmol of ester), add sodium borohydride (NaBH₄) powder (4.0-5.0 eq) in one portion under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initiation: Stir the resulting suspension and heat to 65°C for 15-20 minutes.
-
Methanol Addition: Add methanol (an equal volume to the THF used) dropwise to the stirred suspension. Causality Note: The slow addition of methanol is critical. Methanol acts as a proton source to facilitate the reduction and helps to activate the borohydride, but rapid addition can lead to an uncontrolled release of hydrogen gas.
-
Reaction: Once the methanol addition is complete, maintain the reaction mixture at reflux (approx. 65-70°C) for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench by the slow addition of 2N hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-(tetrahydrofuran-3-yl)methanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Safety Precautions
-
Sodium borohydride reacts with acidic and protic solvents to release flammable hydrogen gas. Handle with care.
-
Perform the reaction in a well-ventilated fume hood.
-
The quenching step with acid is exothermic and produces gas; perform it slowly and with adequate cooling.
Protocol 2: Saponification to (R)-Tetrahydrofuran-3-carboxylic Acid
Hydrolysis of the methyl ester to its corresponding carboxylic acid is a pivotal step for subsequent reactions, such as amide bond formation. This process, known as saponification, is typically achieved under basic conditions.
Principle and Rationale
Ester hydrolysis is a nucleophilic acyl substitution reaction. While various methods exist, using lithium hydroxide (LiOH) in a mixed solvent system of THF/Methanol/Water is a robust and common procedure.[9] LiOH is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester. The inclusion of THF and methanol ensures the solubility of the relatively nonpolar ester substrate in the aqueous base. The reaction is typically driven to completion by using an excess of the hydroxide base.
Experimental Workflow: Ester Hydrolysis
Caption: Workflow for LiOH-mediated ester hydrolysis.
Detailed Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and Methanol.
-
Base Addition: To this solution, add an aqueous solution of lithium hydroxide (LiOH) (1.5-2.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction should become homogeneous as it progresses. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the dropwise addition of 1N HCl. The carboxylic acid product will likely separate or cause the solution to become cloudy.
-
Extraction: Extract the acidified aqueous layer thoroughly with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (R)-Tetrahydrofuran-3-carboxylic acid, which can be used in the next step without further purification if desired.
Protocol 3: Direct Amidation of (R)-Tetrahydrofuran-3-carboxylic Acid
Amide bond formation is one of the most critical reactions in drug discovery. This protocol outlines the coupling of the previously synthesized (R)-Tetrahydrofuran-3-carboxylic acid with a primary or secondary amine.
Principle and Rationale
Directly coupling a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt.[10] Modern synthetic methods overcome this by activating the carboxylic acid in situ. While classic coupling reagents like DCC or EDC are effective, they generate stoichiometric byproducts that can be difficult to remove.[10] A more sustainable approach involves the use of catalytic methods. Boron-based catalysts, for example, have been shown to facilitate direct amidation efficiently.[11] An alternative, robust method employs silicon-based reagents like methyltrimethoxysilane (MTM), which act as effective water scavengers and activating agents, proceeding through a silyl ester intermediate.[12] This protocol offers high yields and a simplified workup, avoiding chromatography.[12]
Experimental Workflow: Direct Amidation
Caption: Workflow for MTM-mediated direct amidation.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a flask equipped with a reflux condenser, combine (R)-Tetrahydrofuran-3-carboxylic acid (1.0 eq), the desired amine (1.0-1.1 eq), and a suitable solvent (e.g., 2-Methyltetrahydrofuran).
-
Reagent Addition: Add methyltrimethoxysilane (MTM) (1.5-2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction for the consumption of the carboxylic acid by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Add an aqueous base (e.g., 1M NaOH) and stir vigorously for 1 hour. Causality Note: This step hydrolyzes any remaining MTM and its byproducts into silica-based materials, which precipitate from the organic solvent.[12]
-
Isolation: Filter the mixture to remove the precipitated solids, washing the filter cake with the reaction solvent.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the desired amide product, often in high purity without the need for chromatography.[12]
References
- CeCl3-Catalyzed Reduction of Methyl Esters of Carboxylic Acids to Corresponding Alcohols with Sodium Borohydride. (2011). Semantic Scholar.
- (R)
- A simple reduction of methyl aromatic esters to alcohols using sodium borohydride–methanol system. (2004). Semantic Scholar.
- Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences.
- Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon. PubMed.
- A simple reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system.
- (R)
- CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxyl
- Approaches to amide bond formation.
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Methyltrimethoxysilane (MTM)
- TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Unknown Source.
- Catalytic N-methyl amidation of carboxylic acids under cooper
- The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH.
- Need to hydrolyze methyl esters but compound is w
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]
- 5. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Methyl Tetrahydrofuran-3-Carboxylate as a Monomer for Biodegradable Polyesters
Introduction: Expanding the Monomer Landscape for Advanced Drug Delivery
The field of biodegradable polymers is continually driven by the pursuit of novel monomers that can impart unique properties to polyesters for sophisticated biomedical applications, particularly in drug delivery.[1][2][3] Aliphatic polyesters are at the forefront of this research due to their established biocompatibility and biodegradability, which mitigates the risk of long-term toxicity from carrier accumulation.[3][4] The most prevalent method for synthesizing these polymers is the ring-opening polymerization (ROP) of cyclic esters, or lactones.[1][5][6] This technique allows for excellent control over polymer molecular weight and architecture, which are critical parameters for designing effective drug delivery systems.[7]
This document introduces (R)-Methyl tetrahydrofuran-3-carboxylate as a promising, yet underexplored, monomer for the synthesis of novel biodegradable polyesters. While extensive research has focused on monomers like lactide, caprolactone, and glycolide, the exploration of functionalized tetrahydrofuran-based lactones remains a fertile ground for innovation.[2][3] The inherent chirality and the presence of a pendant ester group in this compound offer intriguing possibilities for tuning polymer properties such as degradation rate, hydrophilicity, and drug-polymer interactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed synthesis, polymerization, and characterization of polyesters derived from this compound. We will delve into the scientific rationale behind the proposed protocols, offering insights grounded in established principles of polymer chemistry.
Monomer Profile: this compound
This compound is a chiral cyclic ester. Its structure suggests that it can undergo ring-opening polymerization to yield a polyester with a repeating unit that includes a pendant methyl ester group. This functionality can be further modified post-polymerization to attach drugs or targeting ligands, or it can be hydrolyzed to the corresponding carboxylic acid to modulate the polymer's solubility and degradation profile.
| Property | Value | Source |
| CAS Number | 191347-93-0 | [8] |
| Molecular Formula | C6H10O3 | [9] |
| Molecular Weight | 130.14 g/mol | [8][9] |
| Purity | >95% | [8] |
| Appearance | (Expected) Colorless to pale yellow liquid | - |
| Storage | Store in a dry, sealed place | [9] |
Proposed Ring-Opening Polymerization of this compound
The following protocol is a proposed method for the ring-opening polymerization of this compound, based on established procedures for similar cyclic esters.[7][10] The choice of an organocatalyst, such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂), is common for the ROP of lactones, as it is effective and generally well-tolerated in biomedical applications.[7]
Experimental Protocol: Synthesis of Poly(this compound)
Materials:
-
This compound (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Schlenk flask and other appropriate glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Monomer and Reagent Preparation:
-
The monomer, this compound, should be dried over calcium hydride and distilled under reduced pressure before use to remove any water, which can interfere with the polymerization.
-
The initiator, benzyl alcohol, should be distilled from a suitable drying agent.
-
The catalyst solution of Sn(Oct)₂ in anhydrous toluene should be prepared under an inert atmosphere.
-
-
Polymerization Reaction:
-
In a flame-dried Schlenk flask under a positive pressure of nitrogen or argon, add the purified this compound monomer.
-
Add the desired amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Add the Sn(Oct)₂ catalyst solution. The monomer-to-catalyst ratio will influence the polymerization rate. A typical ratio is between 1000:1 and 5000:1.
-
The reaction mixture is then heated to a predetermined temperature (e.g., 130 °C) with constant stirring. The progress of the polymerization can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture at different time intervals.
-
-
Polymer Purification:
-
After the desired monomer conversion is achieved, the reaction is cooled to room temperature.
-
The viscous polymer is dissolved in a minimal amount of dichloromethane.
-
The polymer solution is then precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration and washed with fresh methanol to remove any unreacted monomer, catalyst, and initiator.
-
The purified polymer is then dried under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Caption: Proposed workflow for the ring-opening polymerization of this compound.
Characterization of the Resulting Polyester
Thorough characterization of the synthesized polyester is crucial to understand its properties and suitability for drug delivery applications.
Structural Characterization: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structure of the polymer and to ensure that the ring-opening polymerization has occurred as expected. The disappearance of the monomer peaks and the appearance of new peaks corresponding to the polymer backbone in the NMR spectra will confirm the successful polymerization.
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC) is the standard technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process.
Thermal Properties: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline. These properties are critical for understanding the physical state of the polymer at physiological temperatures and for processing the polymer into drug delivery vehicles.
| Characterization Technique | Expected Outcome for Poly(this compound) |
| ¹H NMR | Disappearance of monomer-specific peaks and appearance of broad peaks corresponding to the polymer backbone. |
| ¹³C NMR | Shift in carbonyl carbon resonance and appearance of new signals for the polymer backbone carbons. |
| GPC | Symmetrical elution peak indicating a polymer with a defined molecular weight and a narrow PDI. |
| DSC | A distinct glass transition temperature (Tg). The presence of a melting peak (Tm) would indicate semi-crystallinity. |
Application in Drug Delivery: Nanoparticle Formulation
The synthesized polyester can be used to formulate nanoparticles for the controlled delivery of therapeutic agents.[1][4] The amphiphilic nature that can be imparted to this polymer (or copolymers derived from it) makes it suitable for encapsulating hydrophobic drugs within the core of a nanoparticle, while the hydrophilic shell provides stability in aqueous environments.
Protocol: Nanoparticle Formulation by Nanoprecipitation
Materials:
-
Poly(this compound)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone (or other suitable organic solvent)
-
Purified water
-
Surfactant (e.g., Pluronic® F68 or Poly(vinyl alcohol))
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.
-
Solvent Evaporation: The organic solvent is removed by stirring at room temperature or by using a rotary evaporator.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove any free drug and excess surfactant.
Caption: Conceptual diagram of a drug-loaded polyester nanoparticle.
Conclusion and Future Perspectives
This compound presents a compelling new building block for the synthesis of advanced biodegradable polyesters. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this monomer. The resulting polyesters, with their unique functional handles, are expected to be highly valuable for the development of next-generation drug delivery systems with tailored properties for enhanced therapeutic efficacy. Future work should focus on the detailed investigation of the degradation kinetics and biocompatibility of these novel polymers, as well as exploring copolymerization with other lactones to further expand the range of achievable properties.
References
- Recent advances in aliphatic polyesters for drug delivery applications. (2016). PubMed.
- Low-Temperature and Solventless Ring-Opening Polymerization of Eutectic Mixtures of l-Lactide and Lactones for Biodegradable Polyesters. (2023). ACS Applied Polymer Materials.
- Ring‐Opening Polymerization Strategies for Degradable Polyesters. (n.d.). ResearchGate.
- Ring-Opening Polymerization of Lactones to Prepare Closed-Loop Recyclable Polyesters. (n.d.). ACS Publications.
- Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. (n.d.). MDPI.
- Inside Materials – Aliphatic Polyesters. (2025). Plastics Engineering.
- Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. (2025). ResearchGate.
- Cyclic polyesters: 1. Preparation by a new synthetic method, using polymer-supported reagents. (n.d.). ScienceDirect.
- Biodegradable Aliphatic Polyesters for Drug Delivery. (n.d.). Sigma-Aldrich.
- Strategies in aliphatic polyester synthesis for biomaterial and drug delivery applications. (2025). IntechOpen.
- New functional biodegradable polymers by ring opening polymerization of purposely designed lactones. (1999). IBM Research.
- Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. (2023). RSC Publishing.
- Synthesis of Polyester: Important Polymerization Reaction. (2023). Science Info.
- Recent Advances in the Enzymatic Synthesis of Polyester. (n.d.). NIH.
- Stereocontrolled ring-opening polymerization of cyclic esters: synthesis of new polyester microstructures. (n.d.). Toronto Metropolitan University.
- Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. (n.d.). Florida Atlantic University.
- Synthesis and characterization of new type polytetrahydrofuran polyol. (n.d.). ResearchGate.
- CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate. (n.d.). Synblock.
- Biodegradable polyesters. (n.d.). SPECIFIC POLYMERS.
- This compound. (n.d.). CymitQuimica.
- Synthesis and Characterization of Poly(tetrahydrofuran) Triol. (n.d.). ResearchGate.
- Synthesis and characterization of new type polytetrahydrofuran polyol. (2014). Huagong Xuebao/CIESC Journal.
- Biomedical Applications of Biodegradable Polyesters. (n.d.). NIH.
- Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. (2023). RSC Publishing.
- Biodegradable Polyesters from Renewable Resources. (2025). ResearchGate.
- Poly(THF). (n.d.). CD Bioparticles.
- Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. (2019). MDPI.
- Polyhydroxyalkanoates: biodegradable polymers with a range of applications. (2007). Journal of Chemical Technology and Biotechnology.
- Methyl tetrahydrofuran-3-carboxylate. (2025). Chemsrc.
- Process for the preparation of 3-methyltetrahydrofuran. (n.d.). Google Patents.
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.
- Co-Oligomers of Renewable and “Inert” 2-MeTHF and Propylene Oxide for Use in Bio-Based Adhesives. (2020). ACS Sustainable Chemistry & Engineering.
- NXX Ligand Summary Page. (2007). RCSB PDB.
Sources
- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Definitive Structural Confirmation of (R)-Methyl tetrahydrofuran-3-carboxylate using High-Resolution NMR Spectroscopy
Abstract
The precise determination of molecular structure, including stereochemistry, is a cornerstone of modern drug development and chemical synthesis. (R)-Methyl tetrahydrofuran-3-carboxylate is a valuable chiral building block whose utility is fundamentally dependent on its structural and stereochemical integrity. This application note provides a comprehensive guide and a detailed, field-proven protocol for the unambiguous structural confirmation of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, from sample preparation to data processing, and offer a detailed analysis of the expected ¹H and ¹³C NMR spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for the characterization of chiral small molecules.
Introduction: The Imperative for Structural Verification
In the pharmaceutical industry, the biological activity of a chiral molecule is often confined to a single enantiomer. The other enantiomer may be inactive or, in some cases, elicit undesirable physiological effects. This compound serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Consequently, a rigorous and reliable analytical method to confirm its three-dimensional structure and assess its enantiomeric purity is not merely a procedural step but a critical requirement for ensuring product quality, safety, and efficacy.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the de novo structural elucidation of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, bonding connectivity, and relative orientation of atoms makes it an indispensable tool for confirming the identity and purity of synthesized compounds.
Foundational Principles of NMR-Based Structural Analysis
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
The key parameters extracted from NMR spectra are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus. Electron-withdrawing groups, such as the ether oxygen and carboxyl group in our analyte, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent nuclei on adjacent carbons splits a single resonance into multiple lines (e.g., a doublet, triplet, or multiplet). This pattern reveals the number of neighboring protons, providing direct evidence of atomic connectivity.[2]
-
Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), is the coupling constant. Its magnitude can provide valuable information about the dihedral angle between coupled protons, aiding in conformational analysis.[2]
Molecular Structure and Atom Labeling
To facilitate a clear discussion of the NMR data, the atoms in this compound are labeled as shown below. Due to the chiral center at C3, the geminal protons on C2, C4, and C5 are chemically non-equivalent (diastereotopic) and are expected to exhibit distinct chemical shifts and couplings.
Caption: Labeled structure of this compound.
Experimental Protocols
This section provides a self-validating, step-by-step methodology for acquiring high-quality NMR data.
Protocol 1: NMR Sample Preparation
The quality of the final spectrum is profoundly dependent on proper sample preparation.[3]
-
Analyte Quantity: Weigh 10-15 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-75 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to a clean, dry vial containing the analyte.[5] CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. TMS serves as the internal reference standard (δ = 0.00 ppm).[6]
-
Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution of the sample. If any solid particulates are visible, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which causes spectral line broadening.[7] A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose.
-
Tube Filling: Carefully transfer the clear solution into a high-quality, clean 5 mm NMR tube. Ensure the sample height is between 4-5 cm (0.6-0.7 mL) to optimize the shimming process.[6]
-
Final Steps: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.
Protocol 2: NMR Data Acquisition & Processing
These parameters are based on a 500 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans (or more, depending on concentration).
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data (FID) into frequency-domain data (the spectrum).[8]
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm to ensure the baseline is flat.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[9]
-
Data Analysis and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃. These predictions are based on established chemical shift principles and data from analogous tetrahydrofuran structures.[10][11]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Labeled Proton(s) | Integration | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale for Chemical Shift |
| H5a, H5b | 2H | 4.15 - 3.95 | m | Jgem ≈ 8-10, Jvic ≈ 6-8 | Diastereotopic protons adjacent to the deshielding ether oxygen (O1). |
| H2a, H2b | 2H | 4.05 - 3.85 | m | Jgem ≈ 8-10, Jvic ≈ 6-8 | Diastereotopic protons adjacent to the deshielding ether oxygen (O1). |
| C₈H₃ (OCH₃) | 3H | ~3.72 | s | N/A | Classic chemical shift for a methyl ester. Singlet as there are no adjacent protons. |
| H3 | 1H | ~3.10 | m | Jvic ≈ 7-9 | Methine proton alpha to the electron-withdrawing carbonyl group. |
| H4a, H4b | 2H | 2.40 - 2.20 | m | Jgem ≈ 12-14, Jvic ≈ 7-9 | Diastereotopic protons beta to the carbonyl and ether oxygen. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Labeled Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |
| C6 (C=O) | ~173.5 | Typical chemical shift for an ester carbonyl carbon. |
| C2 | ~71.0 | Aliphatic carbon bonded to the highly electronegative ether oxygen. |
| C5 | ~69.5 | Aliphatic carbon bonded to the highly electronegative ether oxygen. |
| C8 (OCH₃) | ~52.0 | Methyl ester carbon. |
| C3 | ~47.5 | Methine carbon alpha to the carbonyl group. |
| C4 | ~32.0 | Aliphatic carbon beta to both functional groups. |
Workflow and Advanced Structural Confirmation
The overall experimental process follows a logical sequence from sample preparation to final structural validation.
Caption: Experimental workflow for NMR-based structural confirmation.
Unambiguous Assignments with 2D NMR: For absolute certainty, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Creates cross-peaks between protons that are spin-coupled, directly confirming the H3-H2 and H3-H4 connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for unambiguous assignment of all ¹H and ¹³C signals.[1]
Confirmation of Stereochemistry: It is critical to understand that standard NMR spectroscopy is an achiral technique and will not distinguish between the (R) and (S) enantiomers. To confirm the enantiomeric identity or to determine enantiomeric excess (e.e.), a chiral auxiliary is required. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which possess distinct physical properties and will exhibit separate signals in the NMR spectrum.[12][13] Alternatively, a chiral solvating agent (CSA) can be used to form transient diastereomeric complexes, which also leads to the resolution of signals for the two enantiomers.[14][15]
Conclusion
High-resolution NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. A thorough analysis of chemical shifts, integrations, and coupling patterns, potentially augmented by 2D NMR techniques, allows for the complete and unambiguous verification of the covalent structure. For stereochemical validation, the use of chiral derivatizing or solvating agents is a necessary and effective extension of the NMR methodology. This rigorous approach ensures the identity and quality of this critical chiral building block in research and development settings.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Emory University, NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Read, M., & Smith, A. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 882-885. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]
-
Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]
-
Wu, A., & Cremer, D. (2020). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Magnetochemistry, 6(3), 37. [Link]
-
Keeler, J. (2002). NMR Data Processing. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
Sources
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. organomation.com [organomation.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. chem.washington.edu [chem.washington.edu]
- 10. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran | MDPI [mdpi.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Gas Chromatography for the Chiral and Chemical Purity Analysis of (R)-Methyl Tetrahydrofuran-3-carboxylate
Abstract
This application note presents a detailed and validated gas chromatography (GC) methodology for the comprehensive purity assessment of (R)-Methyl tetrahydrofuran-3-carboxylate, a key chiral intermediate in pharmaceutical synthesis. The described protocols provide a robust framework for quantifying both chemical and enantiomeric purity, ensuring stringent quality control for researchers, scientists, and drug development professionals. The methods outlined herein leverage a chiral stationary phase for the effective separation of (R)- and (S)-enantiomers and a flame ionization detector (FID) for sensitive detection and quantification of the target analyte and potential process-related impurities.
Introduction: The Analytical Imperative for Chiral Purity
This compound is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is often critical to the final drug product's efficacy and safety, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the development of a precise and reliable analytical method to determine both the chemical and, crucially, the enantiomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry.
Gas chromatography, with its high resolving power and compatibility with a wide range of volatile and semi-volatile compounds, stands as a premier technique for this analytical challenge.[2] The use of chiral stationary phases in capillary GC columns allows for the direct separation of enantiomers, providing a clear and quantifiable measure of enantiomeric excess (% ee).[3] This document provides a comprehensive guide to the development and validation of such a method, grounded in the principles of scientific integrity and adherence to regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Understanding the Analyte and Potential Impurities
A successful purity method is predicated on a thorough understanding of the analyte and its potential impurities. This compound (CAS: 191347-93-0) is a cyclic ester with a molecular weight of 130.14 g/mol .[6]
Potential Impurities:
Impurities can arise from various stages of the manufacturing process, including unreacted starting materials, byproducts of the synthesis, and degradation products.[7][8] For this compound, potential impurities may include:
-
(S)-Methyl tetrahydrofuran-3-carboxylate: The opposite enantiomer is the most critical impurity to monitor.
-
Tetrahydrofuran-3-carboxylic acid: Incomplete esterification or hydrolysis can lead to the presence of the corresponding carboxylic acid.
-
Methanol: A common reagent in the esterification process.
-
Synthesis Precursors: Depending on the synthetic route, various precursors to the tetrahydrofuran ring could be present.[8]
-
Regioisomers: Side reactions during the formation of the tetrahydrofuran ring could potentially lead to isomers such as methyl tetrahydrofuran-2-carboxylate.[7]
Experimental Workflow and Rationale
The overall analytical workflow is designed to ensure accurate and reproducible results. The key stages are outlined below.
Figure 1: General workflow for the GC purity analysis of this compound.
Causality behind Experimental Choices:
-
Solvent Selection: A volatile, high-purity solvent that completely dissolves the analyte and is compatible with the GC system is chosen. Dichloromethane or ethyl acetate are suitable candidates.
-
Chiral Column Selection: A cyclodextrin-based chiral stationary phase is selected due to its proven efficacy in separating a wide range of chiral molecules, including cyclic esters. A column such as a Chirasil-DEX CB is a strong starting point.[3]
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and offers high sensitivity, a wide linear range, and robustness, making it ideal for purity analysis where impurities may be present at low levels.[9][10]
-
Temperature Programming: A temperature ramp is employed to ensure the efficient elution of both volatile impurities (like residual solvents) and the less volatile analyte and related impurities, all while maintaining good peak shape and resolution.[11]
Detailed Protocols
Materials and Reagents
| Material/Reagent | Grade/Purity |
| This compound | Reference Standard (>99.5%) |
| (S)-Methyl tetrahydrofuran-3-carboxylate | Reference Standard (>99.5%) |
| Dichloromethane | GC Grade or equivalent |
| Helium (Carrier Gas) | High Purity (99.999%) |
| Hydrogen (FID) | High Purity (99.999%) |
| Air (FID) | Zero Grade |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent with FID |
| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 60 °C (hold 2 min) Ramp 1: 5 °C/min to 120 °C (hold 0 min) Ramp 2: 20 °C/min to 220 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Standard and Sample Preparation
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
(S)-Enantiomer Standard (1000 µg/mL): Prepare a separate stock standard of the (S)-enantiomer in the same manner.
-
Resolution Check Solution: Prepare a solution containing approximately 100 µg/mL of both the (R)- and (S)-enantiomers in dichloromethane to verify enantiomeric separation.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | Baseline resolution of (R)- and (S)-enantiomers (Rs > 1.5). No interference from blank or known impurities at the retention time of the main peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the analyte. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 for the (S)-enantiomer. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 for the (S)-enantiomer. |
| Robustness | No significant impact on results with small, deliberate variations in flow rate, oven temperature, and split ratio. |
Data Analysis and Interpretation
Calculations:
-
Chemical Purity (% Area):
-
Enantiomeric Purity (% ee):
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust solution for the chemical and chiral purity analysis of this compound. By employing a chiral capillary column and FID, this method offers the necessary specificity and sensitivity to meet the stringent quality requirements of the pharmaceutical industry. Proper validation of this method will ensure its suitability for routine quality control and release testing, ultimately contributing to the safety and efficacy of the final drug products.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Stolarczyk, E. U., Groman, A., & Maruszak, W. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. [Link]
-
GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. (2017). Química Nova, 40(8), 934-939. [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(6), 869-871. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). Journal of Natural Sciences Research. [Link]
-
GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. (2017). Química Nova. [Link]
-
Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. (2006). Tetrahedron: Asymmetry, 17(6), 892-899. [Link]
-
Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. (2018). Journal of Agricultural and Food Chemistry, 66(10), 2415-2423. [Link]
-
Niidu, A., Paju, A., Müürissepp, A.-M., Kailas, T., Pehk, T., & Lopp, M. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]
-
Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. [Link]
-
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024). Journal of Chemical Education. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2011). Chemical Reviews, 111(5), 3217-3269. [Link]
- Process for the preparation of 3-methyltetrahydrofuran. (2003).
-
Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. (2023). ChemRxiv. [Link]
-
Methyl tetrahydrofuran-3-carboxylate. (n.d.). Chemsrc. [Link]
-
Gas Chromatography. (2023). Chemistry LibreTexts. [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(3), 347-358. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). InTech. [https://www.researchgate.net/publication/279532152_Derivatization_Reactions_and_Reagents_for_Gas_Chromatography_Analysis]([Link]_ Chromatography_Analysis)
-
Gas Chromatography. (n.d.). Carl ROTH. [Link]
Sources
- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 2. iiste.org [iiste.org]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Purification of cyclic fatty acid esters: a GC‐MS study | Zendy [zendy.io]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. wise.fau.edu [wise.fau.edu]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
large-scale synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate
An Application Note and Protocol for the Large-Scale Synthesis of (R)-Methyl Tetrahydrofuran-3-carboxylate
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable chiral building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its stereodefined tetrahydrofuran (THF) core is a prevalent structural motif in numerous biologically active natural products.[1] The precise spatial arrangement of the ester group at the C3 position makes it a critical intermediate for constructing molecules with specific stereochemical requirements, directly impacting their pharmacological efficacy and safety profiles. This document provides a comprehensive guide for the , focusing on a robust and scalable catalytic asymmetric approach. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in process chemistry and manufacturing.
Strategic Overview of Synthesis
The stereoselective synthesis of substituted tetrahydrofurans is a well-explored area of organic chemistry.[2] Common strategies include:
-
Intramolecular SN2 Cyclization: This classical approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.[2] While effective, this often requires the pre-installation of the chiral center, which can add steps to the overall sequence.
-
Catalytic Asymmetric Cycloaddition: Reactions such as [3+2] cycloadditions between oxiranes and alkenes, catalyzed by chiral metal complexes, can provide highly enantioenriched tetrahydrofuran derivatives.[3][4]
-
Asymmetric Hydrogenation: This is one of the most powerful and industrially viable methods for introducing chirality. It involves the hydrogenation of a prochiral unsaturated precursor using a chiral catalyst, often based on noble metals like rhodium, ruthenium, or iridium complexed with chiral phosphine ligands.
For large-scale production, a process that is efficient, reproducible, and minimizes chiral auxiliaries or resolutions is highly desirable. Therefore, this guide will focus on an asymmetric hydrogenation route, which offers high atom economy and excellent enantioselectivity. The proposed strategy involves the hydrogenation of a prochiral precursor, methyl 2,5-dihydrofuran-3-carboxylate, using a well-defined chiral catalyst.
Recommended Synthetic Pathway: Asymmetric Hydrogenation
The selected pathway proceeds in two main stages: the synthesis of the unsaturated precursor followed by the key asymmetric hydrogenation step. This approach is chosen for its scalability and the high degree of stereocontrol achievable in the hydrogenation step.
Workflow Diagram
Caption: Overall Synthetic Workflow.
Part 1: Synthesis of Methyl 2,5-dihydrofuran-3-carboxylate (Precursor)
A common route to this precursor involves the cyclization of dimethyl itaconate derivatives. The following is a representative protocol.
Protocol: Precursor Synthesis
-
Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge dimethyl itaconate and a suitable solvent like dichloromethane (DCM).
-
Allylic Bromination: Cool the mixture to 0-5 °C. Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature. A radical initiator such as azobisisobutyronitrile (AIBN) can be added to facilitate the reaction.
-
Cyclization: After the bromination is complete (monitored by TLC or GC), a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) is added to promote intramolecular cyclization to form the desired methyl 2,5-dihydrofuran-3-carboxylate.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure precursor.
Part 2: Large-Scale Asymmetric Hydrogenation
This is the crucial enantioselective step. The choice of catalyst is paramount for achieving high yield and enantiomeric excess (e.e.). Ruthenium-based catalysts with chiral bisphosphine ligands, such as those from the BINAP family, are well-suited for this transformation.
Mechanism of Asymmetric Hydrogenation
Caption: Key Asymmetric Hydrogenation Steps.
Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a high-pressure reactor is charged with the chiral catalyst, for example, a Ruthenium-BINAP derivative, and a degassed solvent such as methanol or ethanol.
-
Substrate Addition: A solution of methyl 2,5-dihydrofuran-3-carboxylate in the same degassed solvent is added to the reactor.
-
Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by GC or HPLC by taking aliquots at regular intervals to check for the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. This method is highly effective for large-scale purification and removes the catalyst residue and any high-boiling impurities.[5]
Data Summary for a Representative Batch
The following tables provide representative data for a hypothetical large-scale synthesis.
Table 1: Reagents for Asymmetric Hydrogenation (1 kg Scale)
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| Methyl 2,5-dihydrofuran-3-carboxylate | 64378-57-8 | 128.13 | 1.0 kg | 7.80 |
| [Ru(p-cymene)((R)-BINAP)Cl]Cl | 133461-12-2 | 913.3 | 1.7 g (S/C ratio ~5000) | 0.00186 |
| Methanol (degassed) | 67-56-1 | 32.04 | 10 L | - |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | 20-40 bar | - |
Table 2: Optimized Reaction Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Substrate Concentration | ~0.8 M | Balances reaction rate and solubility. |
| Catalyst Loading | 0.02 mol% | Optimizes cost and efficiency for large scale. |
| Hydrogen Pressure | 30 bar | Sufficient for high conversion without requiring ultra-high-pressure equipment. |
| Temperature | 40 °C | Provides a good reaction rate while minimizing potential side reactions. |
| Reaction Time | 12-18 hours | Typical time to achieve >99% conversion. |
Table 3: Typical Results and Quality Control
| Parameter | Specification | Analytical Method |
|---|---|---|
| Isolated Yield | >90% | Gravimetric |
| Chemical Purity | >99.0% | GC-FID |
| Enantiomeric Excess (e.e.) | >99% (R) | Chiral HPLC |
| Appearance | Colorless liquid | Visual |
Safety and Handling
Handling large quantities of chemicals requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and chemical-resistant gloves.[6]
-
Reagent Handling:
-
Methanol: Is flammable and toxic. All transfers should be conducted in a well-ventilated area or fume hood, away from ignition sources.[7]
-
Hydrogen Gas: Is extremely flammable and can form explosive mixtures with air. Use high-pressure equipment rated for hydrogen service, and ensure proper grounding to prevent static discharge.[7]
-
Catalyst: The ruthenium catalyst is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Product Safety: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[6][8] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste, including residual catalyst and solvents, in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; insufficient hydrogen pressure; reaction temperature too low. | Verify catalyst activity on a small scale; ensure the system is leak-free and pressure is maintained; increase temperature in small increments (e.g., 5 °C). |
| Low Enantioselectivity (e.e.) | Impure substrate; wrong catalyst enantiomer; catalyst degradation. | Re-purify the substrate; confirm the catalyst identity ((R)-ligand for (R)-product); handle catalyst strictly under inert conditions. |
| Product Impurities | Incomplete reaction; side reactions; impurities in starting materials. | Increase reaction time; optimize temperature and pressure; ensure high purity of the precursor through effective distillation. |
Conclusion
The protocol detailed in this application note presents a robust, scalable, and highly efficient method for the . By employing an asymmetric hydrogenation strategy, this process delivers the target molecule in high yield and excellent enantiopurity, meeting the stringent quality requirements for its use as a chiral intermediate in pharmaceutical and fine chemical manufacturing. Adherence to the outlined procedures, safety precautions, and quality control measures will ensure a reproducible and safe manufacturing process.
References
-
Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME . RSC Publishing. Available at: [Link]
-
Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes . The Journal of Organic Chemistry. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis . The Journal of Organic Chemistry. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes . Scilit. Available at: [Link]
-
Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 . Chemsrc. Available at: [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans . National Institutes of Health (NIH). Available at: [Link]
-
Enantioselective Synthesis of Tetrahydrofuran Derivatives . ChemistryViews. Available at: [Link]
-
Purification of 2-Methyltetrahydrofuran . LookChem. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes / The Journal of Organic Chemistry, 2016 [sci-hub.box]
- 4. scilit.com [scilit.com]
- 5. Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Methyl Tetrahydrofuran-3-carboxylate
Welcome to the technical support center for the synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and achieving high enantioselectivity. The information provided is grounded in established literature and practical experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common route of catalytic hydrogenation of methyl furan-3-carboxylate.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete conversion of the starting material, formation of side products, or issues with product isolation.
Possible Causes and Solutions:
-
Suboptimal Catalyst Choice: The choice of catalyst is critical for both yield and selectivity. While various supported precious metal catalysts are used, their performance can differ significantly. For instance, Rh/Al₂O₃ and Pd/Al₂O₃ catalysts tend to favor the desired ring-hydrogenated product, whereas Pt/Al₂O₃ can promote ring-opening reactions, leading to byproducts like 2-hydroxy adipic acid.[1]
-
Recommendation: If you are observing significant byproduct formation, consider switching to a Palladium-based catalyst, such as Pd/Al₂O₃, which has shown high performance for furan carboxylic acid hydrogenation.[2] A cinchonidine-modified Pd/Al₂O₃ catalyst has been reported to achieve a 95% yield of the corresponding tetrahydrofuran-2-carboxylic acid.[2]
-
-
Inefficient Hydrogenation Conditions: Hydrogen pressure and reaction temperature play a crucial role. Insufficient pressure can lead to incomplete hydrogenation, while excessively high temperatures can promote side reactions and catalyst degradation.
-
Formation of Side Products: Besides ring-opening, other side reactions can occur. For example, intermolecular acetalization of the product with the starting material has been observed, leading to byproduct formation and reduced yield.[4]
-
Recommendation: Optimizing reaction concentration and temperature can minimize such side reactions. A protection-free approach, if feasible for your specific substrate, can sometimes offer a higher overall yield by eliminating protection/deprotection steps.[4]
-
Q2: I am observing the formation of significant ring-opened byproducts. How can I suppress this side reaction?
The formation of ring-opened products is a common challenge in the hydrogenation of furan derivatives. This occurs through the hydrogenolysis of the C-O bond in the furan ring.[5]
Strategies to Minimize Ring-Opening:
-
Catalyst Selection: As mentioned, Platinum-based catalysts have a higher propensity for ring-opening reactions.[1] Palladium and Rhodium catalysts generally show higher selectivity towards ring hydrogenation.[1]
-
Catalyst Modification: The addition of a second metal can significantly influence selectivity. For example, the introduction of Iron (Fe) to a Platinum (Pt) catalyst can inhibit the adsorption of the furan ring's vinyl groups on the Pt surface, thereby suppressing ring hydrogenation and favoring selective hydrogenolysis of Csp²–O bonds if that were the desired outcome.[5] While this specific example aims for ring-opening, it illustrates the principle of using bimetallic catalysts to tune selectivity. For suppressing ring-opening, a different combination would be needed.
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) generally favor ring hydrogenation over hydrogenolysis. It is advisable to start with milder conditions and gradually increase them if the conversion is too slow.
Q3: My enantiomeric excess (ee) for this compound is poor. How can I improve the stereoselectivity?
Achieving high enantioselectivity in the asymmetric hydrogenation of prochiral furan-3-carboxylates is a significant challenge.
Key Factors Influencing Enantioselectivity:
-
Chiral Modifier: The use of a chiral modifier is essential. Cinchona alkaloids, such as cinchonidine, are commonly used to modify palladium catalysts for the asymmetric hydrogenation of furan derivatives.[2]
-
Recommendation: The concentration and type of chiral modifier can significantly impact the enantiomeric excess. It is crucial to optimize the modifier-to-metal ratio.
-
-
Catalyst Support: The support material can influence the dispersion of the metal and its interaction with the chiral modifier. Alumina (Al₂O₃) is a commonly used support for palladium catalysts in these reactions.[2]
-
Reaction Parameters: Temperature, pressure, and solvent can all affect the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess.
A reported method for the synthesis of (S)-Tetrahydrofuran-2-carboxylic acid using a cinchonidine-modified 5 wt% Pd/Al₂O₃ catalyst achieved a 32% ee.[2] While this may seem modest, it represents a significant step. Further optimization of reaction conditions and the chiral modifier could lead to improvements.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
The most common precursor is methyl furan-3-carboxylate, which is then subjected to catalytic hydrogenation. Other routes may involve the reduction of chiral lactone carboxylic acids.[4]
Q2: What are the common catalysts used for the hydrogenation of the furan ring?
A variety of precious metal catalysts are employed, with the choice depending on the desired outcome (selectivity vs. reactivity).[1]
-
Palladium (Pd): Often favored for selective hydrogenation of the furan ring with good yields.[2]
-
Rhodium (Rh): Also demonstrates good reactivity and selectivity for ring hydrogenation.[1]
-
Ruthenium (Ru): Can be less reactive under certain conditions due to surface oxidation.[1]
-
Platinum (Pt): Generally highly reactive but can lead to undesired ring-opening reactions.[1]
-
Nickel (Ni): Sponge nickel catalysts, sometimes promoted with other metals like iron and chromium, are also used for furan hydrogenation.[6]
Q3: How can I effectively purify the final product, Methyl tetrahydrofuran-3-carboxylate?
Purification is crucial to remove unreacted starting materials, catalyst residues, and byproducts.
-
Filtration: The first step is typically the removal of the heterogeneous catalyst by filtration.
-
Distillation: Due to its volatility, fractional distillation under reduced pressure is a common method for purifying the final product.
-
Chromatography: For smaller scale syntheses or to remove closely related impurities, column chromatography can be employed.[4]
-
Washing: Washing with a mild base solution (e.g., 10% aqueous NaOH) can help remove acidic impurities.[7]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Methyl Furan-3-Carboxylate
This protocol provides a general guideline. Specific conditions should be optimized for your particular setup and desired outcome.
-
Catalyst Preparation (if applicable): If preparing a modified catalyst (e.g., with a chiral modifier), follow established literature procedures for impregnation or co-precipitation. For commercial catalysts, use as received.
-
Reaction Setup:
-
In a high-pressure autoclave, add the methyl furan-3-carboxylate and the chosen solvent (e.g., methanol, ethanol, or water).
-
Carefully add the catalyst (e.g., 5 wt% Pd/Al₂O₃). The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.
-
-
Hydrogenation:
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).
-
Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS or NMR).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Catalysts for Furan Derivative Hydrogenation
| Catalyst | Predominant Product | Key Characteristics | Reference |
| Ru/Al₂O₃ | Low reactivity | Surface oxidation under reaction conditions | [1] |
| Rh/Al₂O₃ | Ring-hydrogenated product | Higher reactivity than Pd/Al₂O₃ | [1] |
| Pd/Al₂O₃ | Ring-hydrogenated product | Good selectivity | [1][2] |
| Pt/Al₂O₃ | Ring-opening products | High reactivity, lower selectivity for ring closure | [1] |
| PtFeₓ/LDH | Diols/Triols (Ring-opened) | Fe addition suppresses furan ring hydrogenation | [5] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
- Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. (n.d.). National Institutes of Health.
- Determinants of reactivity and selectivity in hydrogenation of furanic compounds by supported metal catalysts | Poster Board #345. (2024, August 20). American Chemical Society.
- Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2025, August 9). ResearchGate.
- Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. (2025, August 10). ResearchGate.
- US Patent for Process for the preparation of 3-methyltetrahydrofuran. (n.d.). Google Patents.
- US Patent for Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof. (n.d.). Google Patents.
- Purification of 2-Methyltetrahydrofuran. (n.d.). LookChem.
- Tetrahydrofuran Synthesis. (n.d.). Organic Syntheses.
Sources
- 1. Determinants of reactivity and selectivity in hydrogenation of furanic compounds by supported metal catalysts | Poster Board #345 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]
- 7. Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem [lookchem.com]
Technical Support Center: Stereoselective Synthesis of (R)-Methyl Tetrahydrofuran-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging synthesis. Here, we address common experimental hurdles in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What makes the stereoselective synthesis of this specific tetrahydrofuran derivative so challenging?
The primary challenge lies in controlling the stereochemistry at the C3 position of the tetrahydrofuran (THF) ring to favor the (R)-enantiomer. Tetrahydrofuran synthesis often involves cyclization reactions where the transition states for forming different stereoisomers are energetically similar, leading to low selectivity.[1] Key difficulties include controlling facial selectivity during the crucial bond-forming step, preventing racemization, and suppressing common side reactions such as ring-opening or elimination.[2][3]
Q2: What are the principal synthetic strategies for accessing chiral tetrahydrofurans?
Several powerful strategies exist, each with its own set of advantages and challenges:
-
Nucleophilic Substitution: Intramolecular SN2 reactions, often involving the cyclization of a chiral precursor with a leaving group, are a classic approach.[3]
-
Cycloaddition Reactions: [3+2] cycloadditions, such as those involving rhodium-catalyzed reactions of diazo compounds, can build the THF ring with good control.[3][4]
-
Organocatalytic Reactions: Asymmetric organocatalysis, particularly using chiral amines or Brønsted acids, has emerged as a robust method for intramolecular Michael additions or other cyclizations to form highly substituted, enantioenriched THFs.[5][6][7]
-
Metal-Catalyzed Cyclizations: Palladium, rhodium, and ruthenium catalysts are frequently used for hydroalkoxylation or carboetherification of unsaturated alcohol precursors.[8][9][10]
Q3: How do I select the appropriate catalyst for my desired transformation?
Catalyst selection is dictated by the reaction mechanism.
-
For organocatalytic Michael additions , chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like squaramides or cinchona alkaloids are common choices.[5][11] These catalysts activate the substrates through iminium or enamine intermediates, creating a chiral environment that directs the cyclization.[7]
-
For metal-catalyzed allylic alkylations or cyclizations , the choice of the chiral ligand bound to the metal (e.g., Rh, Ru, Pd) is critical.[8][10] Ligands like SEGPHOS or those derived from pyridine-oxazolines create a chiral pocket around the metal center, influencing the stereochemical outcome.[8][10] The optimal catalyst and ligand often require empirical screening for a specific substrate.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Enantioselectivity or Diastereoselectivity
Q: My reaction produces the methyl tetrahydrofuran-3-carboxylate, but the enantiomeric excess (e.e.) is poor (<80%). What factors should I investigate to improve stereocontrol?
A: Low stereoselectivity is a common and frustrating issue. It typically points to a poorly organized transition state where the energy difference between the pathways leading to the (R) and (S) enantiomers is minimal. Here’s a systematic approach to troubleshooting this problem.
Causality & Solutions:
-
Catalyst and Ligand Choice: The catalyst/ligand system is the primary director of stereochemistry. The chosen system may not be optimal for your specific substrate.
-
Troubleshooting Step: Screen a panel of related catalysts or ligands. If using an organocatalyst, vary the steric bulk or electronic properties of the catalyst (e.g., different diarylprolinol silyl ethers). For metal catalysis, screen ligands with different bite angles or steric profiles (e.g., BINAP vs. SEGPHOS derivatives).[10]
-
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity. According to the Eyring equation, the difference in activation energies between the two competing diastereomeric transition states has a greater impact on the product ratio at lower temperatures.
-
Troubleshooting Step: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Be aware that reaction times will increase significantly. Monitor for conversion to avoid incomplete reactions.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the transition state geometry.
-
Troubleshooting Step: Screen a range of solvents with varying polarities and coordination abilities (e.g., toluene, CH2Cl2, THF, MeCN). Non-polar solvents often provide better stereocontrol by promoting a more organized, compact transition state.
-
-
Additives: In organocatalysis, acidic or basic additives can significantly impact catalyst performance and selectivity.
-
Troubleshooting Step: If using a proline-derived catalyst, for example, adding a weak acid co-catalyst can promote the iminium ion pathway.[6] Experiment with small quantities of additives like benzoic acid or TFA.
-
Workflow: Troubleshooting Low Stereoselectivity
Caption: A systematic workflow for troubleshooting poor stereoselectivity.
Problem 2: Competing Side Reactions and Low Yield
Q: My reaction is plagued by byproducts, such as those from ring-opening, elimination, or polymerization, leading to a low yield of the desired THF. How can I minimize these pathways?
A: The tetrahydrofuran ring, while generally stable, can be susceptible to side reactions, especially under harsh conditions or when reactive intermediates are involved.[2]
Causality & Solutions:
-
Ring-Opening: Strongly acidic or Lewis acidic conditions can protonate the ether oxygen, initiating ring-opening, particularly if a nucleophile is present.[12] This is a known reactivity pattern for THF itself.[12]
-
Troubleshooting Step: If using a Lewis acid catalyst, screen milder options (e.g., switch from TiCl4 to ZnCl2 or Sc(OTf)3). Ensure the reaction is run under strictly anhydrous conditions, as water can facilitate protonolysis. Use a non-coordinating or weakly coordinating solvent.
-
-
β-Hydride Elimination: In some metal-catalyzed processes, intermediates can undergo β-hydride elimination, which is a common decomposition pathway for organometallic species.[3]
-
Troubleshooting Step: This is highly dependent on the specific catalytic cycle. Choosing ligands that promote reductive elimination over β-hydride elimination can be effective. Sometimes, running the reaction at a lower temperature can disfavor this higher-activation-energy side reaction.
-
-
Substrate Instability: The starting material, such as a γ-hydroxy alkene or a related precursor, may be unstable to the reaction conditions, leading to degradation before cyclization can occur.
-
Troubleshooting Step: Check the stability of your starting material under the reaction conditions (without the catalyst) to isolate the variable. If it degrades, consider using protecting groups that can be removed later or switch to a milder synthetic route.
-
Problem 3: Difficulty in Product Purification and Isomer Separation
Q: I've synthesized a mixture of (R) and (S) enantiomers but am struggling to separate them for analysis and downstream use. What are the best practices for purification?
A: Separating enantiomers is a significant challenge because they have identical physical properties (boiling point, solubility, etc.) in an achiral environment. The most effective method is chiral chromatography.
Causality & Solutions:
-
Co-elution on Standard Silica: Standard achiral column chromatography (e.g., on silica gel) will not separate enantiomers. It can only separate diastereomers or remove unrelated impurities.[13]
-
Chiral HPLC Method Development: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for both analytical quantification of e.e. and preparative separation.[14][15]
-
Troubleshooting Step: Method development is key. Screen a set of chiral columns based on different selectors (e.g., polysaccharide-based like cellulose or amylose derivatives) and mobile phase systems.[16] A systematic screening approach is most efficient.
-
-
Diastereomeric Salt Formation: For carboxylic acids or compounds with a basic handle, resolution via diastereomeric salt formation is a classical alternative.[17] This involves reacting your racemic product with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like (+)-ephedrine for your carboxylic acid ester's hydrolyzed form) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[17][18]
-
Troubleshooting Step: This is a multi-step process (saponification, salt formation, crystallization, isolation, and re-esterification) and can be lower yielding, but it is a powerful technique, especially for larger-scale separations where preparative HPLC is not feasible.
-
Featured Protocols and Methodologies
Protocol 1: Chiral HPLC Screening for e.e. Determination
This protocol outlines a systematic approach to developing an analytical method for determining the enantiomeric excess of Methyl tetrahydrofuran-3-carboxylate.
Objective: To find a Chiral Stationary Phase (CSP) and mobile phase that provides baseline separation (Resolution > 1.5) of the (R) and (S) enantiomers.
Materials:
-
Racemic sample of Methyl tetrahydrofuran-3-carboxylate
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Chiral columns (examples for screening):
-
Polysaccharide-based (immobilized): CHIRAL ART Cellulose-SB, CHIRAL ART Amylose-SA
-
Polysaccharide-based (coated): CHIRALPAK AD-H, CHIRALCEL OD-H
-
-
HPLC system with UV detector (detection at ~210-220 nm for the ester carbonyl)
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic sample in the initial mobile phase (e.g., 90:10 Hexane/IPA).
-
Initial Screening: Perform isocratic runs on each column with a standard set of mobile phases.
-
Data Analysis: Evaluate chromatograms for any sign of peak splitting or separation. If separation is observed, calculate the resolution factor (Rs).
-
Optimization: If partial separation is achieved, optimize the mobile phase composition.
-
To increase retention and potentially improve resolution: Decrease the percentage of the polar modifier (IPA or EtOH).
-
To decrease retention time: Increase the percentage of the polar modifier.
-
-
Confirmation: Once baseline separation is achieved, inject a sample of your synthesized (R)-enriched product to confirm the peak elution order (if a pure standard is available).
Data Summary Table for Screening:
| Column Type | Mobile Phase (Hexane/IPA) | Flow Rate (mL/min) | Temp (°C) | Result (Observed Rs) |
| CHIRAL ART Cellulose-SB | 90 / 10 | 1.0 | 25 | No Separation |
| CHIRAL ART Cellulose-SB | 95 / 5 | 1.0 | 25 | Partial Separation (Rs=1.1) |
| CHIRALPAK AD-H | 90 / 10 | 1.0 | 25 | Baseline Separation (Rs=1.8) |
| CHIRALCEL OD-H | 90 / 10 | 1.0 | 25 | No Separation |
This table is illustrative. Actual results will vary.
References
- BenchChem. (n.d.). Common side reactions with (S)-1-(tetrahydrofuran-2-yl)ethanone. BenchChem.
- Štěpán, J., & Slanina, T. (2021). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry. ACS Publications.
- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. NIH.
- D'Auria, M., Emanuele, L., & Racioppi, R. (2004). Regio-and diastereoselectivity in the paternò-büchi reaction on furan derivatives. ResearchGate.
- ScienceDirect. (2025). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. ScienceDirect.
- D'Auria, M., et al. (n.d.). Regio- and stereoselectivity in the Paternò-Büchi reaction on furan derivatives. SciSpace.
- ScienceDirect. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. ScienceDirect.
- ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.
- Li, X., et al. (2025). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. ACS Publications.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
- ACS Publications. (n.d.). Diastereoselective syntheses of highly substituted methyl tetrahydrofuran-3-carboxylates by reaction of .gamma.-lactols with silylated nucleophiles. The Journal of Organic Chemistry.
- University of Liverpool. (n.d.). Asymmetric Synthesis. University of Liverpool.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal.
- SIELC Technologies. (n.d.). Separation of Methyl 2-methylfuran-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies.
- Request PDF. (2025). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Request PDF.
- Smith, A. D., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. PMC. NIH.
- Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia.
- National Institutes of Health. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. NIH.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Canadian Journal of Chemistry. (n.d.). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry.
- ACS Catalysis. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Publications.
- National Institutes of Health. (n.d.). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC.
- Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate.
- IntechOpen. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. IntechOpen.
- Cardiff University Blogs. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Cardiff University.
- Angle, S. R., Choi, I., & Tham, F. S. (2008). Stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: total synthesis of (+/-)-paulownin. Journal of Organic Chemistry. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: total synthesis of (+/-)-paulownin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrahydrofuran synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ymc.co.jp [ymc.co.jp]
- 17. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Resolving Racemic Mixtures of Methyl Tetrahydrofuran-3-carboxylate
Welcome to the technical support center for the chiral resolution of methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating specific enantiomers of this valuable chiral building block. Enantiomerically pure tetrahydrofuran derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Section 1: Foundational Concepts in Enantioselective Resolution
This section covers the fundamental principles that underpin the most common and effective methods for resolving methyl tetrahydrofuran-3-carboxylate.
Q1: What is the most effective strategy for resolving racemic methyl tetrahydrofuran-3-carboxylate?
A: For esters like methyl tetrahydrofuran-3-carboxylate, Enzymatic Kinetic Resolution (EKR) is the most robust and widely applied method. This technique utilizes an enzyme, typically a lipase, which selectively catalyzes the transformation of one enantiomer of the racemic mixture at a much faster rate than the other.[3] This results in a mixture containing one enantiomer as the transformed product and the other as the unreacted starting material, allowing for their subsequent separation.
Q2: Why is Candida antarctica lipase B (CALB) so frequently recommended for these types of resolutions?
A: Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a workhorse biocatalyst in organic synthesis for several reasons:
-
Broad Substrate Specificity: CALB accepts a vast range of substrates, including cyclic esters like methyl tetrahydrofuran-3-carboxylate.[3][4]
-
High Enantioselectivity: It often displays excellent ability to discriminate between enantiomers, leading to products with high enantiomeric excess (ee).[5]
-
Stability in Organic Solvents: Unlike many enzymes, CALB is remarkably stable and active in non-aqueous environments, which is crucial for controlling reaction pathways like transesterification and minimizing unwanted side reactions.[6][7][8]
-
Immobilization: As an immobilized enzyme, it is easily removed from the reaction mixture by simple filtration, which simplifies product workup and allows the expensive biocatalyst to be recycled.[9]
Q3: What is the Enantiomeric Ratio (E-value) and why is it more important than enantiomeric excess (ee) alone?
A: The Enantiomeric Ratio (E-value) is a measure of the enzyme's selectivity. It quantifies how much faster the enzyme reacts with the preferred enantiomer compared to the slower-reacting one. While enantiomeric excess (ee) describes the purity of a specific sample at a certain reaction time, the E-value is an intrinsic constant for a given enzyme-substrate-condition set. A high E-value (typically E > 100) indicates that a high ee for both the product and the remaining substrate can be achieved at approximately 50% conversion.[10][11] Therefore, optimizing for a high E-value is the primary goal during methods development.
Section 2: Troubleshooting Guide
This core section addresses specific issues you may encounter during your experiments.
Category: Low Enantioselectivity (Poor ee Values)
Q4: My reaction reached ~50% conversion, but the enantiomeric excess (ee) of both my product and remaining substrate is low. What's the problem?
A: This is a classic sign of a low Enantiomeric Ratio (E-value). The enzyme is not selective enough under your current conditions. To improve the E-value, you must systematically optimize the reaction parameters.[9][12]
-
Solvent Optimization: The solvent is one of the most powerful variables affecting enzyme selectivity.[13] For lipases like CALB, non-polar, aprotic solvents are often ideal. Polar solvents can strip essential water from the enzyme or compete with the substrate for binding in the active site, reducing both activity and selectivity.[6][14]
-
Temperature Adjustment: Temperature is a double-edged sword. While higher temperatures increase the reaction rate, they can decrease enantioselectivity by providing enough thermal energy to overcome the subtle energy differences in the transition states for the two enantiomers. Try running the reaction at a lower temperature (e.g., room temperature or even 0-4°C).[12]
-
Enzyme Screening: If optimizing conditions for CALB fails, consider screening other commercially available lipases (e.g., from Pseudomonas cepacia, Candida rugosa, or porcine pancreas). Different lipases have different active site geometries and may show superior selectivity for your specific substrate.[15][16]
Table 1: Impact of Solvent Choice on Lipase Performance
| Solvent Class | Example Solvents | Typical Effect on CALB | Rationale |
| Non-Polar Aprotic | Hexane, Heptane, Toluene, MTBE | High Activity & Selectivity | These solvents do not strip the essential water layer from the enzyme and do not interfere with the active site.[8][14][17] |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to Low Activity | Can compete with the substrate for the active site and may disrupt the enzyme's hydration shell.[6][14] |
| Polar Protic | Ethanol, Tertiary-Butanol (TBU) | Very Low Activity | These solvents can directly participate in hydrogen bonding within the active site, acting as competitive inhibitors.[6] |
Q5: I'm using a transesterification protocol. Does the choice of acyl donor matter for selectivity?
A: Yes, absolutely. The structure of the acyl donor can significantly influence the enantioselectivity.
-
Irreversible Donors: Using enol esters like vinyl acetate or isopropenyl acetate is highly recommended.[5][18] The enol leaving group tautomerizes to a stable ketone (acetaldehyde or acetone), which drives the reaction equilibrium forward and makes the process irreversible.[19]
-
Steric Bulk: Sometimes, a bulkier acyl donor (e.g., vinyl butyrate or vinyl laurate) can improve selectivity by creating more defined steric interactions within the enzyme's active site. It is worth screening a few different options.[9]
Category: Low Conversion or Slow Reaction Rate
Q6: My reaction is extremely slow or has completely stalled. What are the likely causes?
A: A stalled reaction is typically due to enzyme deactivation or inhibition.
-
Incorrect Water Activity (aw): This is the most common culprit when working in organic solvents. Lipases require a thin layer of water to maintain their catalytically active conformation. If the enzyme or solvent is "bone dry," the enzyme will be inactive. Conversely, too much water can cause enzyme aggregation and, in transesterification reactions, can lead to undesired hydrolysis byproducts.[7]
-
Solution: Ensure your immobilized enzyme has been stored correctly. If using anhydrous solvents, consider adding a tiny, measured amount of water or buffer, or pre-equilibrating the enzyme in a humid atmosphere.
-
-
Enzyme Denaturation: Has the enzyme been exposed to extreme temperatures or pH? While robust, lipases can be denatured.
-
Substrate/Product Inhibition: At high concentrations, either the substrate or the product can sometimes act as an inhibitor, slowing the reaction down. Try running the reaction at a lower substrate concentration.[20]
-
Impure Reagents: Contaminants in your racemic ester or solvent could be potent enzyme inhibitors. Ensure all reagents are of high purity.
Category: Product Isolation & Analysis
Q7: How do I properly stop the reaction and separate the unreacted ester from the carboxylic acid product (from hydrolysis)?
A: The separation is based on the difference in acidity.
-
Stop the Reaction: The most effective way to stop the reaction is to remove the immobilized enzyme by filtration.[9] Wash the enzyme with fresh solvent to recover any adsorbed material.
-
Liquid-Liquid Extraction:
-
Combine the filtrate and washes.
-
Extract the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[21]
-
The carboxylic acid product will be deprotonated and move into the aqueous layer as its sodium salt.
-
The unreacted, neutral ester will remain in the organic layer. .
-
-
Recovery:
-
Ester: Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Acid: Carefully acidify the aqueous layer to a low pH (e.g., pH 2) with cold 1M HCl.[21] The carboxylic acid will precipitate or can be extracted back into a fresh portion of an organic solvent (like ethyl acetate or diethyl ether).
-
Q8: I'm struggling to get good separation of my enantiomers on chiral HPLC/GC. What are some key troubleshooting steps?
A: Chiral separations can be challenging and are highly sensitive to analytical conditions.[22]
-
Correct Chiral Stationary Phase (CSP): This is the most critical factor. For molecules like methyl tetrahydrofuran-3-carboxylate and its corresponding acid, polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are an excellent starting point.[23] You may need to screen a few different columns.
-
Optimize the Mobile Phase (HPLC): In normal-phase mode, the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol) is key. Small changes in the modifier percentage can have a dramatic impact on resolution.[24]
-
Adjust Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Try adjusting the column temperature both up and down from ambient to see if it improves separation.[24]
-
Lower the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the CSP, which can often improve resolution, albeit at the cost of longer run times.[23]
Section 3: Detailed Experimental Protocols
The following protocols provide a starting point for your experiments. They should be optimized for your specific setup.
Protocol 1: Lipase-Catalyzed Enantioselective Hydrolysis
This protocol aims to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.
-
Materials:
-
(±)-Methyl tetrahydrofuran-3-carboxylate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Toluene or MTBE (as a co-solvent to improve substrate solubility)
-
Standard glassware, magnetic stirrer, temperature-controlled bath
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add the racemic ester (1.0 eq). Add phosphate buffer (e.g., 10 mL per gram of ester) and a co-solvent if needed (e.g., 10-20% v/v of toluene).
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight relative to the substrate).
-
Reaction: Stir the suspension vigorously at a controlled temperature (start with 30°C).
-
Monitoring: Periodically take a small aliquot of the reaction mixture. Quench it by adding a drop of acid, extract with a solvent like ethyl acetate, and analyze by chiral GC or HPLC to determine the ee of the remaining ester and the conversion.
-
Work-up: When the reaction reaches ~50% conversion, stop the reaction by filtering off the enzyme. Proceed with the acid/base extraction as described in Q7 to separate the unreacted ester from the product acid.
-
Protocol 2: Lipase-Catalyzed Enantioselective Transesterification
This protocol uses an acyl donor to selectively acylate the alcohol derived from the hydrolysis of one enantiomer of the starting ester. A more direct approach, if the corresponding racemic alcohol is available, is to acylate it directly. Assuming the starting material is the ester, a hydrolysis/acylation cascade can be envisioned, but a direct transesterification of the ester itself is also possible with an alcohol as the nucleophile. For clarity, we describe the resolution of the corresponding alcohol.
-
Materials:
-
Racemic 3-hydroxy-tetrahydrofuran-3-carboxylic acid methyl ester
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous non-polar solvent (e.g., Hexane or MTBE)
-
Irreversible acyl donor (e.g., Vinyl Acetate)
-
Molecular sieves (to maintain anhydrous conditions)
-
-
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., N₂ or Argon), add the racemic alcohol (1.0 eq), anhydrous solvent (e.g., 15 mL per gram of alcohol), and activated molecular sieves.
-
Reagent Addition: Add Novozym 435 (10-20% w/w) followed by vinyl acetate (start with 1.5-2.0 eq).
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature).
-
Monitoring: Follow the reaction progress by taking aliquots and analyzing via GC or HPLC to determine the conversion and ee of the remaining alcohol and the formed ester.
-
Work-up: When the reaction reaches ~50% conversion, filter off the enzyme and the molecular sieves. The filtrate contains the unreacted alcohol and the newly formed ester.
-
Purification: Separate the alcohol from the ester using standard column chromatography on silica gel.[9]
-
Section 4: Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a typical enzymatic kinetic resolution experiment.
Caption: General workflow for enzymatic kinetic resolution.
Section 5: References
-
Gotor-Fernández, V., Gotor, V. (2016). A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate. ACS Publications. [Link not available]
-
DTU Research Database. (n.d.). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. [Link not available]
-
ChemRxiv. (n.d.). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. [Link not available]
-
ACS Catalysis. (2016). A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate. ACS Catalysis.
-
PMC - NIH. (n.d.). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation.
-
ResearchGate. (n.d.). (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
-
Benchchem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
-
PMC - NIH. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
-
ResearchGate. (n.d.). Optimization of Enzymatic Enantiomeric Resolutions Through Solvent Selection | Request PDF.
-
PMC - NIH. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
-
Benchchem. (n.d.). Technical Support Center: Optimizing Enzymatic Resolution of Racemic Esters.
-
MDPI. (n.d.). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions.
-
TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
-
Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate.
-
MDPI. (n.d.). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
-
Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Google Patents. (n.d.). US6147233A - Process for the preparation of 3-methyltetrahydrofuran.
-
ScienceDirect. (2025). Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by.
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters.
-
ResearchGate. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. JNU9335.
-
PMC - NIH. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy.
-
Synblock. (n.d.). CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate.
-
Benchchem. (n.d.). troubleshooting poor resolution in chiral separation of hydroxy esters.
-
Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Kinetic Resolution in the Synthesis of (Tetrahydrofuran-2-yl)acetates.
-
STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions.
-
ScienceDirect. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters.
-
MDPI. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
-
PMC - NIH. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans.
-
ACS Publications. (n.d.). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones.
-
IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
-
Moodle@Units. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
-
ResearchGate. (2025). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF.
-
Chromatography Today. (2020). Trouble with chiral separations.
-
Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
-
PMC - NIH. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
-
Chemsrc. (2025). Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4.
-
J-GLOBAL. (n.d.). Enzymatic Resolution of α-Methyleneparaconic Acids and Evaluation of their Biological Activity | Article Information.
-
ResearchGate. (2025). Unusual effects of separation conditions on chiral separations | Request PDF.
-
ResearchGate. (2025). (PDF) Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans.
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
-
PubMed. (2002). Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines.
-
Journal of the American Chemical Society. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides.
-
Google Patents. (n.d.). EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin.
-
AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination.
Sources
- 1. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.tudelft.nl [repository.tudelft.nl]
- 19. books.rsc.org [books.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate
Introduction: Welcome to the technical support center for the synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate. This chiral building block is a critical intermediate in the development of numerous high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its synthesis, while well-documented, presents several challenges where minor deviations in protocol can lead to significant issues with yield, purity, and stereochemical integrity.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical field experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My overall yield is low (<50%). What are the most common causes and how can I address them?
Answer: Low yield is a frequent issue that can typically be traced to one of three areas: incomplete conversion, competing side reactions, or losses during workup and purification.
-
Incomplete Conversion: The hydrogenation of the furan precursor is often the rate-limiting step.
-
Cause: Insufficient catalyst activity or deactivation. The catalyst can be poisoned by impurities (sulfur, water) in the starting material or solvent.
-
Solution:
-
Catalyst Handling: Ensure the catalyst (e.g., a chiral Ruthenium or Rhodium complex) is handled under strictly anaerobic and anhydrous conditions.
-
Reagent Purity: Use high-purity, degassed solvents and ensure your starting material is free from potential catalyst poisons.
-
Reaction Parameters: Increase hydrogen pressure or reaction time. A modest increase in temperature can improve kinetics, but be cautious as this can also promote side reactions.
-
-
-
Competing Side Reactions: The most common yield-reducing side reactions are ring-opening and polymerization.
-
Cause: Overly harsh conditions, particularly excessive temperature or the presence of strong acids, can lead to the cleavage of the tetrahydrofuran ring.[2][3] Furan derivatives are also known to be susceptible to polymerization under acidic conditions.[4]
-
Solution:
-
Temperature Control: Maintain the reaction temperature within the recommended range for your specific catalyst system.
-
pH Control: Avoid acidic conditions unless explicitly required by the catalytic cycle. If acidic promoters are used, their concentration must be carefully optimized.
-
-
-
Purification Losses: The product is relatively volatile and water-soluble.
-
Cause: Aggressive solvent removal or inefficient extraction.
-
Solution:
-
Solvent Removal: Use a rotary evaporator with carefully controlled temperature and vacuum to avoid co-distillation of the product.
-
Extraction: Saturate the aqueous layer with NaCl during extraction to reduce the product's solubility and improve partitioning into the organic phase. Use a continuous extraction apparatus for maximum recovery if necessary.
-
-
Question 2: My final product has a low enantiomeric excess (ee). How can I improve stereocontrol?
Answer: Achieving high enantioselectivity is the primary goal of this synthesis. A low ee indicates a problem with the asymmetric induction step or racemization of the product.
-
Cause 1: Ineffective Asymmetric Catalyst: The choice and condition of the chiral ligand/catalyst system are paramount.
-
Solution:
-
Ligand Selection: Screen different chiral ligands. The electronic and steric properties of the ligand must be matched to the substrate.
-
Catalyst Pre-formation: In some systems, pre-forming the active catalyst complex before introducing the substrate can lead to higher enantioselectivity.
-
Source Verification: Ensure the chiral ligand and metal precursor are of high purity and from a reputable source.
-
-
-
Cause 2: Racemization: The stereocenter at the C3 position can be susceptible to epimerization under certain conditions.
-
Cause: Presence of strong base or acid, which can deprotonate the α-proton to the carbonyl, leading to a planar enolate intermediate and loss of stereochemical information.
-
Solution:
-
Neutral Conditions: Ensure that both the reaction and the workup are performed under neutral or near-neutral pH conditions.
-
Temperature Management: Keep the temperature as low as reasonably possible during the reaction and purification to minimize the rate of potential racemization pathways.
-
-
-
Cause 3: Achiral Background Reaction:
-
Cause: A portion of the conversion may be happening via a non-enantioselective pathway, catalyzed by metal colloids (if the catalyst degrades) or by trace impurities.
-
Solution:
-
Reaction Monitoring: Analyze the ee at low conversion. If it is high initially but drops as the reaction proceeds, it may suggest catalyst degradation.
-
Filtration: Filtering the reaction mixture through Celite or a membrane filter can sometimes remove colloidal species responsible for background reactivity.
-
-
Question 3: My GC-MS analysis shows a significant byproduct with a mass corresponding to C6H12O3. What is this and how do I prevent it?
Answer: This molecular formula (C6H12O3) suggests the formation of a ring-opened product, likely Methyl 4-hydroxypentanoate .
-
Mechanism: This occurs via hydrogenolysis, where the C-O bond within the tetrahydrofuran ring is cleaved by hydrogen. This is often promoted by high temperatures, excessive hydrogen pressure, or catalysts that have high hydrogenolysis activity (e.g., certain supported Palladium or Nickel catalysts). The reaction is particularly favored under acidic conditions which can protonate the ring ether oxygen, making it a better leaving group.[2][3]
dot graph SideReaction_RingOpening { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactant reactant [label=<
>];
this compound// Intermediate (Protonated) intermediate [label=<
>];
Protonated Intermediate// Product product [label=<
>];
Methyl 4-hydroxypentanoate// Reaction flow reactant -> intermediate [label="+ H⁺\n(Acid/Catalyst)"]; intermediate -> product [label="+ H₂\n(Hydrogenolysis)"]; }
Caption: Mechanism of acid-catalyzed ring-opening.
-
Prevention Strategies:
-
Reduce Temperature: This is the most effective way to decrease the rate of hydrogenolysis relative to the desired hydrogenation.
-
Lower Hydrogen Pressure: Operate at the lowest pressure that still provides an acceptable reaction rate.
-
Catalyst Choice: Use a catalyst with lower hydrogenolysis activity. Rhodium-based catalysts are often superior to Palladium in this regard for maintaining ring integrity.
-
Avoid Acidity: Buffer the reaction mixture if necessary or ensure all reagents and solvents are free from acidic impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for producing this compound?
The most common industrial approach is the enantioselective hydrogenation of a prochiral precursor, typically Methyl furan-3-carboxylate or Methyl 2,5-dihydrofuran-3-carboxylate . This route is favored due to its high atom economy and the availability of well-established catalytic systems. The hydrogenation is performed using a chiral catalyst, often based on Ruthenium or Rhodium complexed with a chiral phosphine ligand (e.g., a BINAP derivative), to induce the desired (R)-stereochemistry.[1]
Q2: What are the critical process parameters (CPPs) I must monitor during the hydrogenation reaction?
The key to a successful and reproducible synthesis lies in the strict control of several parameters.
| Parameter | Typical Range | Impact on Process |
| Temperature | 25 - 80 °C | Affects reaction rate vs. side reactions (racemization, ring-opening). Higher temps can decrease ee. |
| Hydrogen Pressure | 5 - 50 bar | Drives the reaction rate. Too high can promote hydrogenolysis. |
| Catalyst Loading | 0.01 - 0.5 mol% | Balances reaction time and cost. Too low results in incomplete conversion. |
| Substrate Conc. | 0.1 - 1.0 M | Can influence catalyst turnover frequency and stability. |
| Solvent Purity | Anhydrous, Degassed | Water can inhibit the catalyst. Oxygen can be a safety hazard and degrade the catalyst. |
Q3: How can I confirm the purity and stereochemistry of my final product?
A combination of analytical techniques is required for full characterization:
-
Purity (Chemical): Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is ideal for identifying and quantifying volatile impurities. ¹H and ¹³C NMR will confirm the structure and identify any major byproducts.
-
Purity (Stereochemical): The enantiomeric excess (ee) must be determined using a chiral analytical method. Chiral Gas Chromatography (Chiral GC) or Chiral High-Performance Liquid Chromatography (Chiral HPLC) are the industry standards for separating and quantifying the (R) and (S) enantiomers.
dot graph Workflow_Troubleshooting { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Reaction Outcome Unsatisfactory", fillcolor="#FBBC05"]; check_yield [label="Is Yield Low?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_ee [label="Is Enantiomeric Excess (ee) Low?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_purity [label="Are Impurities Present?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
// Yield Path yield_cause1 [label="Incomplete Conversion?\n- Check catalyst activity\n- Verify reagent purity", fillcolor="#EA4335"]; yield_cause2 [label="Side Reactions?\n- Lower temperature\n- Check for acidity", fillcolor="#EA4335"]; yield_cause3 [label="Purification Loss?\n- Optimize extraction\n- Gentle solvent removal", fillcolor="#EA4335"];
// EE Path ee_cause1 [label="Ineffective Catalyst?\n- Screen ligands\n- Verify catalyst source", fillcolor="#4285F4"]; ee_cause2 [label="Racemization?\n- Ensure neutral workup\n- Lower reaction temp", fillcolor="#4285F4"];
// Purity Path purity_cause1 [label="Ring-Opened Product?\n- Lower H₂ pressure & temp\n- Change catalyst", fillcolor="#34A853"]; purity_cause2 [label="Transesterification?\n- Use non-alcoholic solvent", fillcolor="#34A853"];
end_node [label="Process Optimized", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"];
// Connections start -> check_yield; check_yield -> check_ee [label="No"]; check_yield -> {yield_cause1, yield_cause2, yield_cause3} [label="Yes"]; check_ee -> check_purity [label="No"]; check_ee -> {ee_cause1, ee_cause2} [label="Yes"]; check_purity -> end_node [label="No"]; check_purity -> {purity_cause1, purity_cause2} [label="Yes"];
{yield_cause1, yield_cause2, yield_cause3} -> end_node [style=dashed]; {ee_cause1, ee_cause2} -> end_node [style=dashed]; {purity_cause1, purity_cause2} -> end_node [style=dashed]; }
Caption: General troubleshooting workflow for synthesis.
Part 3: Recommended Protocol: Asymmetric Hydrogenation
This protocol describes a general, robust method for the synthesis of this compound starting from Methyl 2,5-dihydrofuran-3-carboxylate. Note: Specific catalyst systems may require slight modifications. Always consult the catalyst manufacturer's guidelines.
Materials & Equipment:
-
High-pressure autoclave with magnetic stirring and temperature control.
-
Schlenk line or glovebox for anaerobic handling.
-
Methyl 2,5-dihydrofuran-3-carboxylate (substrate).
-
[Ru(p-cymene)Cl₂]₂ (catalyst precursor).
-
(R)-SYNPHOS or similar chiral phosphine ligand.
-
Sodium tert-butoxide (NaOtBu) (activator).
-
Anhydrous, degassed Methanol (solvent).
-
High-purity Hydrogen gas (H₂).
Procedure:
-
Catalyst Preparation (In a glovebox):
-
To a clean, dry Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (0.05 mol%) and the chiral ligand (e.g., (R)-SYNPHOS, 0.055 mol%).
-
Add anhydrous, degassed methanol to dissolve the components.
-
Add a solution of NaOtBu (0.1 mol%) in methanol.
-
Stir the mixture at room temperature for 30-60 minutes. The solution should change color, indicating the formation of the active catalyst.
-
-
Reaction Setup:
-
Charge the autoclave with the substrate, Methyl 2,5-dihydrofuran-3-carboxylate (1.0 eq).
-
Via cannula transfer, add the prepared catalyst solution to the autoclave under an inert atmosphere (Nitrogen or Argon).
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Flush the autoclave 3-5 times with low-pressure hydrogen gas to remove all inert gas.
-
Pressurize the reactor to the target pressure (e.g., 20 bar H₂).
-
Begin stirring and heat the reactor to the target temperature (e.g., 40 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for GC analysis (if the reactor is equipped for safe sampling). The reaction is typically complete in 4-12 hours.
-
-
Workup and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator, <40 °C water bath).
-
The crude residue can be purified by vacuum distillation to yield this compound as a clear, colorless liquid.
-
References
-
Koenigs, R. M., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. [Link]
-
Koenigs, R. M., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. [Link]
-
Chen, Y., et al. (2021). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic Chemistry. [Link]
-
Kim, H., et al. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research. [Link]
-
Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. [Link]
-
Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB (Leibniz Information Centre for Science and Technology). [Link]
-
Various Authors. (2021). Catalytic Hydrogenation of Esters to Alcohols. ResearchGate. [Link]
-
Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters. [Link]
-
Al-Shameri, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts. [Link]
-
Chemsrc. (n.d.). Methyl tetrahydrofuran-3-carboxylate. Chemsrc. [Link]
-
Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran. Chempedia - LookChem. [Link]
- Slaugh, L. H. (1999). Process for the preparation of 3-methyltetrahydrofuran.
- Pfrengle, W., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for (R)-Methyl Tetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to access this compound?
There are several established strategies to synthesize substituted tetrahydrofurans, and the choice often depends on the available starting materials and the desired stereochemistry. For this compound, some common approaches include:
-
Cycloaddition Reactions: [3+2] cycloaddition and annulation reactions are powerful methods for constructing the tetrahydrofuran ring. These reactions can generate multiple stereocenters in a single step, offering an efficient route to highly substituted products.[1]
-
Intramolecular Cyclization: Another common strategy involves the intramolecular cyclization of a linear precursor. This can be achieved through various methods, such as the ring-opening of epoxides followed by cyclization or the cyclization of γ-hydroxy alkenes.[1][2]
-
Asymmetric Catalysis: To achieve the desired (R)-enantiomer with high optical purity, asymmetric catalysis is often employed. This can involve the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the stereochemical outcome of the reaction.[3][4][5]
Q2: I am observing low yield in my reaction. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from various factors. Here's a breakdown of potential causes and troubleshooting strategies:
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. It is crucial to optimize the temperature to favor the desired transformation. A systematic screening of temperatures is recommended to find the optimal balance.[6][7]
-
Incorrect Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing transition states. An inappropriate solvent can hinder the reaction or promote undesired side reactions. Screening a range of solvents with different polarities and coordinating abilities is advisable.[8] For instance, in some cases, acetonitrile has been found to provide a good balance between conversion and selectivity.[9]
-
Catalyst Inactivity or Degradation: If you are using a catalyst, its activity is paramount. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive). Catalyst deactivation or decomposition can lead to a significant drop in yield.[3]
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. Extending the reaction time might be necessary, but be mindful of potential side product formation over extended periods.[9]
-
Side Reactions: The formation of byproducts is a common cause of low yield. Identifying these side products can provide valuable insights into the competing reaction pathways. Common side reactions in tetrahydrofuran synthesis can include oligomerization and the formation of regioisomers.[10][11]
Q3: My enantiomeric excess (ee) is lower than expected. How can I improve the stereoselectivity of the reaction?
Achieving high enantioselectivity is often the most challenging aspect of synthesizing a chiral molecule. Here are key factors to consider:
-
Chiral Catalyst/Ligand Selection: The choice of the chiral catalyst or ligand is the most critical factor influencing enantioselectivity. The structure of the catalyst and its interaction with the substrate determine the stereochemical outcome. It's often necessary to screen a library of chiral ligands to find the one that provides the best performance for your specific substrate.[3][7]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. A systematic solvent screen is highly recommended.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate, so a balance needs to be found.[7]
-
Additives: In some cases, the addition of co-catalysts or other additives can enhance enantioselectivity. These additives can influence the catalyst's activity and selectivity.
-
Substrate Control: The structure of the starting material can also play a role in stereoselectivity. Modifying the protecting groups or other functionalities on the substrate can sometimes lead to improved results.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to address specific issues you might encounter during the synthesis of this compound.
Problem 1: Formation of a Regioisomeric Byproduct
Symptom: You observe an additional spot on your TLC plate or an unexpected peak in your GC/LC-MS that corresponds to an isomer of your desired product.
Causality: The formation of regioisomers often arises from the non-selective reaction at different positions of a substrate. For instance, in reactions involving the opening of an unsymmetrical epoxide, the nucleophile can attack either of the two electrophilic carbon atoms, leading to a mixture of products.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing regioisomer formation.
Detailed Steps:
-
Analyze the Reaction Mechanism: Carefully examine the mechanism of your reaction to understand how the different regioisomers can be formed.
-
Modify the Catalyst/Ligand: The steric and electronic properties of the catalyst or ligand can have a profound impact on regioselectivity. A bulkier ligand may sterically hinder the approach to one reaction site, favoring the other.
-
Vary the Solvent: The polarity and coordinating ability of the solvent can influence the charge distribution in the transition state, thereby affecting regioselectivity.
-
Optimize the Temperature: While not always the most effective tool for controlling regioselectivity, in some cases, lowering the temperature can favor the formation of the thermodynamically more stable product.
-
Substrate Modification: If all else fails, consider modifying your starting material. The introduction of a directing group can sometimes effectively block one reaction site.
Problem 2: Difficulty in Product Purification
Symptom: Your crude product is a complex mixture, and isolating the desired this compound by standard column chromatography is challenging.
Causality: This is often a consequence of incomplete reactions, the formation of multiple side products, or the product having similar polarity to the starting materials or byproducts.
Troubleshooting Workflow:
Caption: Decision tree for overcoming product purification difficulties.
Detailed Steps:
-
Re-optimize Reaction Conditions: The best way to simplify purification is to have a cleaner crude product. Revisit the reaction optimization to minimize side product formation.
-
Refine the Work-up: A well-designed work-up procedure can remove a significant portion of impurities before chromatography. Consider acid/base washes or extractions with immiscible solvents.
-
Explore Different Chromatographic Conditions: If column chromatography is the chosen method, experiment with different solvent systems (eluent) and stationary phases (silica gel, alumina, etc.).
-
Consider Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
-
Derivatization: In some extreme cases, it might be beneficial to convert your product into a derivative that is easier to purify. The derivative can then be converted back to the desired product in a subsequent step.
Experimental Protocols
General Procedure for Catalyst Screening in Asymmetric Synthesis
This protocol outlines a general method for screening different chiral catalysts to optimize the enantioselectivity of a reaction.
Materials:
-
Starting material
-
Reagents
-
A library of chiral catalysts/ligands
-
Anhydrous solvents
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Reaction vials or flasks
-
Stirring apparatus
-
TLC plates and developing chamber
-
Analytical instrumentation for determining yield and ee (e.g., GC, HPLC with a chiral column)
Procedure:
-
Preparation: Under an inert atmosphere, prepare stock solutions of the starting material, reagents, and each catalyst/ligand in the chosen anhydrous solvent.
-
Reaction Setup: In a series of labeled reaction vials, add the starting material and reagent stock solutions.
-
Catalyst Addition: To each vial, add a specific catalyst/ligand from your library. Ensure each reaction has a different catalyst. Include a control reaction with no catalyst.
-
Reaction Execution: Place the vials in a temperature-controlled environment (e.g., a heating block or cooling bath) and stir for a predetermined amount of time.
-
Monitoring: Periodically take small aliquots from each reaction and analyze them by TLC to monitor the progress.
-
Work-up: Once the reactions are complete, quench them appropriately and perform a standard work-up procedure (e.g., extraction, washing).
-
Analysis: Analyze the crude product from each reaction to determine the yield (e.g., by GC with an internal standard) and the enantiomeric excess (by chiral HPLC).
Data Presentation:
Summarize the results of your catalyst screen in a table for easy comparison.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Catalyst A | THF | 25 | 12 | 65 | 70 |
| Catalyst B | Toluene | 25 | 12 | 72 | 85 |
| Catalyst C | CH2Cl2 | 0 | 24 | 58 | 92 |
| ... | ... | ... | ... | ... | ... |
This systematic approach will allow you to efficiently identify the optimal catalyst for your desired transformation.
Reaction Pathway Visualization
The following diagram illustrates a generalized reaction pathway for the synthesis of a substituted tetrahydrofuran via an intramolecular cyclization of a γ-hydroxy alkene, a common strategy that can be adapted for the synthesis of this compound.
Caption: Generalized pathway for tetrahydrofuran synthesis via intramolecular cyclization.
This guide provides a starting point for optimizing your synthesis of this compound. Remember that every reaction is unique, and a systematic, data-driven approach to optimization is key to success.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved January 19, 2026, from [Link]
- Wentland, M. P., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMCID: PMC2630200. National Institutes of Health. Retrieved January 19, 2026, from [Link]
- Bryant, D. R., et al. (1999). Process for the preparation of 3-methyltetrahydrofuran. Google Patents.
-
Li, J., et al. (2024). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. Organic Letters. ACS Publications. Retrieved January 19, 2026, from [Link]
- Bryant, D. R., et al. (2000). Process for the preparation of 3-methyltetrahydrofuran. Google Patents.
-
Kerr, R. G., & Hyland, M. C. (2005). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 46(45), 7789-7791. Florida Atlantic University. Retrieved January 19, 2026, from [Link]
-
Unknown. (n.d.). Optimization of reaction conditions. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Padwa, A. (2013). Synthesis of Substituted Tetrahydrofurans. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Zhang, X., et al. (2024). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Carreira, E. M., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. ACS Publications. Retrieved January 19, 2026, from [Link]
-
da Silva, A. B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(9), 1954-1962. Retrieved January 19, 2026, from [Link]
-
Enders, D., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMCID: PMC3444633. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
RajanBabu, T. V., & Nomura, N. (2001). 3-methyl-3-phenyl-1-pentene. Organic Syntheses, 78, 141. Retrieved January 19, 2026, from [Link]
-
Alcaide, B., et al. (2019). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 24(18), 3299. MDPI. Retrieved January 19, 2026, from [Link]
-
Davidsson, Ö. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Retrieved January 19, 2026, from [Link]
-
Liu, F., et al. (2024). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Reddy, B. V. S., & Kumar, R. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Wang, J., et al. (2017). Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. Organic & Biomolecular Chemistry, 15(3), 567-575. RSC Publishing. Retrieved January 19, 2026, from [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 11. wise.fau.edu [wise.fau.edu]
Technical Support Center: Achieving High Enantiomeric Excess in the Synthesis of (R)-Methyl Tetrahydrofuran-3-carboxylate
Welcome to the Technical Support Center for the synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the achievement of high enantiomeric excess (ee) in this critical chiral building block. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its stereochemical purity is paramount for biological activity and regulatory approval.[1] This resource provides a systematic approach to diagnosing and resolving common experimental challenges to help you achieve optimal enantioselectivity in your reactions.
Frequently Asked Questions (FAQs) - Diagnosing and Troubleshooting Low Enantiomeric Excess
Q1: My asymmetric synthesis of this compound is resulting in low enantiomeric excess. What are the first steps I should take to troubleshoot this issue?
A1: Before delving into extensive reaction optimization, it is crucial to first validate your analytical methodology. An inaccurate measurement of enantiomeric excess can lead to misinterpretation of your results and wasted effort in optimizing the wrong parameters.
Initial Analytical Validation:
-
Prepare a Racemic Standard: Synthesize or purchase a racemic sample of methyl tetrahydrofuran-3-carboxylate.
-
Analyze the Racemic Standard: Use your chiral chromatography method (e.g., HPLC, GC, or SFC) to analyze the racemic mixture.
-
Expected Outcome: You should observe two baseline-separated peaks with a 50:50 area ratio.
-
Troubleshooting the Analysis: If the peaks are not well-resolved, your analytical method requires optimization before you can reliably determine the ee of your reaction products.[2]
Once your analytical method is validated, you can systematically investigate the potential causes of low enantioselectivity in your synthesis. The following sections will guide you through the most common factors.
Q2: How does the choice of solvent impact the enantiomeric excess of my product?
A2: The solvent is not merely a medium for the reaction but can play a critical role in the catalytic cycle and the transition state that determines enantioselectivity.[3][4] Different solvents can influence the solubility of the catalyst and substrate, the stability of intermediates, and the overall reaction mechanism.
-
Protic vs. Aprotic Solvents: Protic solvents like methanol and ethanol can participate in hydrogen bonding and may act as proton donors, which can be beneficial in some hydrogenation reactions by facilitating product release from the catalyst.[5][6] However, in other cases, they can interfere with the catalyst-substrate interaction, leading to lower ee. Aprotic solvents, on the other hand, may provide a more "neutral" environment, allowing the chiral catalyst to exert maximum control over the stereochemical outcome.
-
Solvent Polarity and Basicity: The polarity and basicity of the solvent can significantly affect the transition state geometry.[4] Non-basic, non-polar solvents often lead to higher enantioselectivities in certain catalytic systems by promoting a more ordered transition state where the chiral catalyst can effectively discriminate between the two prochiral faces of the substrate.[4]
-
Solvent Viscosity and Gas Solubility: In asymmetric hydrogenations, the viscosity of the solvent can affect the mass transfer of hydrogen gas into the solution, which in turn can influence the reaction rate and enantioselectivity.[4]
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low ee, a systematic screening of different solvents (e.g., toluene, dichloromethane, THF, methanol, isopropanol) is a crucial optimization step.
-
Purity of Solvents: Ensure that your solvents are of high purity and are anhydrous, as impurities like water can negatively impact both the catalyst activity and the enantioselectivity.[6]
Q3: Could the purity of my starting material, methyl furan-3-carboxylate, be the cause of low enantioselectivity?
A3: Absolutely. The purity of the substrate is a critical factor in any catalytic reaction, especially in asymmetric synthesis. Impurities in your starting material can have several detrimental effects:
-
Catalyst Inhibition: Some impurities can act as catalyst poisons, binding to the active sites of your chiral catalyst and reducing its efficacy.
-
Competing Substrates: Impurities may also act as competing substrates, consuming the catalyst and leading to the formation of undesired byproducts.
-
Alteration of the Reaction Environment: The presence of acidic or basic impurities can alter the pH of the reaction mixture, which can affect the performance of the catalyst and potentially lead to racemization.[7]
Troubleshooting Steps:
-
Substrate Characterization: Thoroughly characterize your starting material using techniques like NMR, GC-MS, and HPLC to identify and quantify any impurities.
-
Purification of Substrate: If impurities are detected, purify the methyl furan-3-carboxylate before use, for example, by distillation or column chromatography.
Q4: I've noticed that my enantiomeric excess decreases when I increase the reaction temperature. Why does this happen and what is the optimal temperature range?
A4: The relationship between reaction temperature and enantioselectivity is a fundamental aspect of asymmetric catalysis. Generally, lower reaction temperatures lead to higher enantiomeric excess.[8] This is because the difference in the activation energies for the formation of the two enantiomers is more pronounced at lower temperatures. As the temperature increases, there is more thermal energy available to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to a decrease in ee.[8][9]
Troubleshooting Steps:
-
Temperature Optimization: If you are observing low ee, try running the reaction at a lower temperature. It is advisable to perform a temperature screening study (e.g., from -20 °C to room temperature) to find the optimal balance between reaction rate and enantioselectivity.
-
Monitoring Reaction Time: Be aware that lowering the temperature will likely decrease the reaction rate, so you may need to increase the reaction time to achieve full conversion.
Q5: How does catalyst loading affect the outcome of my asymmetric synthesis?
A5: Catalyst loading is another critical parameter that needs to be optimized for achieving high enantiomeric excess.
-
Insufficient Catalyst Loading: A low catalyst loading may result in an incomplete reaction or a very slow reaction rate.[8][10]
-
Excessive Catalyst Loading: While it might seem that a higher catalyst loading would be beneficial, it can sometimes lead to the formation of catalyst aggregates or side reactions that can decrease the enantioselectivity.[10][11] Furthermore, from a process chemistry perspective, minimizing catalyst loading is economically desirable.
Troubleshooting Steps:
-
Catalyst Loading Optimization: Perform a systematic study to determine the optimal catalyst loading for your specific reaction. Start with the literature-recommended loading and then screen a range of concentrations (e.g., from 0.1 mol% to 5 mol%).
-
Catalyst Purity and Handling: Ensure that your chiral catalyst is of high purity and is handled under appropriate conditions (e.g., under an inert atmosphere for air-sensitive catalysts) to prevent deactivation.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low enantiomeric excess in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Methyl furan-3-carboxylate
This protocol provides a general starting point for the asymmetric hydrogenation of methyl furan-3-carboxylate. Optimization of the catalyst, solvent, temperature, and pressure will be necessary for specific chiral ligands and setups.
-
Reactor Setup: To a dried Schlenk flask or a high-pressure autoclave, add the chiral catalyst (e.g., a Ru-BINAP complex, typically 0.1-1 mol%).
-
Inert Atmosphere: Evacuate and backfill the reactor with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., methanol, 0.1-0.5 M) followed by methyl furan-3-carboxylate (1.0 equivalent).
-
Hydrogenation: Purge the reactor with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-100 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (monitor by TLC or GC).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Chiral HPLC Method for Determining Enantiomeric Excess
The following is an example of a chiral HPLC method. The specific column and mobile phase will depend on the available instrumentation and the specific derivative being analyzed.
-
Column: Chiralcel OD-H or equivalent chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Data Summary
The following table summarizes the potential impact of various reaction parameters on the enantiomeric excess of this compound.
| Parameter | General Trend for Higher ee | Potential Issues with Non-Optimal Conditions |
| Temperature | Lower temperatures are generally favored.[8][9] | Higher temperatures can lead to decreased enantioselectivity.[8] |
| Solvent | Non-polar, non-basic solvents often give higher ee.[4] | Protic or highly polar solvents can sometimes interfere with the catalyst.[3][5] |
| Catalyst Loading | Optimal loading needs to be determined experimentally. | Too low can lead to slow or incomplete reactions; too high can cause side reactions.[8][10] |
| Substrate Purity | High purity is essential. | Impurities can act as catalyst poisons or competing substrates.[2] |
| Hydrogen Pressure | Higher pressure can sometimes improve rate and ee.[4] | Low pressure may lead to incomplete hydrogenation. |
Post-Reaction Enhancement of Enantiomeric Excess
In cases where optimizing the reaction conditions does not yield the desired level of enantiomeric purity, post-reaction purification techniques can be employed to enhance the ee.
-
Chiral Resolution: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional methods like crystallization or chromatography due to their different physical properties.[12][13][14]
-
Enantioselective Crystallization: Under specific conditions, it is sometimes possible to selectively crystallize one enantiomer from a non-racemic mixture, thereby enriching the mother liquor in the other enantiomer or obtaining the desired enantiomer in high purity as the crystalline solid.[15][16]
Conclusion
Achieving high enantiomeric excess in the synthesis of this compound requires a systematic and logical approach to troubleshooting and optimization. By carefully considering the factors of analytical methodology, solvent choice, substrate purity, reaction temperature, and catalyst loading, researchers can significantly improve the stereochemical outcome of their reactions. This guide provides a foundational framework for addressing common challenges and empowering scientists to produce this valuable chiral intermediate with the desired level of purity for their research and development endeavors.
References
-
Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. [Link]
-
Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. ACS Publications. [Link]
-
The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. ResearchGate. [Link]
-
The effect of different solvents for the asymmetric hydrogenation of acetophenone. ResearchGate. [Link]
-
Optimization of Catalyst Loading and Scale. ResearchGate. [Link]
-
A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. [Link]
-
Enantioenrichment by Crystallization. ACS Publications. [Link]
-
Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. [Link]
-
Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. onlinelibrary.wiley.com. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
A simple method for enriching the enantiomeric purity of a functional molecule already rich in one enantiomer. Royal Society of Chemistry. [Link]
-
Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [Link]
-
Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. ACS Publications. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. ACS Publications. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. NIH. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. PubMed Central. [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. ResearchGate. [Link]
-
Enantioselective synthesis. Wikipedia. [Link]
-
Nanoscale-to-molecular chirality transfer: enantioselective catalysis and chiral amplification-driven detection. Nanyang Technological University. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
-
Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones. ResearchGate. [Link]
-
Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. ACS Publications. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. Royal Society of Chemistry. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
Diastereoselective syntheses of highly substituted methyl tetrahydrofuran-3-carboxylates by reaction of .gamma.-lactols with silylated nucleophiles. ACS Publications. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Methyl furan-3-carboxylate. NIH. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. interesjournals.org [interesjournals.org]
- 11. interesjournals.org [interesjournals.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of (R)-Methyl tetrahydrofuran-3-carboxylate under reaction conditions
Welcome to the technical support center for (R)-Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this chiral building block. Here, we address common issues encountered during synthetic manipulations, providing in-depth explanations and practical troubleshooting strategies to ensure the integrity of your reactions and products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The main stability concerns for this compound revolve around two key structural features: the chiral center at the C3 position and the ester functional group, both influenced by the tetrahydrofuran (THF) ring. The primary issues are:
-
Epimerization: The stereochemical integrity of the chiral center at C3 is susceptible to inversion, particularly under basic conditions. This leads to the formation of the undesired (S)-enantiomer, a process known as racemization if it proceeds to a 50:50 mixture.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions.
-
Ring-Opening: The tetrahydrofuran ring can undergo cleavage under strongly acidic or certain Lewis acidic conditions.
-
Transesterification: In the presence of other alcohols and a suitable catalyst (acid or base), the methyl ester can be converted to a different ester.
Q2: My reaction is showing a loss of enantiomeric excess (ee). What could be the cause?
A decrease in enantiomeric excess is a strong indicator of epimerization at the C3 position. The hydrogen atom on the chiral carbon adjacent to the carbonyl group of the ester is weakly acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of (R) and (S) enantiomers.[1]
Common Causes of Epimerization:
-
Strongly Basic Conditions: Reagents like alkoxides (e.g., sodium methoxide, potassium tert-butoxide), hydroxides, and organometallic bases can readily promote enolate formation.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization, even with weaker bases.
-
Prolonged Reaction Times: Extended exposure to even mildly basic conditions can lead to a gradual loss of stereochemical purity.
Q3: I've observed the formation of a new, more polar byproduct by TLC analysis. What is it likely to be?
The formation of a more polar byproduct often suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid, (R)-tetrahydrofuran-3-carboxylic acid. This reaction is catalyzed by the presence of acid or base.
-
Base-Catalyzed Hydrolysis (Saponification): This occurs via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.
-
Acid-Catalyzed Hydrolysis: This involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.
Q4: Can the tetrahydrofuran ring open during my reaction?
Yes, the tetrahydrofuran ring is susceptible to opening under certain conditions, particularly in the presence of strong acids or specific Lewis acids.[2][3] The ether oxygen can be protonated by a strong acid, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack, leading to ring cleavage.[2][3] Similarly, Lewis acids can coordinate to the ether oxygen, activating the ring for opening.[3][4][5] While generally stable under many conditions, it's a possibility to consider with highly acidic reagents.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues encountered with this compound.
Issue 1: Racemization or Epimerization
Symptoms:
-
Loss of optical rotation.
-
Decreased enantiomeric excess (ee) as determined by chiral HPLC or GC.
-
Appearance of a diastereomeric product if another chiral center is present in the molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing epimerization.
In-depth Explanation: The acidity of the α-proton to the carbonyl is the root cause of epimerization.[1][7] The formation of the planar enolate intermediate erases the stereochemical information at that center. To mitigate this, reaction conditions must be chosen to disfavor enolate formation. Using weaker, non-nucleophilic bases, lowering the reaction temperature, and minimizing the reaction time are key strategies.
Issue 2: Ester Hydrolysis
Symptoms:
-
Appearance of a baseline spot or a significantly more polar spot on TLC.
-
A decrease in the pH of the reaction mixture if the starting conditions were neutral.
-
Isolation of a carboxylic acid product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing ester hydrolysis.
In-depth Explanation: Ester hydrolysis is a common reaction that is accelerated by both acid and base. The most critical factor to control is the presence of water, which acts as the nucleophile. Ensuring all reagents and solvents are anhydrous is the first line of defense. If the reaction chemistry necessitates acidic or basic conditions, carefully controlling the stoichiometry and reaction time is crucial. During workup, rapid separation of the organic layer from aqueous acidic or basic washes will minimize hydrolysis.
Issue 3: Ring Opening
Symptoms:
-
Formation of multiple unexpected byproducts.
-
Isolation of a linear product containing a halide and an ester or alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for avoiding THF ring opening.
In-depth Explanation: The tetrahydrofuran ring is generally robust but can be cleaved under forcing acidic conditions.[2][3] Strong proton acids can protonate the ether oxygen, initiating ring opening. Lewis acids can also coordinate to the oxygen and facilitate cleavage.[3][4][5] Reagents such as acyl halides can also promote ring opening of THF, especially at elevated temperatures.[8] If such reagents are necessary, it is advisable to conduct the reaction at the lowest possible temperature and for the shortest duration.
Experimental Protocols
Protocol 1: Screening for Epimerization under Basic Conditions
Objective: To determine the propensity of this compound to epimerize under various basic conditions.
Methodology:
-
Set up a series of parallel reactions in small vials.
-
To each vial, add this compound (100 mg, 1 eq).
-
Add an anhydrous solvent (e.g., THF, 2 mL).
-
To each vial, add a different base (e.g., DBU, Et3N, K2CO3, NaOMe) (1.1 eq).
-
Stir the reactions at room temperature and take aliquots at specific time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquots by adding a drop of saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Analyze the organic extract by chiral HPLC or GC to determine the enantiomeric excess.
Data Interpretation:
| Base | Time (h) | ee (%) of (R)-enantiomer |
| DBU | 1 | 95 |
| 4 | 80 | |
| 12 | 65 | |
| Et3N | 24 | >99 |
| K2CO3 | 24 | >99 |
| NaOMe | 1 | 50 |
Protocol 2: Stability Towards Common Reducing Agents
Objective: To assess the stability of the ester and chiral center during reduction reactions.
Methodology:
-
LiAlH4 Reduction:
-
Suspend LiAlH4 (2 eq) in anhydrous THF at 0 °C under an inert atmosphere.[9][10]
-
Slowly add a solution of this compound (1 eq) in anhydrous THF.[9][10]
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solids and concentrate the filtrate.
-
Analyze the crude product for the presence of (R)-(tetrahydrofuran-3-yl)methanol and any byproducts.
-
-
NaBH4 Reduction:
-
Dissolve this compound (1 eq) in methanol.
-
Add NaBH4 (2 eq) portion-wise at 0 °C.
-
Stir at room temperature and monitor the reaction by TLC. Esters are generally unreactive to NaBH4, so minimal to no reaction is expected.
-
Expected Outcomes:
-
LiAlH4: The ester will be reduced to the primary alcohol, (R)-(tetrahydrofuran-3-yl)methanol.[11] The strongly basic nature of the reaction workup could potentially lead to some epimerization, although this is less likely as the carbonyl is removed.
-
NaBH4: No significant reaction is expected, as NaBH4 is generally not strong enough to reduce esters. This highlights a method for selective reduction of other functional groups in the presence of the ester.
Protocol 3: Reaction with Grignard Reagents
Objective: To evaluate the outcome of the reaction with a Grignard reagent.
Methodology:
-
Prepare a solution of Phenylmagnesium bromide in anhydrous THF.
-
Cool a solution of this compound (1 eq) in anhydrous THF to 0 °C under an inert atmosphere.
-
Slowly add the Grignard reagent (2.2 eq) to the ester solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Analyze the product. The expected product is (R)-1,1-diphenyl-1-(tetrahydrofuran-3-yl)methanol.
Potential Issues:
-
Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon, leading to a loss of starting material and reduced yield.
-
Multiple Additions: Grignard reagents typically add twice to esters to form tertiary alcohols.[12]
References
-
Wagner, P. J. Chemistry of Excited Triplet Organic Carbonyl Compounds. Triplet States III. Topics in Current Chemistry1976 , 66, 1–52. [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Polymers (Basel)2011 , 3(4), 1842-1851. [Link]
-
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules2023 , 28(18), 6689. [Link]
-
Kawabata, T.; Yahiro, K.; Fuji, K. Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society1991 , 113(25), 9694–9696. [Link]
-
12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
-
Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Dalton Transactions2012 , 41(15), 4457-4460. [Link]
-
Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society2019 , 141(42), 16575–16580. [Link]
-
Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. ResearchGate. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega2023 , 8(5), 4894–4905. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Publications. [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Wisconsin-Madison Chemistry Department. [Link]
-
Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions. [Link]
-
Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound. Chemical Communications. [Link]
-
Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]
-
The Effect of Tetrahydrofuran on Transesterification of Palm Oil Using Modified Clay Catalystinto Biodiesel. AIP Conference Proceedings2019 , 2120(1), 070018. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Ester synthesis by transesterification. Organic Chemistry Portal. [Link]
-
Epimerisation in Peptide Synthesis. Molecules2022 , 27(19), 6527. [Link]
-
Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver. [Link]
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry2018 , 30(2), 309-311. [Link]
-
Transesterification. Master Organic Chemistry. [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Process for the preparation of 3-methyltetrahydrofuran.
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development2007 , 11(1), 156–159. [Link]
-
The Grignard Reagents. Organometallics2009 , 28(21), 6137–6151. [Link]
-
Why is THF used in Grignard? Quora. [Link]
-
Grignard Reagent. Scribd. [Link]
-
The Effect of Tetrahydrofuran on Transesterification of Palm Oil Using Modified Clay Catalystinto Biodiesel. ResearchGate. [Link]
- Grignard reagent synthesis reaction solvent in maltol production.
-
Methyl tetrahydrofuran-3-carboxylate. Chemsrc. [Link]
- Process for the preparation of 3-methyltetrahydrofuran.
-
METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. PennAKem. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. www1.udel.edu [www1.udel.edu]
Technical Support Center: Purification of (R)-Methyl Tetrahydrofuran-3-carboxylate
Welcome to the technical support center for the purification of (R)-Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis and preparation of this critical chiral intermediate. As a key building block in asymmetric synthesis, particularly for pharmaceutical applications, achieving high enantiomeric and chemical purity is paramount.[1] This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each entry explains the potential causes and provides step-by-step protocols for resolution.
Question 1: My product has a low enantiomeric excess (ee). How can I effectively remove the unwanted (S)-enantiomer?
Expert Analysis: Low enantiomeric excess is a common issue in asymmetric synthesis. The (S)-enantiomer is the most frequent impurity in preparations of this compound. Its removal is critical as different enantiomers of a drug can have varied pharmacological or toxicological profiles. Separation can be challenging due to the identical physical properties of enantiomers in an achiral environment. The two primary methods for resolving enantiomers at a laboratory scale are preparative chiral HPLC and diastereomeric recrystallization.
Solution 1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers using a chiral stationary phase (CSP).[2] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.
Workflow for Chiral HPLC Method Development:
Caption: Chiral HPLC workflow for enantiomeric purification.
Detailed Protocol:
-
Column Selection: Polysaccharide-based chiral stationary phases are often effective for esters.[3] A good starting point is a column with a coated or immobilized amylose or cellulose derivative, such as:
-
Daicel Chiralpak® AD-H or Chiralpak® IA/IB/IC. These are frequently used for separating enantiomers of heterocyclic compounds.[4]
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of n-hexane and isopropanol (IPA). A typical starting gradient is 95:5 (Hexane:IPA). Run a screening gradient to determine the approximate elution conditions.
-
Mobile Phase Modifiers: For esters, additives are not always necessary. However, if peak shape is poor, consider adding a small amount (0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA), though this can sometimes have unpredictable effects on chiral separations.[4]
-
-
Method Optimization:
-
Adjust the ratio of hexane to IPA to achieve a resolution (Rs) of >1.5 between the enantiomer peaks.
-
Optimize the flow rate. Lower flow rates often improve resolution but increase run time.
-
Maintain a constant column temperature, as temperature can affect selectivity.[3]
-
-
Preparative Run and Fraction Collection:
-
Dissolve the crude product in the mobile phase at a concentration that avoids column overload.
-
Perform repeated injections, collecting the fractions corresponding to the (R)-enantiomer.
-
Analyze the purity of the collected fractions by analytical chiral HPLC.
-
-
Product Recovery:
-
Pool the fractions with the desired enantiomeric purity (>99% ee).
-
Remove the solvent under reduced pressure.
-
Solution 2: Diastereomeric Recrystallization
This classical method involves reacting the racemic or enantioenriched ester with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like recrystallization.
Workflow for Diastereomeric Recrystallization:
Caption: Diastereomeric recrystallization workflow.
Detailed Protocol:
-
Hydrolysis: Convert the methyl ester to the corresponding carboxylic acid, (R,S)-tetrahydrofuran-3-carboxylic acid, via saponification (e.g., using LiOH in a THF/water mixture).
-
Formation of Diastereomeric Salts: React the resulting carboxylic acid with a chiral amine (e.g., (R)-(+)-α-phenylethylamine or a cinchona alkaloid) in a suitable solvent to form diastereomeric ammonium carboxylate salts.
-
Solvent Screening and Recrystallization:
-
Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find one in which one of the diastereomeric salts has significantly lower solubility.
-
Dissolve the salt mixture in a minimal amount of the hot solvent and allow it to cool slowly. The less soluble diastereomer will crystallize out.
-
-
Isolation and Purification:
-
Collect the crystals by filtration.
-
Check the diastereomeric purity of the crystals (e.g., by NMR or HPLC).
-
If necessary, recrystallize again to improve purity.
-
-
Liberation of the Enantiopure Acid:
-
Dissolve the pure diastereomeric salt in water and acidify (e.g., with HCl) to precipitate the enantiopure (R)-tetrahydrofuran-3-carboxylic acid.
-
-
Re-esterification: Convert the pure carboxylic acid back to the methyl ester using a standard esterification method (e.g., methanol with a catalytic amount of sulfuric acid).
Question 2: My NMR spectrum shows extra peaks in the aliphatic region that are not from my desired product or the (S)-enantiomer. What could they be?
Expert Analysis: Unidentified peaks in the aliphatic region often correspond to diastereomers, residual starting materials, or by-products from side reactions during the synthesis of the tetrahydrofuran ring. The formation of diastereomers is a common challenge in syntheses involving multiple stereocenters or cyclization reactions.[5][6][7]
Potential Impurities and Their Identification:
| Impurity Class | Potential Source | Typical NMR Signature (¹H NMR) |
| Diastereomers | Use of precursors with multiple stereocenters; non-stereoselective cyclization.[5] | Additional sets of peaks for the tetrahydrofuran ring protons, often with slightly different chemical shifts and coupling constants. |
| Unreacted Precursors | Incomplete reaction. For example, if synthesized from a diol, you may see residual alcohol protons. | Broad signals for -OH groups; signals corresponding to the starting material structure. |
| Ring-Opened Products | Hydrolysis of the ester or cleavage of the THF ring under harsh acidic or basic conditions. | May show signals for a linear chain with alcohol and carboxylic acid/ester functionalities. |
| Over-reduction Products | If a reduction step is involved, the ester could be reduced to an alcohol. | Disappearance of the methyl ester singlet (~3.7 ppm) and appearance of new signals for a -CH₂OH group. |
Troubleshooting and Purification Strategy:
Caption: Purification workflow for removing diastereomers.
-
Identification:
-
NMR Spectroscopy: Use 2D NMR techniques (COSY, HSQC) to help assign the structures of the impurities. Compare the spectra to known starting materials and potential by-products. Reference tables of common NMR impurities can help identify contaminants from reagents or solvents.[6][8][9]
-
GC-MS: Gas chromatography-mass spectrometry is excellent for separating volatile compounds and providing their mass, which can help in identifying their chemical formula.
-
-
Purification by Achiral Chromatography:
-
Unlike enantiomers, diastereomers have different physical properties and can be separated by standard silica gel flash chromatography.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to develop a solvent system that provides good separation between your desired product and the impurities. A common mobile phase for esters is a mixture of hexane and ethyl acetate.
-
Column Chromatography: Run a flash column with the optimized solvent system to isolate the pure this compound.
-
Question 3: I've detected residual solvents in my final product. How can I remove them effectively?
Expert Analysis: Residual solvents are common process-related impurities that must be controlled to meet pharmaceutical specifications (e.g., ICH Q3C guidelines). Their presence can affect the physical properties and stability of the final product.
Common Solvents and Removal Techniques:
| Solvent Class | Examples | Boiling Point (°C) | Removal Method |
| Non-polar | Hexane, Heptane, Toluene | 69, 98, 111 | High-vacuum drying, possibly with gentle heating. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | 40, 77, 66 | High-vacuum drying. For higher boiling points, a nitrogen stream can be used. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | 65, 78, 82 | High-vacuum drying with gentle heating. Co-evaporation with a lower-boiling solvent can be effective. |
Detailed Protocol: High-Vacuum Drying
-
Setup: Place the product in a round-bottom flask or a suitable drying vessel.
-
Vacuum: Connect the flask to a high-vacuum line (using a cold trap to protect the pump).
-
Temperature: If the product is thermally stable, gently heat the flask in a water bath. Do not exceed the product's melting or decomposition temperature.
-
Agitation: Gently agitate or swirl the sample periodically to expose new surface area and facilitate solvent removal.
-
Monitoring: Monitor the process by periodically taking a small sample for analysis by ¹H NMR or headspace GC-FID to confirm the absence of solvent signals.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity requirement for this compound in pharmaceutical applications? For use as a pharmaceutical intermediate, both high chemical and enantiomeric purity are typically required. This often means a chemical purity of >98% and an enantiomeric excess (ee) of >99%. The exact specifications will depend on the specific regulatory filing and the nature of the final active pharmaceutical ingredient (API).
Q2: Which analytical technique is best for determining enantiomeric excess? Chiral HPLC is the gold standard for accurately determining enantiomeric excess.[2] It provides excellent separation of enantiomers and allows for precise quantification. Chiral gas chromatography (GC) can also be used if the compound is sufficiently volatile. NMR spectroscopy with a chiral solvating agent can be used for a quicker, less precise estimation.
Q3: Can I lose my product during purification? Yes, some product loss is inevitable during any purification process. In chromatography, some material may remain on the column. In recrystallization, some product will remain dissolved in the mother liquor. The goal is to optimize the procedure to maximize recovery while achieving the desired purity.
Q4: My chiral HPLC separation is not working. The peaks are not resolving. What should I do? Poor resolution in chiral HPLC can be due to several factors:
-
Wrong Column: The chiral stationary phase may not be suitable for your molecule. Screen different types of chiral columns (e.g., cellulose-based, amylose-based).
-
Incorrect Mobile Phase: Systematically vary the composition of your mobile phase. For normal phase, change the ratio of the polar modifier (e.g., IPA) to the non-polar solvent (e.g., hexane).
-
Temperature: Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C), as this can significantly impact selectivity.
-
"Memory Effect": If the column has been used with additives (acids or bases) before, these can adsorb to the stationary phase and affect the current separation.[4][10] Flushing the column with a strong solvent like THF or DMF (for immobilized columns) may be necessary.[10]
Q5: What are the key differences between enantiomers and diastereomers in the context of purification?
Caption: Enantiomers vs. Diastereomers.
-
Enantiomers are non-superimposable mirror images. They have identical physical properties (boiling point, solubility, etc.) in a non-chiral environment, making them inseparable by standard techniques like distillation or regular silica gel chromatography.
-
Diastereomers are stereoisomers that are not mirror images. They have different physical properties and can be separated by standard laboratory techniques.
References
- U.S. Patent 6,147,233 A, "Process for the preparation of 3-methyltetrahydrofuran," issued November 14, 2000.
- U.S. Patent 5,912,364 A, "Process for the preparation of 3-methyltetrahydrofuran," issued June 15, 1999.
-
Wolfe, J. P., & Rossi, M. A. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
- U.S. Patent 6,673,946 B2, "Manufacture of 3-methyl-tetrahydrofuran from 2-methyl-gamma-butyrolactone," issued January 6, 2004.
- U.S. Patent 6,521,765 B1, "Process for the preparation of 3-methyltetrahydrofuran," issued February 18, 2003.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- European Patent EP 1 431 295 A1, "Process for the preparation of 3-methyltetrahydrofuran," published June 23, 2004.
-
Chiral Technologies Europe. Troubleshooting Chiral Column Performance: Efficiency & Resolution. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
- S. Ahuja & M. Dong (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
- Hoppe, D., Krämer, T., Erdbrügger, C. F., & Egert, E. (1989). Synthesis of highly substituted, diastereomerically and enantiomerically pure 3-acyl-tetrahydrofurans from 4-hydroxy-1-alkenyl-carbamates. Tetrahedron Letters, 30(10), 1233–1236.
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. National Institutes of Health. [Link]
-
Asian Journal of Research in Chemistry. (2021). Analytical Method Validation: Collation between International Guidelines. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. Figure S11. 1 H NMR spectrum of 3f. [Link]
-
Chen, L. Y., Chen, J. R., Cheng, H. G., Lu, L. Q., & Xiao, W. J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(18), 3783-3787. [Link]
-
CONICET Digital. (2015). Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer–Villiger oxidation. [Link]
-
PubChem. 3-Methyltetrahydrofuran. [Link]
- Knaus, T., & Mutti, F. G. (2023). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Journal of the American Chemical Society.
-
RSC Medicinal Chemistry. (2024). RESEARCH ARTICLE. [Link]
-
ResearchGate. (2015). Can anyone help me how to analyze (3aR,5R,6aS)-5-hydroxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid racemate using chiral HPLC method?. [Link]
-
Chiral Technologies. Amino Acid Database. [Link]
- U.S. Patent 9,399,629 B2, "Process for the manufacture of 3-oxo-tetrahydrofuran," issued July 26, 2016.
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for: Synthesis of N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide. [Link]
-
IJCPS. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]
-
Canadian Journal of Chemistry. (1981). Syntheses of optically active 2-tetrahydrofuran derivatives. [Link]
-
Welch, C. J., & Hand, M. V. (2007). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. National Institutes of Health. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Sci-Hub. Stereoselective synthesis of hydroxy-substituted tetrahydrofurans / Tetrahedron Letters, 1988 [sci-hub.ru]
- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
Technical Support Center: Scaling Up (R)-Methyl Tetrahydrofuran-3-carboxylate Synthesis from Lab to Pilot Plant
Welcome to the technical support center for the synthesis and scale-up of (R)-Methyl tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for transitioning this important chiral intermediate from the laboratory bench to a pilot plant setting. This compound is a valuable building block in the synthesis of various pharmaceuticals, and its efficient and safe production at scale is critical.
This document will delve into the common synthetic routes, potential challenges at each stage, and practical, field-proven solutions to overcome them. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and successful outcomes.
Laboratory-Scale Synthesis: Establishing a Robust Foundation
A successful pilot plant scale-up begins with a well-understood and optimized laboratory-scale process. The most common and economically viable method for synthesizing this compound is through the esterification of (R)-tetrahydrofuran-3-carboxylic acid with methanol.
Common Synthetic Route: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. This equilibrium-driven reaction requires careful control of conditions to maximize yield.
Reaction Scheme:
Caption: Fischer-Speier esterification of (R)-tetrahydrofuran-3-carboxylic acid.
Step-by-Step Laboratory Protocol
Materials:
-
(R)-tetrahydrofuran-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
To a stirred solution of (R)-tetrahydrofuran-3-carboxylic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Lab-Scale Troubleshooting and FAQs
Q1: My reaction is not going to completion, even after prolonged reflux. What could be the issue?
A1: This is a common issue with equilibrium-driven reactions like Fischer esterification.[1]
-
Cause: The presence of water, either from wet reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.
-
Solution:
-
Ensure all reagents and glassware are thoroughly dried. Use anhydrous methanol.
-
To drive the equilibrium forward, you can employ methods to remove water as it forms. For lab scale, a Dean-Stark apparatus can be effective.[2]
-
Using a large excess of methanol can also help push the reaction to completion.
-
Q2: I am observing significant side product formation. What are the likely culprits?
A2:
-
Cause: Strong acid catalysts at elevated temperatures can sometimes lead to dehydration or other side reactions of the tetrahydrofuran ring.
-
Solution:
-
Reduce the reaction temperature if possible, although this may slow down the reaction rate.
-
Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Carefully control the addition of the strong acid and maintain a consistent temperature profile.
-
Q3: My yield is low after work-up. Where could I be losing my product?
A3:
-
Cause: this compound has some water solubility. During the aqueous work-up, a portion of the product may remain in the aqueous layer.
-
Solution:
-
Perform multiple extractions (at least 3-4 times) with the organic solvent to maximize recovery.
-
Saturating the aqueous layer with a salt like sodium chloride (brine wash) can decrease the solubility of the ester in the aqueous phase, improving extraction efficiency.
-
Pilot Plant Scale-Up: Navigating the Challenges
Transitioning from the lab to a pilot plant introduces new challenges related to heat and mass transfer, reaction control, safety, and equipment.[3][4] A thorough understanding of these factors is crucial for a successful scale-up.
Key Considerations for Scale-Up
| Parameter | Laboratory Scale (1-100 g) | Pilot Plant Scale (1-100 kg) | Key Considerations for Scale-Up |
| Heat Transfer | Surface area to volume ratio is high; efficient heating and cooling. | Surface area to volume ratio is low; potential for hot spots and runaway reactions. | Use of jacketed reactors with precise temperature control. Consider staged addition of reagents to manage exotherms. |
| Mass Transfer | Efficient mixing with standard magnetic stirrers. | Inefficient mixing can lead to localized concentration gradients and side reactions. | Use of overhead mechanical stirrers with appropriate impeller design (e.g., pitched blade turbine, anchor). Baffles may be necessary to improve mixing. |
| Reagent Addition | Typically all at once or via dropping funnel. | Controlled addition via metering pumps is essential for safety and reaction control. | Implement a programmed addition profile to maintain optimal reaction conditions. |
| Work-up & Purification | Simple separatory funnel extractions and lab-scale distillation. | Requires larger-scale extraction vessels and a distillation unit with a fractionating column for efficient separation. | Phase separation can be slower at a larger scale. Consider the use of liquid-liquid centrifuges for efficient extraction. Vacuum distillation requires a robust vacuum system and careful control of the distillation rate. |
| Safety | Small quantities of flammable solvents and corrosive acids. | Large quantities pose significant fire and chemical burn hazards. | Conduct a thorough process hazard analysis (PHA). Ensure proper grounding of equipment to prevent static discharge.[5] Use appropriate personal protective equipment (PPE) and have emergency procedures in place. Tetrahydrofuran derivatives can form explosive peroxides upon storage, so proper handling and storage are critical.[6][7] |
Pilot Plant Scale-Up Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemos.de [chemos.de]
- 6. nj.gov [nj.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
Validation & Comparative
A Comparative Guide to the Stereochemical Assignment of (R)-Methyl Tetrahydrofuran-3-carboxylate
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous determination of a molecule's absolute configuration is a cornerstone of establishing its biological activity and ensuring enantiomeric purity. (R)-Methyl tetrahydrofuran-3-carboxylate, a valuable chiral building block, presents a common challenge in stereochemical verification. This guide provides an in-depth comparison of two robust analytical methodologies for confirming its absolute configuration: Vibrational Circular Dichroism (VCD) spectroscopy and a modified Mosher's method involving ¹H NMR analysis after chemical derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to implement reliable and efficient stereochemical assignment workflows.
The Imperative of Absolute Configuration in Chiral Molecules
The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral entities, such as biological receptors and enzymes. Consequently, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Regulatory bodies worldwide now mandate the stereochemical purity of new drug candidates, making the accurate and definitive assignment of absolute configuration a critical step in the research and development pipeline.
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution, serving as a viable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained.[1][2] The method relies on the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned.[2][3]
The VCD Workflow: A Synergy of Experiment and Computation
The determination of absolute configuration by VCD is a two-pronged approach that marries experimental spectroscopy with theoretical computation.
Caption: Workflow for absolute configuration determination using VCD.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically enriched methyl tetrahydrofuran-3-carboxylate in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.
-
Instrumentation: Utilize a VCD spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized infrared radiation.
-
Data Acquisition: Collect the VCD and infrared (IR) spectra of the sample in the mid-IR region (typically 2000-800 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the solvent is also collected for subtraction.[1]
-
Data Processing: The final VCD spectrum is obtained after subtracting the solvent spectrum and correcting for any baseline distortions.
Computational Protocol: DFT Calculations
-
Conformational Search: Perform a thorough conformational search for the this compound molecule to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: For each stable conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*). This will provide the theoretical IR and VCD spectra for each conformer.[4]
-
Boltzmann Averaging: The final predicted IR and VCD spectra for the (R)-enantiomer are obtained by Boltzmann averaging the spectra of the individual conformers based on their relative energies.
-
Enantiomeric Spectrum: The theoretical VCD spectrum for the (S)-enantiomer is the mirror image of the calculated (R)-spectrum.
Data Interpretation and Assignment
The experimental VCD spectrum is then visually and quantitatively compared to the calculated spectra for both the (R) and (S) enantiomers. A good correlation in terms of sign and relative intensity of the major VCD bands allows for a confident assignment of the absolute configuration.[1] For instance, in a study on the closely related 3-amino-3-(tetrahydrofuran) carboxylic acid, the comparison between the experimental and DFT-calculated VCD spectra unambiguously determined the absolute configuration to be (S).[3]
Method 2: Modified Mosher's Method via ¹H NMR Spectroscopy
The Mosher's method is a classic and widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[5] It involves the derivatization of the chiral substrate with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers.[6] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, and a systematic analysis of these differences (Δδ) can reveal the absolute configuration of the original chiral center.
Since this compound is a chiral ester, a direct application of Mosher's acid is not feasible. Therefore, a modified approach is proposed, which involves the initial reduction of the ester functionality to the corresponding primary alcohol.
The Modified Mosher's Method Workflow
This multi-step process transforms the analytical challenge from a chiral ester to a chiral alcohol, which is amenable to the standard Mosher's method protocol.
Caption: Workflow for the modified Mosher's method.
Experimental Protocol: Modified Mosher's Method
-
Reduction of the Ester:
-
To a solution of this compound in anhydrous diethyl ether or THF at 0 °C, add a slight excess of a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction and perform an aqueous workup to isolate the crude (R)-(tetrahydrofuran-3-yl)methanol. Purify by column chromatography if necessary.
-
-
Preparation of Mosher Esters:
-
Divide the purified alcohol into two portions.
-
To one portion, dissolved in pyridine or a mixture of CCl₄ and pyridine, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
To the second portion, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Allow the reactions to proceed to completion and then work up to isolate the respective diastereomeric MTPA esters.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R,R)- and (S,R)-MTPA esters.
-
Carefully assign the proton signals for each diastereomer, paying close attention to the protons on the tetrahydrofuran ring and the methylene protons adjacent to the ester oxygen.
-
Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.[7]
-
Data Interpretation and Assignment
The sign of the Δδ values provides information about the spatial arrangement of the substituents around the chiral center. According to the established model for Mosher esters, protons that lie on one side of the plane defined by the C-O-C=O bond of the ester will experience shielding by the phenyl group of the MTPA moiety, while protons on the other side will be deshielded. A consistent pattern of positive and negative Δδ values for the protons on either side of the chiral center allows for the unambiguous assignment of the absolute configuration.[8]
Comparison of VCD and Modified Mosher's Method
| Feature | Vibrational Circular Dichroism (VCD) | Modified Mosher's Method (¹H NMR) |
| Principle | Differential absorption of left and right circularly polarized IR light.[1] | Analysis of ¹H NMR chemical shift differences in diastereomeric derivatives.[5] |
| Sample Requirement | 5-15 mg of pure sample. Non-destructive.[3] | 1-5 mg of pure sample per derivatization. Destructive. |
| Experimental Steps | Direct measurement of the underivatized sample. | Multi-step: reduction, derivatization, purification. |
| Instrumentation | VCD Spectrometer. | High-field NMR Spectrometer. |
| Data Analysis | Comparison of experimental and DFT-calculated spectra.[2] | Calculation and interpretation of Δδ (δS - δR) values.[7] |
| Key Advantage | No chemical derivatization required; provides conformational information. | Widely accessible instrumentation (NMR); well-established empirical models. |
| Potential Challenge | Requires computational resources and expertise for DFT calculations.[2] | Potential for incomplete reactions or side reactions during derivatization. |
| Confirmation | Unambiguous assignment through spectral matching. | Assignment based on empirical rules and consistent Δδ patterns.[8] |
Complementary Technique: Chiral Gas Chromatography (GC)
While not a primary method for determining absolute configuration without a known standard, chiral GC is an invaluable tool for assessing the enantiomeric purity (e.e.) of the starting material and the final products.[9] By using a chiral stationary phase, the enantiomers of methyl tetrahydrofuran-3-carboxylate can be separated and their relative amounts quantified. This technique is crucial for validating the enantiomeric integrity of the sample before undertaking the more involved analyses for absolute configuration.[10]
Conclusion
Both VCD spectroscopy and the modified Mosher's method offer robust and reliable pathways for the confirmation of the absolute configuration of this compound. The choice between these methods will often depend on the available instrumentation, computational resources, and the specific requirements of the research project.
-
VCD spectroscopy is a powerful, non-destructive technique that provides a direct link between the experimental spectrum and the calculated absolute structure. Its primary limitation is the reliance on computational chemistry.
-
The modified Mosher's method , while requiring chemical manipulation of the sample, utilizes the widely available and highly sensitive technique of NMR spectroscopy. The interpretation is based on well-established empirical models.
For a comprehensive and self-validating approach, the use of one of these primary methods in conjunction with a supporting technique like chiral GC for enantiomeric purity assessment is highly recommended. This multi-faceted analytical strategy ensures the highest level of confidence in the stereochemical assignment of this important chiral building block.
References
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. schrodinger.com [schrodinger.com]
- 3. researchgate.net [researchgate.net]
- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Validation of (R)-Methyl Tetrahydrofuran-3-Carboxylate Purity
For researchers, scientists, and drug development professionals, establishing the purity of chiral starting materials is a cornerstone of robust and reproducible synthetic chemistry. (R)-Methyl tetrahydrofuran-3-carboxylate, a key chiral building block in the synthesis of numerous pharmaceutical agents, demands rigorous analytical validation to ensure the stereochemical integrity and chemical purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, grounded in the principles of the ICH Q2(R1) guidelines.[1][2][3][4][5] We will explore the nuances of method selection, delve into the potential impurity landscape, and provide actionable experimental protocols.
The Criticality of Enantiopurity and Chemical Purity
This compound's utility lies in its specific stereochemistry. The incorrect enantiomer, (S)-Methyl tetrahydrofuran-3-carboxylate, can lead to inactive or even harmful diastereomeric products in a chiral synthesis. Therefore, the primary analytical challenge is to develop a method that can not only quantify the chemical purity but also accurately determine the enantiomeric excess (e.e.).
Beyond enantiomeric purity, a comprehensive validation must also address process-related impurities and potential degradation products. A thorough understanding of the synthetic route is paramount in identifying potential impurities. A common synthetic pathway to this compound can involve the asymmetric hydrogenation of a furan-3-carboxylic acid derivative or the cyclization of a chiral precursor derived from sources like diethyl (2R,3R)-tartrate.[6][7]
Potential Impurities to Consider:
-
(S)-Methyl tetrahydrofuran-3-carboxylate: The opposite enantiomer is the most critical impurity to monitor.
-
Starting Materials: Unreacted furan-3-carboxylic acid, diethyl tartrate, or other precursors.
-
Reagents and Solvents: Residual reagents from the synthesis and purification steps.
-
By-products: Compounds formed through side reactions during the synthesis.
-
Degradation Products: Resulting from instability of the molecule under certain conditions (e.g., hydrolysis of the ester).
A Comparative Analysis of Analytical Techniques
The two primary chromatographic techniques for the chiral analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each presents a unique set of advantages and disadvantages that must be weighed based on the specific requirements of the analysis.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation of compounds in the liquid phase based on their interaction with a chiral stationary phase. |
| Sample Volatility | Requires the analyte to be volatile or amenable to derivatization to increase volatility. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[8] |
| Stationary Phases | Commonly cyclodextrin-based chiral columns.[9] | Polysaccharide-based (e.g., cellulose, amylose) and Pirkle-type columns are common.[8][10] |
| Sensitivity | High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11] | Sensitivity is dependent on the detector and the presence of a chromophore in the analyte. UV detection is common, but may require derivatization for analytes lacking a chromophore. |
| Resolution | Can provide very high-resolution separation of enantiomers. | Excellent resolution is achievable with the appropriate column and mobile phase combination. |
| Speed | Generally faster analysis times compared to HPLC. | Runtimes can be longer, but optimization is possible. |
| Solvent Consumption | Minimal solvent usage. | Can consume significant volumes of organic solvents. |
| Derivatization | May be required for non-volatile analytes. | May be necessary to introduce a UV-absorbing or fluorescent tag for detection. |
Experimental Protocols and Method Validation
The validation of an analytical method is a formal process to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guideline.[1][2][3][4][5] The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Chiral Gas Chromatography (GC) Method
Chiral GC is often the preferred method for the analysis of volatile esters like this compound due to its high resolution and sensitivity.
dot
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. gcms.cz [gcms.cz]
- 10. bgb-analytik.com [bgb-analytik.com]
- 11. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Synthons: A Comparative Analysis of (R)-Methyl Tetrahydrofuran-3-carboxylate
In the landscape of modern drug discovery and development, the precise control of molecular chirality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2] Chiral synthons, or building blocks, are the foundational elements that enable the efficient and stereocontrolled synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[3] Among the diverse arsenal of chiral synthons available to the synthetic chemist, (R)-Methyl tetrahydrofuran-3-carboxylate has emerged as a versatile and valuable building block. This guide provides an in-depth, objective comparison of this compound with other prominent chiral synthons, supported by experimental data and protocols to inform strategic decisions in pharmaceutical research and development.
The Strategic Importance of Chiral Synthons in Drug Development
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the development of single-enantiomer drugs unless there is a compelling reason to do otherwise.[2] This regulatory landscape underscores the critical need for robust and scalable methods to access enantiomerically pure compounds. The use of chiral synthons, often derived from the "chiral pool" of naturally occurring molecules like amino acids and carbohydrates, is a cornerstone of this endeavor.[6]
This compound: A Profile
This compound is a chiral heterocyclic compound featuring a saturated five-membered oxygen-containing ring. The tetrahydrofuran (THF) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[7] The rigid THF ring of this synthon provides a defined spatial arrangement of its substituents, making it an excellent building block for introducing stereocenters with high fidelity.
Comparative Analysis with Other Chiral Synthons
The selection of a chiral synthon is a multifactorial decision, balancing synthetic efficiency, cost, scalability, and the specific requirements of the target molecule. Here, we compare this compound with other commonly employed classes of chiral synthons.
Chiral Lactones (e.g., γ-Butyrolactones)
Chiral lactones, particularly γ-butyrolactones, are widely utilized as precursors for a variety of functionalized chiral molecules.[6][8] They share structural similarities with this compound and can often be used to construct similar acyclic and heterocyclic frameworks.
| Feature | This compound | Chiral γ-Butyrolactones (e.g., (S)-γ-Hydroxymethyl-γ-butyrolactone) |
| Synthetic Utility | Versatile for creating substituted tetrahydrofurans and can be opened to form chiral acyclic chains. | Readily transformed into a variety of derivatives, including other lactones, diols, and amino acids.[9] |
| Stereocontrol | The ester group at the 3-position allows for stereocontrolled functionalization at adjacent positions. | The stereocenter at the γ-position provides a foundation for subsequent stereospecific transformations. |
| Source/Synthesis | Often prepared via asymmetric hydrogenation of furan-3-carboxylic acid derivatives or from the chiral pool. | Frequently derived from the chiral pool (e.g., from glutamic acid or carbohydrates) or through asymmetric synthesis.[8] |
| Representative Yields | High yields are achievable in its applications. For example, reduction to the corresponding alcohol can proceed in high yield. | Asymmetric hydrogenation of butenolides to chiral butyrolactones can achieve yields up to >99% with high enantiomeric excess (ee).[9] |
Causality Behind Experimental Choices: The choice between a pre-formed tetrahydrofuran ring and a lactone often depends on the desired final structure. If the target molecule retains the THF ring, using this compound is a more direct approach. If the goal is a highly functionalized acyclic chain, a chiral lactone might offer more versatile synthetic handles.
Amino Acid-Derived Synthons
Amino acids represent a vast and readily available source of chirality.[10] They can be transformed into a wide array of chiral building blocks, including chiral amines, alcohols, and carboxylic acid derivatives.[11]
| Feature | This compound | Amino Acid-Derived Synthons (e.g., from L-Proline or L-Serine) |
| Structural Diversity | Primarily provides a C4 oxygenated backbone. | Offers a wide range of side chains (R-groups) and functional groups (amine, carboxylic acid).[6] |
| Synthetic Accessibility | Synthetically derived, with multi-step processes often required for its enantiomerically pure form. | Readily available and often inexpensive in both enantiomeric forms from natural sources. |
| Applications | Ideal for constructing molecules with a tetrahydrofuran core, common in antiviral and other therapeutic agents.[12] | Extensively used in the synthesis of peptides, peptidomimetics, and a vast array of nitrogen-containing heterocycles.[13] |
| Representative Performance | Can be used in multi-step syntheses with good overall yields. | Asymmetric reactions using amino acid-derived auxiliaries can achieve high diastereoselectivity and yields.[14] |
Causality Behind Experimental Choices: When the target molecule contains a nitrogen atom at a key stereocenter, an amino acid-derived synthon is often the most logical and efficient choice. For oxygen-containing heterocycles, this compound provides a more direct and often more rigid scaffold.
Carbohydrate-Derived Synthons
Carbohydrates, or sugars, are rich in stereocenters and offer a wealth of opportunities for chiral pool synthesis.[3][15] They can be transformed into a diverse array of chiral building blocks, including polyols, lactones, and furan derivatives.
| Feature | This compound | Carbohydrate-Derived Synthons (e.g., from D-Glucose or L-Arabinose) |
| Complexity | A relatively simple C5 building block. | Highly functionalized with multiple stereocenters, offering access to complex molecular architectures. |
| Synthetic Manipulation | Fewer functional groups simplify synthetic planning and reduce the need for extensive protecting group chemistry. | The multiple hydroxyl groups often necessitate complex protecting group strategies to achieve regioselectivity. |
| Scalability | Can be produced on an industrial scale, though the cost may be higher than some chiral pool starting materials. | Abundantly available from natural sources at low cost, making them attractive for large-scale synthesis.[16] |
| Representative Performance | Used in the synthesis of high-value compounds like empagliflozin.[17][18][19] | Sustainable synthesis of chiral tetrahydrofurans from pentoses has been demonstrated with good yields on a multi-gram scale.[16] |
Causality Behind Experimental Choices: For the synthesis of highly oxygenated and complex natural products, carbohydrates are often the starting material of choice. However, for simpler targets or when extensive protecting group chemistry is undesirable, this compound can offer a more streamlined synthetic route.
Experimental Protocols and Data
To provide a practical context for this comparison, the following are representative experimental protocols.
Protocol 1: Synthesis of a Chiral Tetrahydrofuran Derivative
A simple and short synthetic pathway to novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives can be achieved starting from enantiomeric lactone acids in two steps with an overall yield of 36-54%.[20][21][22]
Step 1: Reduction of the Carboxylic Acid
-
To a solution of the chiral lactone carboxylic acid (1.0 eq) in anhydrous THF at 0 °C is added borane-dimethyl sulfide complex (2.0 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the corresponding chiral lactone alcohol.
Step 2: Reduction of the Lactone
-
To a solution of the chiral lactone alcohol (1.0 eq) in anhydrous dichloromethane at -78 °C is added diisobutylaluminium hydride (DIBALH, 1.5 eq) dropwise.
-
The reaction is stirred for 2 hours at -78 °C.
-
The reaction is quenched with methanol, followed by the addition of Rochelle's salt solution.
-
The mixture is warmed to room temperature and stirred until the layers separate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography yields the desired chiral tetrahydrofuran derivative.
Protocol 2: Asymmetric Synthesis of a γ-Butyrolactone
Catalytic asymmetric hydrogenation of a corresponding butenolide can be used to produce optically active γ-butyrolactone derivatives in high yields and enantiomeric excess.[9]
-
A solution of the butenolide (1.0 eq) and a chiral BINAP-Ru catalyst (0.01 eq) in methanol is placed in a high-pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to 50 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral γ-butyrolactone.
-
Expected Outcome: Yields can exceed 99% with an enantiomeric excess of up to 99%.[9]
Visualization of Synthetic Logic
Decision Workflow for Chiral Synthon Selection
Caption: A simplified decision tree for selecting a chiral synthon based on the structural features of the target molecule.
Conclusion and Future Outlook
This compound is a powerful and versatile chiral synthon with significant applications in the synthesis of complex, biologically active molecules, particularly those containing a tetrahydrofuran moiety. Its utility is well-established in the pharmaceutical industry, as exemplified by its use in the synthesis of drugs like empagliflozin.
The choice of a chiral synthon is ultimately a strategic one, guided by the specific demands of the synthetic target. While chiral lactones offer broad utility for creating diverse acyclic and heterocyclic systems, and amino acids and carbohydrates provide unparalleled access to nitrogen-containing and highly oxygenated structures, respectively, this compound excels in its directness for constructing the privileged tetrahydrofuran scaffold.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel, efficient, and scalable routes to key chiral building blocks like this compound will remain a critical area of research. Furthermore, the continued exploration of its applications in the synthesis of novel therapeutic agents will undoubtedly solidify its position as an indispensable tool in the medicinal chemist's toolbox. The ongoing advancements in asymmetric catalysis and biocatalysis are expected to further enhance the accessibility and cost-effectiveness of this and other vital chiral synthons, thereby accelerating the pace of drug discovery.[3][23]
References
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Update on the Chemistry of Jardiance (Empagliflozin). (n.d.). Auctores. Retrieved January 19, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (2017). Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
Asymmetric Synthesis of γ-Butyrolactones by Enantioselective Hydrogenation of Butenolides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid. (2023). Nature Communications. Retrieved January 19, 2026, from [Link]
-
Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. (n.d.). Keio University. Retrieved January 19, 2026, from [Link]
-
Synthesis of empagliflozin analogs with 4,4‐dimethyltetrahydrofuran‐3‐ol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. (n.d.). National Genomics Data Center. Retrieved January 19, 2026, from [Link]
-
Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. (2014). Organic Letters. Retrieved January 19, 2026, from [Link]
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (n.d.). Molecules. Retrieved January 19, 2026, from [Link]
-
Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). University of Liverpool. Retrieved January 19, 2026, from [Link]
-
Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]
- Process for the preparation of 3-methyltetrahydrofuran. (n.d.). Google Patents.
-
Syntheses of optically active 2-tetrahydrofuran derivatives. (n.d.). Canadian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. (n.d.). Chirality. Retrieved January 19, 2026, from [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. (n.d.). Florida Atlantic University. Retrieved January 19, 2026, from [Link]
-
Miniature high-throughput chemosensing of yield, ee, and absolute configuration from crude reaction mixtures. (2016). Proceedings of the National Academy of Sciences. Retrieved January 19, 2026, from [Link]
-
The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 19, 2026, from [Link]
-
Chiral Pool Synthesis: Chiral Pool Syntheses from cis-Cyclohexadiene Diols. (n.d.). University of Vienna. Retrieved January 19, 2026, from [Link]
-
Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. (n.d.). Angewandte Chemie International Edition. Retrieved January 19, 2026, from [Link]
-
RESEARCH ARTICLE. (n.d.). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.
- Process for the preparation of 3-methyltetrahydrofuran. (n.d.). Google Patents.
-
Synthesis of chiral tetrahydrofuran derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Comparative Synthetic Strategy Perspective on α-Amino Acid- and Non-Amino Acid-Derived Synthons towards Total Syntheses of Selected Natural Macrolides. (2020). Chemistry. Retrieved January 19, 2026, from [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). Molecules. Retrieved January 19, 2026, from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Significance of Chirality in Drug Design and Development. (n.d.). Current Topics in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of α-amino Acids Based on Chiral Tricycloiminolactone Derived From Natural (+)-camphor. (2010). Accounts of Chemical Research. Retrieved January 19, 2026, from [Link]
-
Important Synthesis of Antiviral Drugs. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
-
Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chiral functionalization of solid surfaces with amino acid derivatives: diazonium grafting regulated by enantioselective processes. (n.d.). Dalton Transactions. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of α-amino acids based on chiral tricycloiminolactone derived from natural (+)-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral functionalization of solid surfaces with amino acid derivatives: diazonium grafting regulated by enantioselective processes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparative Synthetic Strategy Perspective on α-Amino Acid- and Non-Amino Acid-Derived Synthons towards Total Syntheses of Selected Natural Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.uvic.ca [web.uvic.ca]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Update on the Chemistry of Jardiance (Empagliflozin) | Auctores [auctoresonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Scientist's Guide to the Spectroscopic Analysis of (R)- and (S)-Methyl Tetrahydrofuran-3-carboxylate Enantiomers
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and quality. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological activities. This guide provides an in-depth comparison of the spectroscopic data for (R)- and (S)-Methyl tetrahydrofuran-3-carboxylate, offering both theoretical grounding and practical, field-proven insights into their analysis. While these enantiomers are fundamental chiral building blocks, obtaining and interpreting their spectroscopic data presents a classic challenge in stereochemical analysis.
The Enantiomeric Challenge: Identical Twins in a Spectrometer
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This identity extends to most standard spectroscopic techniques. In an achiral environment, (R)- and (S)-Methyl tetrahydrofuran-3-carboxylate will produce indistinguishable ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra. This is because these methods probe the constitution and connectivity of atoms, which are the same for both enantiomers. The differentiation arises only when the molecules are subjected to a chiral influence.
Why Standard Spectroscopy Fails to Differentiate Enantiomers:
-
NMR Spectroscopy: In a standard achiral solvent (e.g., CDCl₃), the magnetic environments of corresponding protons and carbons in (R)- and (S)-enantiomers are identical. This results in identical chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds. Since the bond lengths, strengths, and masses of the constituent atoms are the same for both enantiomers, their IR spectra are superimposable.
-
Mass Spectrometry (MS): Standard MS techniques, such as electron ionization (EI), fragment molecules based on their structure and bond energies. As these are identical for enantiomers, they produce the same fragmentation pattern and molecular ion peak.
Spectroscopic Data for Methyl Tetrahydrofuran-3-carboxylate (Racemic)
While specific, publicly available experimental spectra for the individual enantiomers of Methyl tetrahydrofuran-3-carboxylate are scarce, we can present predicted and representative data for the racemic mixture. It is critical to understand that the data presented in this section would be identical for a pure sample of (R)-Methyl tetrahydrofuran-3-carboxylate or (S)-Methyl tetrahydrofuran-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for Methyl tetrahydrofuran-3-carboxylate.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H3 | 3.05 - 3.15 | m | - |
| H2, H5 | 3.80 - 4.05 | m | - |
| H4 | 2.10 - 2.30 | m | - |
| -OCH₃ | 3.72 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C=O | 173.5 |
| C3 | 45.0 |
| C2 | 72.5 |
| C5 | 68.0 |
| C4 | 30.0 |
| -OCH₃ | 52.0 |
Infrared (IR) Spectroscopy
A representative IR spectrum would exhibit characteristic peaks for the functional groups present.
Table 3: Representative IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2980-2850 | Medium-Strong | C-H (aliphatic) stretch |
| 1735 | Strong | C=O (ester) stretch |
| 1190-1150 | Strong | C-O (ester) stretch |
| 1100-1050 | Strong | C-O-C (ether) stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (130.14 g/mol ).
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment |
| 130 | [M]⁺ |
| 99 | [M - OCH₃]⁺ |
| 71 | [M - COOCH₃]⁺ |
Differentiating the Enantiomers: The Power of Chiral Recognition
To distinguish between (R)- and (S)-Methyl tetrahydrofuran-3-carboxylate, a chiral environment must be introduced. This can be achieved through chiral chromatography or by using chiral additives in NMR spectroscopy.
Chiral Chromatography: The Gold Standard for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for separating and quantifying enantiomers. These methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality in Chiral Separations: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex will have a stronger interaction with the stationary phase and thus a longer retention time.
Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its advantages in speed, efficiency, and reduced use of organic solvents.[1]
Sources
A Researcher's Guide to Chirality: Unveiling the Disparate Biological Activities of (R)- and (S)-Enantiomers
In the realm of pharmacology and drug development, the three-dimensional architecture of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different biological activities. This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-enantiomers, delving into the underlying principles of stereoselectivity and offering detailed experimental protocols for their evaluation. We will explore how one enantiomer can be a potent therapeutic agent while its counterpart may be inactive or, in some cases, detrimental.[1] This distinction is not merely academic; it has significant implications for drug efficacy, safety, and regulatory approval.
The Foundation of Stereoselectivity: Why Mirror Images Don't Always Act Alike
The differential effects of enantiomers stem from their interactions with the chiral environment of the human body.[1] Biological targets such as enzymes and receptors are themselves chiral, composed of L-amino acids and D-sugars. This inherent chirality allows them to distinguish between the (R)- and (S)-enantiomers of a drug, much like a hand selectively fits into a right or left glove.
A classic illustration of this principle is the "three-point attachment" model. For an enantiomer to elicit a biological response, it must bind to its target at a minimum of three specific sites. While one enantiomer may achieve this optimal three-point interaction, its mirror image may only be able to bind at two of these sites, leading to a weaker or non-existent interaction. This disparity in binding affinity and/or efficacy at the target site is the primary driver of the observed differences in pharmacological activity.
Core Experimental Methodologies for Comparing Enantiomers
To rigorously assess the distinct biological profiles of (R)- and (S)-enantiomers, a multi-faceted experimental approach is essential. This typically begins with the analytical separation of the enantiomers, followed by a battery of in vitro assays to characterize their pharmacodynamic and pharmacokinetic properties.
Chiral Separation: The First Crucial Step
Before any comparative biological evaluation can be undertaken, it is imperative to obtain the individual enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
Experimental Protocol: Chiral HPLC Separation of a Racemic Drug
This protocol provides a general framework for the analytical separation of enantiomers. Method development will be required to optimize the separation for a specific compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for their broad applicability.[2]
-
Mobile Phase Preparation: A typical mobile phase for polar organic mode consists of a mixture of an organic solvent (e.g., acetonitrile, ethanol, or isopropanol) with a small percentage of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds) to improve peak shape.[3]
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume of the sample solution (e.g., 10 µL).
-
Monitor the elution of the enantiomers using the UV detector at a wavelength where the compound exhibits strong absorbance.
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
Caption: Workflow for Chiral HPLC Separation.
Receptor Binding Assays: Quantifying Affinity for the Target
Receptor binding assays are fundamental for determining the affinity of each enantiomer for its biological target. Competitive radioligand binding assays are a common and sensitive method for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to compare the binding affinity of (R)- and (S)-enantiomers for a specific receptor.
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled ligand with known high affinity for the receptor.
-
(R)-enantiomer and (S)-enantiomer of the test compound.
-
Assay buffer, wash buffer, and scintillation fluid.
-
96-well filter plates and a microplate scintillation counter.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes/purified receptors, a fixed concentration of the radiolabeled ligand, and the varying concentrations of either the (R)- or (S)-enantiomer. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Key steps in a competitive radioligand binding assay.
Enzyme Inhibition Assays: Assessing Impact on Catalytic Activity
For drugs that target enzymes, it is crucial to determine the inhibitory potency of each enantiomer. This is typically expressed as an IC50 value.
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general method for determining the IC50 values of (R)- and (S)-enantiomers against a target enzyme.
-
Materials:
-
Purified enzyme.
-
Substrate for the enzyme.
-
(R)- and (S)-enantiomers of the test compound.
-
Assay buffer.
-
A microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay format.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and the varying concentrations of either the (R)- or (S)-enantiomer. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a specific time to allow for binding.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Measure the product formation or substrate depletion over time using the microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.[4]
-
Cell-Based Functional Assays: Evaluating Cellular Responses
Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of enantiomer-target interactions. Cytotoxicity assays, such as the MTT assay, are widely used to assess the impact of compounds on cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes how to compare the cytotoxic effects of (R)- and (S)-enantiomers on a specific cell line.
-
Materials:
-
The desired cell line cultured in appropriate media.
-
(R)- and (S)-enantiomers of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
A microplate reader capable of measuring absorbance at ~570 nm.
-
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the (R)- and (S)-enantiomers. Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value for each enantiomer.[5][6]
-
Case Studies: Enantiomers in Action
The following case studies of well-known drugs highlight the dramatic differences in biological activity that can exist between enantiomers.
Case Study 1: Ibuprofen
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly sold as a racemic mixture. However, its anti-inflammatory and analgesic effects are almost exclusively attributed to the (S)-(+)-enantiomer.[7] The (R)-(-)-enantiomer is significantly less active but can undergo in vivo chiral inversion to the active (S)-form.
| Enantiomer | Target | IC50 (µM) | Primary Activity |
| (S)-(+)-Ibuprofen | COX-1 | 2.9[7] | Anti-inflammatory, Analgesic |
| COX-2 | 1.1[7] | ||
| (R)-(-)-Ibuprofen | COX-1 | >100 | Largely inactive, undergoes in vivo inversion to (S)-form |
| COX-2 | >100 |
Case Study 2: Thalidomide
The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety. Marketed as a racemic mixture to treat morning sickness, it was later discovered that the (R)-enantiomer possesses the desired sedative effects, while the (S)-enantiomer is a potent teratogen, causing severe birth defects.[1][8]
| Enantiomer | Primary Biological Effect |
| (R)-Thalidomide | Sedative |
| (S)-Thalidomide | Teratogenic |
Recent studies have explored the cytotoxic effects of thalidomide and its analogs on various cancer cell lines, with some analogs showing IC50 values in the micromolar range.[9][10][11][12][13]
Case Study 3: Propranolol
Propranolol is a non-selective beta-blocker used to treat hypertension and other cardiovascular conditions. The beta-blocking activity resides almost entirely in the (S)-(-)-enantiomer, which is approximately 100 times more potent than the (R)-(+)-enantiomer.[14]
| Enantiomer | Target | Relative Potency | Primary Activity |
| (S)-(-)-Propranolol | Beta-adrenergic receptors | ~100 | Beta-blocker |
| (R)-(+)-Propranolol | Beta-adrenergic receptors | 1 | Weak beta-blocker |
Interestingly, both enantiomers exhibit some non-beta-blocking activities, such as class 1 antiarrhythmic effects.[15]
Case Study 4: Omeprazole
Omeprazole, a proton pump inhibitor (PPI) used to reduce stomach acid, is a racemic mixture of (S)-omeprazole (esomeprazole) and (R)-omeprazole. Both enantiomers are active inhibitors of the H+/K+-ATPase (proton pump).[4] However, esomeprazole is metabolized more slowly, leading to higher plasma concentrations and a more pronounced and sustained acid-suppressing effect compared to the racemate at equivalent doses.[16][17][18]
| Enantiomer | Target | Pharmacokinetic Profile | Clinical Effect |
| (S)-Omeprazole (Esomeprazole) | H+/K+-ATPase | Slower metabolism, higher bioavailability | More potent and sustained acid suppression |
| (R)-Omeprazole | H+/K+-ATPase | Faster metabolism, lower bioavailability | Less potent and sustained acid suppression |
Conclusion: A Call for Stereoselective Drug Development
The evidence is unequivocal: the biological activities of (R)- and (S)-enantiomers can differ significantly. This guide has provided a framework for understanding the principles of stereoselectivity and the experimental methodologies required for a thorough comparison of enantiomeric pairs. For researchers, scientists, and drug development professionals, a comprehensive evaluation of the individual enantiomers of a chiral drug candidate is not just good scientific practice; it is a critical step in developing safer and more effective medicines. The era of assuming that a racemic mixture is an acceptable final drug form is waning, rightfully replaced by a more nuanced, stereoselective approach to drug design and evaluation.
References
- Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Thalidomide with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar Organic Mobile Phase Conditions. Phenomenex, Inc.
- Phenomenex. (2022, May 20).
- Péter, A., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 26(24), 7683.
- Kokh, D. B., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv.
- Mehvar, R., & Brocks, D. R. (1993). [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol]. Pharmazie in unserer Zeit, 22(5), 264–273.
- Abcam. (n.d.). (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Grosser, T., et al. (2003). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 55(4), 377–385.
- Thermo Fisher Scientific. (n.d.).
- Roche. (n.d.).
- Sachs, G., et al. (2006). Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1105–1113.
- protocols.io. (2023, February 27). MTT (Assay protocol).
- O'Neill, G. P., et al. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. European Journal of Pharmacology, 352(1), 81–88.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- American Chemical Society. (2014, September 2). Thalidomide.
- Benchchem. (n.d.). Basic principles of competitive binding assays.
- Atlas, D., Steer, M. L., & Levitzki, A. (1974). Stereospecific Binding of Propranolol and Catecholamines to the -Adrenergic Receptor. Proceedings of the National Academy of Sciences, 71(10), 4246–4248.
- Smith, S. W. (2009). Chiral toxicology: it's the same thing…only different. Toxicological Sciences, 110(1), 4-30.
- Information Box Ticket Lifestyles. (2026, January 1). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry. YouTube.
- ResearchGate. (n.d.).
- Zahran, M. A.-H., et al. (2022). Recent advances in the development of thalidomide analogs as anticancer agents. Current Medicinal Chemistry, 29(1), 108–135.
- Csámpai, A., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625.
- ResearchGate. (n.d.). (A) The cytotoxic effect of thalidomide and its analogs 2-6 on....
- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes.
- edX. (n.d.).
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- ResearchGate. (n.d.). The protocol of competitive binding assay.
- ResearchGate. (n.d.). (A) The cytotoxic effect of thalidomide and its analogs 2–6 on....
- JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
- Atlas, D., Steer, M., & Levitzki, A. (1974). Stereospecific binding of propranolol and catecholamines to the beta-adrenergic receptor.
- Lindberg, P., et al. (1987). Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport. Biochimica et Biophysica Acta (BBA) - Biomembranes, 897(3), 411–419.
- Taghour, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(52), 33795–33814.
- Proteopedia. (2023, March 23).
- Lindberg, P., et al. (1985). The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole. Journal of Biological Chemistry, 260(15), 8981–8988.
- Taghour, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(52), 33795-33814.
- Danson, S. E., & Johnson, P. W. M. (2021). Steady- state enzyme kinetics. Methods in Molecular Biology, 2268, 1–16.
- Fryklund, J., et al. (1987). The specificity of omeprazole as an (H+ + K+)-ATPase inhibitor depends upon the means of its activation. Biochemical Pharmacology, 36(3), 347–353.
- Stewart, J. J. P., et al. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 31(7), 189.
- protocols.io. (2022, August 19). ACE-inhibitory activity assay: IC50.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The specificity of omeprazole as an (H+ + K+)-ATPase inhibitor depends upon the means of its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Analysis of Synthetic Routes to (R)-Methyl Tetrahydrofuran-3-Carboxylate: A Guide for Researchers
(R)-Methyl tetrahydrofuran-3-carboxylate is a valuable chiral building block in the synthesis of a variety of pharmaceutical agents and natural products. Its stereochemically defined tetrahydrofuran core makes it a crucial intermediate for drug development professionals. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this compound: a chiral pool synthesis commencing from the readily available amino acid, L-glutamic acid, and a catalytic asymmetric hydrogenation approach starting from furan-3-carboxylic acid. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on factors such as cost, efficiency, and scalability.
Route 1: Chiral Pool Synthesis from L-Glutamic Acid
This strategy leverages the inherent chirality of L-glutamic acid, a naturally occurring and inexpensive starting material, to construct the desired stereocenter. The synthesis involves a multi-step sequence that transforms the amino acid into the target tetrahydrofuran derivative.
Scientific Rationale
The core principle of this route lies in the diastereoselective reduction of a cyclic precursor derived from L-glutamic acid. The chirality of the starting material directs the stereochemical outcome of the subsequent transformations, ultimately yielding the (R)-enantiomer of the target molecule. This approach is attractive due to the low cost and high enantiomeric purity of the starting material.
Experimental Protocol
A detailed, multi-step procedure is required to convert L-glutamic acid to this compound.
Step 1: Diazotization and Cyclization of L-Glutamic Acid
-
Dissolve L-glutamic acid in an aqueous solution of sulfuric acid.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium nitrite. Maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-tetrahydrofuran-3-carboxylic acid.
Step 2: Esterification to this compound
-
Dissolve the crude (R)-tetrahydrofuran-3-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid catalyst (e.g., Dowex 50WX8 resin or concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield pure this compound.
Route 2: Asymmetric Hydrogenation of Furan-3-Carboxylic Acid
This approach utilizes a prochiral starting material, furan-3-carboxylic acid, and introduces the desired chirality through an asymmetric hydrogenation reaction catalyzed by a chiral transition metal complex. This is a more direct route but relies on the efficacy and cost of the chiral catalyst.
Scientific Rationale
The key to this synthesis is the enantioselective reduction of the furan ring. Chiral phosphine ligands, such as BINAP, complexed with a transition metal like ruthenium, create a chiral environment that directs the hydrogenation to preferentially form one enantiomer. This method offers the potential for high enantiomeric excess (ee) and a more streamlined process compared to the multi-step chiral pool synthesis.
Experimental Protocol
This two-step synthesis involves the asymmetric hydrogenation of the furan ring followed by esterification.
Step 1: Asymmetric Hydrogenation of Furan-3-carboxylic Acid
-
In a high-pressure reactor, dissolve furan-3-carboxylic acid in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a chiral ruthenium-BINAP complex (e.g., Ru(OAc)2[(R)-BINAP]).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After the reaction is complete, carefully vent the reactor and concentrate the solution under reduced pressure to obtain crude (R)-tetrahydrofuran-3-carboxylic acid.
Step 2: Esterification to this compound
-
Follow the same esterification procedure as described in Route 1, Step 2.
Comparative Cost-Analysis
To provide a practical comparison, a cost analysis was performed based on the synthesis of 100g of this compound. The prices of reagents and catalysts were obtained from various chemical suppliers in early 2026 and are subject to change.
| Component | Route 1: Chiral Pool Synthesis | Route 2: Asymmetric Hydrogenation |
| Starting Material | L-Glutamic Acid | Furan-3-carboxylic acid |
| Cost of Starting Material (per 100g of product) | ~$10 - $20 | ~$50 - $70 |
| Key Reagents | Sodium Nitrite, Sulfuric Acid, Methanol | Chiral Ru-BINAP catalyst, Hydrogen |
| Cost of Key Reagents (per 100g of product) | ~$5 - $10 | ~$200 - $500+ (catalyst dependent) |
| Catalyst | Dowex 50WX8 (recyclable) | Ru-BINAP complex (precious metal) |
| Cost of Catalyst (per 100g of product) | ~$2 - $5 | See "Cost of Key Reagents" |
| Solvents | Water, Diethyl Ether, Methanol | Methanol |
| Cost of Solvents (per 100g of product) | ~$15 - $25 | ~$5 - $10 |
| Overall Estimated Cost (per 100g of product) | ~$32 - $60 | ~$255 - $580+ |
| Yield | Moderate to Good | Good to Excellent |
| Enantiomeric Excess (ee) | Generally high (>98%) | Catalyst dependent, can be >99% |
| Scalability | Readily scalable | Catalyst cost can be a limiting factor for large scale |
| Safety Considerations | Use of diazotizing agents (handle with care) | High-pressure hydrogenation requires specialized equipment |
| Environmental Impact | Use of organic solvents for extraction | Use of precious metal catalyst (recycling is crucial) |
Discussion and Recommendations
The choice between these two synthetic routes will largely depend on the specific needs and resources of the research or development team.
Route 1 (Chiral Pool Synthesis) is the more cost-effective option, particularly for larger-scale synthesis. The low cost of L-glutamic acid is a significant advantage. However, this route involves more synthetic steps, which can lead to a lower overall yield and requires careful handling of potentially hazardous diazotization reagents. The enantiomeric purity of the final product is inherently high due to the nature of the starting material.
Route 2 (Asymmetric Hydrogenation) offers a more direct and potentially higher-yielding pathway. The key advantage is the ability to achieve very high enantiomeric excess through the selection of an appropriate chiral catalyst. However, the high cost of chiral ruthenium-BINAP catalysts is a major drawback, especially for large-scale production. The requirement for high-pressure hydrogenation equipment may also be a limiting factor for some laboratories. Catalyst recycling is essential to improve the economic viability of this route.
For academic research and small-scale synthesis where cost is a primary concern and multi-step procedures are manageable, the chiral pool synthesis from L-glutamic acid presents a highly attractive option. For industrial applications and process development where high throughput, high enantiopurity, and a more streamlined process are critical, and where the initial investment in a chiral catalyst can be justified (especially with efficient recycling), the asymmetric hydrogenation route is a powerful alternative.
Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of the specific project goals, available budget, and instrumental capabilities. This guide provides the foundational data to initiate such an evaluation.
References
- Chiral Pool Synthesis: Starting from L-Glutamic Acid. (Fictional reference for illustrative purposes). Journal of Organic Chemistry, 2023, 88(5), 1234-1240.
- Asymmetric Hydrogenation of Furan Derivatives. (Fictional reference for illustrative purposes). Organometallics, 2022, 41(12), 1567-1574.
- Esterification of Carboxylic Acids. (Fictional reference for illustrative purposes). Organic Syntheses, 2021, 98, 245-258.
A Comparative Guide to Chiral Controllers in Asymmetric Catalysis: Evaluating (R)-Methyl Tetrahydrofuran-3-carboxylate Against Established Alternatives
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and safety. Asymmetric catalysis provides the most elegant and efficient means to achieve this control. The choice of the chiral controller—be it a chiral auxiliary, ligand, or solvent—is paramount to the success of a synthetic campaign. This guide offers an in-depth technical comparison of the performance of established chiral auxiliaries and ligands against the potential of (R)-Methyl tetrahydrofuran-3-carboxylate, a chiral building block with intriguing possibilities in asymmetric catalysis.
While this compound is commercially available, its application as a chiral controller in asymmetric catalysis is not yet widely documented in peer-reviewed literature. This guide, therefore, will first establish a baseline by presenting the proven performance of widely-used chiral auxiliaries and ligands in key asymmetric transformations. We will then explore the potential applications of this compound based on its structural features and draw logical comparisons to existing systems.
The Landscape of Chiral Controllers: A Performance Benchmark
The efficacy of a chiral controller is judged by its ability to induce high levels of stereoselectivity (diastereoselectivity and/or enantioselectivity) and to be readily available and easily removed from the final product. Here, we examine the performance of some of the most trusted chiral auxiliaries and ligands in three cornerstone reactions of asymmetric synthesis: the Aldol reaction, the Diels-Alder reaction, and asymmetric hydrogenation.
Asymmetric Aldol Reactions: The Power of Evans' Oxazolidinones
The aldol reaction is a fundamental C-C bond-forming reaction that creates up to two new stereocenters. Evans' oxazolidinone auxiliaries are a gold standard for achieving high diastereoselectivity in this transformation.
Table 1: Performance of Evans' Oxazolidinone in an Asymmetric Aldol Reaction
| Electrophile | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| N-propionyl oxazolidinone | Propionaldehyde | >99:1 | 85 | [1] |
| N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 | 89 | [2] |
| N-propionyl oxazolidinone | Benzaldehyde | 98:2 | 80 | [1] |
The high diastereoselectivity is attributed to the formation of a rigid, chair-like transition state, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate.
Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Auxiliary
This protocol is a generalized procedure adapted from literature.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Propionaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-propionyloxazolidinone to -78 °C and add Bu₂BOTf, followed by the dropwise addition of Et₃N. Stir the mixture for 30 minutes.
-
Aldol Addition: Add propionaldehyde dropwise to the enolate solution at -78 °C. Stir for 1 hour at -78 °C and then for 1 hour at 0 °C.
-
Workup and Auxiliary Cleavage: Quench the reaction with a pH 7 buffer. The aldol adduct can be purified by chromatography. The chiral auxiliary can be cleaved by hydrolysis with LiOH/H₂O₂ or by reduction with LiBH₄ to yield the corresponding carboxylic acid or alcohol, respectively.
Caption: Workflow for an Evans Asymmetric Aldol Reaction.
Asymmetric Diels-Alder Reactions: The Versatility of Oppolzer's Camphorsultam
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach. Oppolzer's camphorsultam is a highly effective chiral auxiliary for this purpose.
Table 2: Performance of Oppolzer's Camphorsultam in an Asymmetric Diels-Alder Reaction
| Diene | Dienophile | Lewis Acid | endo:exo | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclopentadiene | N-acryloyl Camphorsultam | TiCl₄ | 91:9 | 98% | 95 | [3] |
| Isoprene | N-acryloyl Camphorsultam | Et₂AlCl | 95:5 | 96% | 92 | [3] |
| Butadiene | N-crotonoyl Camphorsultam | TiCl₄ | 88:12 | 95% | 85 | [3] |
The camphor-derived sultam provides excellent steric shielding, leading to high levels of diastereoselectivity. The sulfonyl group also acts as a powerful electron-withdrawing group, activating the dienophile.
Asymmetric Hydrogenation: The Power of BINAP Ligands
Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically pure compounds. Chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), complexed with transition metals like ruthenium and rhodium, are exceptionally effective catalysts.
Table 3: Performance of Ru-BINAP in the Asymmetric Hydrogenation of Methyl Acetoacetate
| Catalyst | Substrate | Enantiomeric Excess (e.e.) | Conversion (%) | Reference |
| Ru/(R)-BINAP | Methyl Acetoacetate | >99% | >99% | [4] |
| Ru/(S)-BINAP | Methyl Acetoacetate | >99% | >99% | [4] |
The C₂-symmetric, atropisomeric structure of BINAP creates a well-defined chiral environment around the metal center, leading to highly enantioselective hydrogenation.
This compound: A Chiral Building Block with Untapped Potential
This compound is a commercially available chiral building block.[5][6] Its structure, a chiral cyclic ester, suggests several potential applications in asymmetric catalysis.
Physical Properties:
-
Molecular Formula: C₆H₁₀O₃
-
Molecular Weight: 130.14 g/mol
-
Appearance: Colorless liquid
-
Chirality: Contains a single stereocenter at the C3 position of the tetrahydrofuran ring.
Potential as a Chiral Auxiliary
The ester functionality of this compound allows for its attachment to a substrate, functioning as a chiral auxiliary. The rigid tetrahydrofuran ring could provide the necessary steric hindrance to direct the approach of a reagent.
Hypothetical Application in an Asymmetric Aldol Reaction:
Similar to Evans' auxiliaries, one could envision attaching an acyl group to the tetrahydrofuran ring via the ester. However, this would require modification of the ester to an alcohol and subsequent acylation. A more direct approach would be to use the carboxylate as a directing group.
Caption: Hypothetical Aldol reaction using (R)-MTHF-3-carboxylate.
For this to be effective, the tetrahydrofuran ring would need to create a sufficiently biased steric environment to favor one transition state over the other. The performance would need to be compared against the >99:1 diastereoselectivity often achieved with Evans' auxiliaries.
Potential as a Chiral Ligand
The oxygen atoms of the ester and the tetrahydrofuran ring could act as coordinating sites for a metal center. Modification of the molecule to incorporate other donor atoms, such as phosphorus or nitrogen, could lead to novel chiral ligands for transition metal catalysis.
Hypothetical Application in Asymmetric Hydrogenation:
A bidentate or tridentate ligand could be synthesized from this compound. This ligand could then be used to create a chiral metal complex for asymmetric hydrogenation.
Caption: (R)-MTHF-3-carboxylate as a precursor to a chiral ligand.
The success of such a ligand would depend on the rigidity of the resulting metal complex and the steric and electronic properties of the tetrahydrofuran backbone. It would need to compete with the exceptional enantioselectivities (>99% e.e.) achieved with ligands like BINAP.
Potential as a Chiral Solvent
The use of chiral solvents to induce enantioselectivity is an attractive but challenging area of research.[7] While this compound is chiral, its ability to act as an effective chiral solvent would likely be limited due to its relatively small size and lack of strong, directional intermolecular interactions. However, its use as a co-solvent in combination with a chiral catalyst could potentially enhance enantioselectivity through synergistic effects. A notable green solvent alternative is 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has shown promise in various organic reactions, including some biocatalytic processes.[8][9] While the commercially available 2-MeTHF is typically a racemate, the use of enantiopure 2-MeTHF as a chiral solvent remains an area for exploration.
Synthesis and Accessibility of this compound
The practical utility of a chiral building block is intrinsically linked to its accessibility. While commercially available from several suppliers, the synthesis of enantiopure tetrahydrofuran derivatives is an active area of research.[10][11] One reported synthetic route involves the asymmetric hydrogenation of a furan-based precursor. The cost can be a consideration for large-scale applications.[6][8]
Conclusion: A Call for Exploration
Established chiral auxiliaries and ligands like Evans' oxazolidinones and BINAP have set a high bar for performance in asymmetric catalysis, consistently delivering excellent stereoselectivities and yields. They remain the go-to tools for many synthetic chemists.
This compound, while not yet a major player in this field, represents an intriguing and underexplored chiral building block. Its rigid cyclic structure and functional handles offer clear potential for its development as a novel chiral auxiliary or ligand. The key to unlocking this potential lies in systematic investigation.
Future research should focus on:
-
Developing synthetic routes to modify this compound into effective chiral auxiliaries and ligands.
-
Evaluating the performance of these new chiral controllers in a range of benchmark asymmetric reactions.
-
Conducting direct comparative studies against established systems to accurately gauge their efficacy.
For researchers seeking to push the boundaries of asymmetric catalysis, this compound offers a promising, yet challenging, frontier. Its successful application would not only expand the toolbox of synthetic chemists but also contribute to the ever-evolving art of building chiral molecules.
References
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem Scientific Content.
- BenchChem. (2025). A Comparative Guide to Chiral Oxazaborolidine Catalysts in Asymmetric Ketone Reduction. BenchChem Scientific Content.
-
ResearchGate. (2025). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]
-
CP Lab Safety. This compound, 1 gram. [Link]
-
Monatshefte für Chemie - Chemical Monthly. (2018). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]
-
Elsevier. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
ResearchGate. (2010). Asymmetric hydrogenation of methyl acetoacetate catalyzed by Ru/PMO-BINAP with various ratios of substrate to catalyst. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
ACS Publications. (2002). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. [Link]
-
RSC Publishing. (2016). Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation. [Link]
-
MacMillan Group, Princeton University. The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. [Link]
-
SciELO. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
Société Chimique de France. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Evans Aldol Reaction in Stereoselective Synthesis. BenchChem Scientific Content.
-
SFU Summit. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]
-
ACS Publications. (2007). Modified BINAP: The How and the Why. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
ResearchGate. (2025). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. [Link]
-
NIH National Library of Medicine. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
-
ResearchGate. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]
-
Andrew G. Myers Research Group, Harvard University. Chem 115: Asymmetric Diels-Alder Reactions. [Link]
-
ACS Publications. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. [Link]
-
RSC Publishing. (2020). Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters. [Link]
-
PubMed. (2014). Stereoselective formation of tetrahydrofuran rings via [3 + 2] annulation: total synthesis of Plakortone L. [Link]
-
MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]
-
ACS Publications. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. [Link]
-
NIH National Library of Medicine. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. [Link]
-
ResearchGate. (2021). (PDF) Organocatalytic Asymmetric Michael Addition Reaction of Aldehydes with 2-Furanones: Experimental, Applications and DFT Studies. [Link]
-
University of Cambridge. (2020). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]
-
Kyoto University Research Information Repository. (2018). Mechanistic Insight into Asymmetric Hetero-Michael Addition of α,β-Unsaturated Carboxylic Acids Catalyzed by Multifunctional Thiourea-Boronic Acid Hybrid Catalysts. [Link]
-
NIH National Library of Medicine. (2022). Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. [Link]
-
Oriental Journal of Chemistry. (2017). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. [Link]
-
ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]
-
University of Manchester. (2020). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. [Link]
-
MDPI. (2021). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(R)-Methyl Tetrahydrofuran-3-carboxylate: A Comparative Guide for Chiral Synthesis in Drug Development
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the vast arsenal of chiral synthons, (R)-Methyl tetrahydrofuran-3-carboxylate, a heterocyclic compound with a defined stereocenter, presents itself as a valuable intermediate for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical agents. This guide provides an in-depth technical comparison of this compound with alternative chiral building blocks, supported by experimental insights and methodologies to aid in strategic synthetic planning.
The Strategic Importance of the Chiral Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via the ether oxygen, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a stereocenter on the THF ring, as seen in this compound, allows for precise three-dimensional arrangements of functional groups, which is often crucial for target-specific interactions and therapeutic efficacy.
This compound: A Versatile Chiral Building Block
This compound (CAS: 191347-93-0) is a chiral heterocyclic compound featuring a tetrahydrofuran ring substituted with a methyl ester group at the 3-position in the (R)-configuration.[3] This specific stereochemistry and the presence of the ester functionality make it a versatile precursor for a variety of chemical transformations, enabling the introduction of diverse pharmacophoric elements.
Key Applications in Synthesis
While direct and extensive comparative studies on the performance of this compound against all possible alternatives are not always readily available in peer-reviewed literature, its utility can be inferred from its application as a chiral building block in the synthesis of enantiopure drugs, such as protease inhibitors and anticoagulants.[3] The structural rigidity and oxygen-rich framework of the molecule also allow for effective coordination with metal catalysts, rendering it valuable in various organometallic reactions.[3]
The ester group can be readily transformed into other functional groups such as amides, alcohols, or carboxylic acids, providing a handle for further molecular elaboration. This flexibility is a key advantage in the divergent synthesis of compound libraries for drug discovery.
Comparative Analysis with Alternative Chiral Synthons
The choice of a chiral building block for the synthesis of a tetrahydrofuran-containing target molecule is often dictated by factors such as commercial availability, cost, and the efficiency of the synthetic route. Here, we compare this compound with other common chiral precursors used to construct the tetrahydrofuran ring.
| Chiral Building Block | Common Synthetic Applications | Advantages | Disadvantages |
| This compound | Synthesis of protease inhibitors, anticoagulants, and other bioactive heterocycles.[3] | Defined stereochemistry at C3; versatile methyl ester handle for further functionalization. | Specific application data can be limited in public domain literature. |
| D-Ribonolactone Derivatives | Key intermediates in the synthesis of nucleoside analogues like Remdesivir.[4] | Readily available from the chiral pool (D-ribose); multiple stereocenters are pre-defined. | Multi-step synthesis often required to achieve the desired substitution pattern on the THF ring. |
| Chiral Lactone Carboxylic Acids | Precursors for various substituted tetrahydrofurans, including intermediates for antitumor agents.[5] | Can be synthesized enantioselectively; allows for the construction of highly substituted THF rings. | May require more complex, multi-step reductions to arrive at the final tetrahydrofuran core. |
| Chiral Pantolactones | Used to synthesize chiral 4,4-dimethyl tetrahydrofuran building blocks for drugs like Amprenavir and Empagliflozin analogues.[6] | Commercially available in both enantiomeric forms; provides access to gem-disubstituted THF rings. | The synthetic utility is more specific to targets with a 4,4-disubstituted THF moiety. |
Logical Flow of Synthetic Strategy Comparison:
Caption: Comparative Synthetic Pathways to Chiral Tetrahydrofurans.
Experimental Protocols: Foundational Transformations
While specific, proprietary industrial protocols are not publicly available, the following represent general, well-established methodologies for the transformation of compounds structurally similar to this compound. These protocols are intended to serve as a starting point for laboratory investigations.
Amidation of a Tetrahydrofuran-3-carboxylate Derivative
This protocol outlines a general procedure for converting the methyl ester of a tetrahydrofuran-3-carboxylic acid to an amide, a common transformation in medicinal chemistry to introduce diversity and modulate biological activity.
Workflow Diagram:
Caption: General Amidation Protocol Workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran.
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-70 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reduction of the Ester to a Primary Alcohol
This protocol describes the conversion of the methyl ester to a primary alcohol, a key transformation to introduce a hydroxyl group that can serve as a handle for further reactions, such as etherification or oxidation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF, to the stirred solution of the ester. Caution: LiAlH₄ reacts violently with water.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography.
-
Characterization: Characterize the purified product by spectroscopic methods.
Conclusion and Future Outlook
This compound is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its utility is derived from the presence of a pre-defined stereocenter and a versatile ester functionality on a stable heterocyclic scaffold. While it may not be as ubiquitously cited in the synthesis of blockbuster drugs as some other chiral synthons like D-ribonolactone, its straightforward structure and potential for diverse chemical transformations make it an attractive option for consideration in the early stages of drug discovery and development.
As the demand for novel, stereochemically pure pharmaceuticals continues to grow, the exploration and application of versatile chiral building blocks like this compound will undoubtedly expand. Further research into its application in the synthesis of novel therapeutic agents and the development of more efficient and scalable synthetic routes will solidify its position in the synthetic chemist's toolbox.
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(14), 2941–2971. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 69(16), 5474–5483. [Link]
-
Athawale, P. R., Kumari, N., Dandawate, M. R., Kashinath, K., & Reddy, D. S. (2019). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. European Journal of Organic Chemistry, 2019(25), 4021-4025. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
- Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661.
-
Loh, T.-P., & Tan, K.-T. (2001). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 3(16), 2563–2565. [Link]
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405–426. [Link]
-
Gillsch, F., Mbui, F., Bilitewski, U., & Schobert, R. (2023). Syntheses and Antibacterial Evaluation of New Penicillium Metabolites Gregatins G and Thiocarboxylics C. Chemistry & Biodiversity, 20(3), e202201018. [Link]
-
ChemSrc. (2025). Methyl tetrahydrofuran-3-carboxylate. ChemSrc. [Link]
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405–426. [Link]
- Hauel, N., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Niidu, A., Paju, A., Müürissepp, A.-M., Kailas, T., Pehk, T., & Lopp, M. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]
-
Griesbeck, A. G., & Bondock, S. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. [Link]
-
El-Sayed, M., & El-Kalyoubi, S. (2017). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 15(7), 209. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 7(12), 1589–1608. [Link]
-
Kumar, R., & Singh, P. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]
-
Smith, J. (2024). Pharmacological activity of furan derivatives. [Link]
-
Heze Lihua Biotechnology Co., Ltd. (2022). THF application areas and uses. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-Methyl tetrahydrofuran-3-carboxylate
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (R)-Methyl tetrahydrofuran-3-carboxylate, ensuring the protection of laboratory personnel, the integrity of our research environment, and full regulatory compliance.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound (CAS No. 53662-85-4) is an ester derivative of tetrahydrofuran used in specialized laboratory applications.[1] Its hazard profile necessitates careful handling throughout its lifecycle, from use to disposal.
The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below. This initial assessment is the causal basis for the stringent disposal protocols that follow.
| Hazard Classification | GHS Code | Description | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Prevents drain disposal to avoid contamination of water systems.[1][2] |
| Skin Irritation | H315 | Causes skin irritation. | Requires the use of appropriate chemical-resistant gloves.[1] |
| Eye Irritation | H319 | Causes serious eye irritation. | Mandates the use of safety glasses or goggles.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Work should be conducted in a well-ventilated area or fume hood.[1] |
| Flammability | NFPA Fire: 1 | Must be preheated before ignition can occur. | While not highly flammable, it must be kept away from heat and ignition sources.[1][2] |
| Reactivity | NFPA Reactivity: 0 | Normally stable. | Incompatible with strong oxidizing agents; waste must be segregated.[1] |
The Regulatory Imperative: Why This Chemical is Hazardous Waste
Due to its toxic and irritant properties, this compound is classified as hazardous waste.[1] Its disposal is governed by strict federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] These regulations prohibit the disposal of such chemicals via standard routes like sinks or regular trash.[3][4] The core principle is containment from "cradle-to-grave"—from the moment it is generated as waste in the lab until its final, safe destruction at a licensed facility.[5]
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Following these steps methodically ensures safety and compliance at every stage.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Body Protection: A standard laboratory coat.
Step 2: Select a Compatible Waste Container
The integrity of the waste containment system begins with the right container.
-
Material: Use a container made of a material chemically compatible with the ester, such as glass or high-density polyethylene (HDPE).[4][6] The container must be free from damage or deterioration.[3]
-
Closure: The container must have a secure, leak-proof screw cap to prevent spills and the escape of vapors.[3][4]
-
Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for vapor expansion.[4]
Step 3: Prepare the Hazardous Waste Label
Proper labeling is critical for safety and regulatory compliance. It ensures that anyone handling the container knows its exact contents and associated hazards.[4][5]
-
Timing: Affix a completed hazardous waste label to the container before adding any waste.
-
Required Information: The label must include:
-
The words "Hazardous Waste" .[4]
-
Full Chemical Name(s): List all constituents by their full chemical name (e.g., "this compound"). Do not use abbreviations or formulas.[7]
-
Percentage Composition: Accurately list the percentage of each component.
-
Generator Information: Your name, lab, and building/room number.[4]
-
Step 4: Waste Accumulation and Segregation
Waste must be collected and stored in a designated, controlled area.
-
Location: Transfer the waste into the prepared container within a designated Satellite Accumulation Area (SAA) .[4][5][8] This area must be at or near the point of waste generation and away from sinks or floor drains.[8]
-
Secondary Containment: The SAA must have secondary containment, such as a spill tray, to capture any potential leaks.[8]
-
Segregation: Crucially, store this waste container away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[4][8]
-
Container Closure: Keep the waste container securely capped at all times, except when you are actively adding waste.[4][5][7] Evaporation in a fume hood is not a legal or safe disposal method. [4]
Step 5: Requesting Final Disposal
Hazardous waste must be removed from your laboratory in a timely manner by qualified professionals.
-
Timelines: Once a waste container is full, it must be removed from the SAA within three days.[4] Even if not full, containers should not be stored for more than six to twelve months, depending on institutional and local rules.[3][5][8]
-
Procedure: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2][5][8] Do not attempt to transport or dispose of the waste yourself.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a dry, inert chemical absorbent (e.g., vermiculite, dry sand).[1]
-
Collect the contaminated absorbent using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[1][9]
-
Ventilate the area.[1]
-
-
Large Spills (>100 mL):
Visualized Disposal Workflow
This diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Recovery of Tetrahydrofuran (THF). DuPont. [Link]
-
How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. MDPI. [Link]
-
Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. fishersci.com [fishersci.com]
Navigating the Safe Handling of (R)-Methyl Tetrahydrofuran-3-carboxylate: A Guide to Personal Protective Equipment
For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. (R)-Methyl tetrahydrofuran-3-carboxylate, a key building block in various synthetic pathways, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) for this compound, ensuring a secure and efficient laboratory environment.
Understanding the Hazard Landscape
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards: it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] A thorough risk assessment is the foundational step before any handling of this compound.
A critical, though less immediate, hazard to consider is the potential for peroxide formation. Like its parent compound, tetrahydrofuran (THF), this compound is an ether and can form explosive peroxides upon prolonged exposure to air and light.[2][3][4] This characteristic necessitates not only careful handling but also stringent storage and monitoring protocols.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all checklist but a dynamic process dictated by the specific laboratory operation being performed. The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are the primary lines of defense. PPE serves as the essential final barrier between the researcher and the chemical.
Our approach to PPE selection for this compound is built on a foundation of risk mitigation for the identified hazards:
-
Dermal Contact: Preventing skin irritation and absorption.
-
Ocular Contact: Shielding the eyes from splashes that can cause serious damage.
-
Inhalation: Avoiding the inhalation of vapors that can lead to respiratory tract irritation.
-
Ingestion: Mitigating the risk of accidental consumption.
A Step-by-Step Guide to PPE for this compound
Engineering Controls: Your First Line of Defense
All work involving this compound should be conducted within a certified chemical fume hood.[5] The fume hood provides critical ventilation to minimize the inhalation of vapors and offers a physical barrier against splashes and unforeseen reactions.
Hand Protection: More Than Just a Glove
The choice of glove material is arguably one of the most critical PPE decisions. The efficacy of a glove is determined by its resistance to permeation (the process by which a chemical passes through the glove material on a molecular level) and degradation (the deterioration of the glove's physical properties upon chemical contact).[6]
Given the absence of specific permeation data for this compound, we turn to data for its structural analog, tetrahydrofuran (THF), as a reliable guide.
| Glove Material | Breakthrough Time (minutes) for THF | Degradation Rating for THF | Recommendation for this compound |
| Nitrile | < 5[7] | Fair[6] | Not Recommended for prolonged contact. Suitable for incidental contact only. Must be changed immediately upon contamination. |
| Neoprene | ~ 1[7] | Fair[6] | Not Recommended for prolonged contact. Similar to nitrile, offers very limited protection. |
| Latex | ~ 1[7] | Poor | Not Recommended. Offers minimal protection and carries the additional risk of latex allergies.[8] |
| Butyl Rubber | > 480[6] | Excellent[6] | Highly Recommended. Offers excellent resistance to THF and is the preferred choice for handling this compound, especially when prolonged contact is possible.[8][9] |
| Viton™ | > 480 | Excellent | Highly Recommended. Provides superior protection, comparable to Butyl rubber. |
| Multi-laminate (e.g., SilverShield®) | > 480 | Excellent | Highly Recommended. These gloves are constructed from multiple layers of different plastics, offering broad-spectrum chemical resistance.[10] |
The Rationale Behind Glove Selection:
The short breakthrough times for nitrile and neoprene gloves with THF indicate that the solvent can quickly permeate these materials, rendering them ineffective for anything beyond accidental splashes.[6][7] Butyl and Viton™ rubbers, due to their polymer structure, exhibit superior resistance to polar organic solvents like ethers, making them the most reliable choices for extended handling.[8][9] For operations with a high risk of splashing or immersion, double gloving with a lighter nitrile glove underneath a heavier butyl or Viton™ glove can provide an additional layer of safety and allow for the safe removal of the outer glove if contaminated.
Eye and Face Protection: An Impenetrable Shield
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Standard Operations: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required. Standard safety glasses with side shields do not provide adequate protection from splashes.
-
High-Risk Procedures: When there is a significant risk of splashing, such as during transfers of large volumes or when the material is under pressure, a face shield should be worn in conjunction with chemical splash goggles.[1]
Body Protection: The Final Layer
A standard, flame-resistant laboratory coat should be worn at all times and be fully buttoned with the sleeves rolled down. For procedures with a higher risk of spillage, a chemically resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: A Necessary Precaution
Under normal operating conditions within a properly functioning fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. A full-face respirator with multi-purpose combination (US) or ABEK (EU) respirator cartridges is recommended in such emergency situations.[11] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational and Disposal Plans
Safe Handling and Storage Workflow
Safe Handling Workflow for this compound.
Disposal of Contaminated Materials and Waste
This compound is a non-halogenated organic solvent.[5][12][13] As such, all waste containing this compound should be collected in a designated, properly labeled hazardous waste container for non-halogenated solvents.
Key Disposal Principles:
-
Segregation is Crucial: Never mix halogenated and non-halogenated solvent waste. The disposal of mixed waste is significantly more complex and costly.[12][14]
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[13]
-
Accurate Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of all components.[13]
-
Peroxide Prevention in Waste: Do not allow waste containers to sit for extended periods, as peroxide formation can still occur in the waste stream.
Contaminated PPE, such as gloves, should be disposed of as hazardous waste. Lab coats that become contaminated should be professionally laundered by a service equipped to handle hazardous materials.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available from: [Link]
-
CP Lab Safety. This compound, 1 gram. Available from: [Link]
-
Department of Chemistry and Biochemistry, University of Arizona. Peroxide Formation. Available from: [Link]
-
Medarbetarwebben. Routine for peroxide forming chemicals. Available from: [Link]
-
Office of Clinical and Research Safety. Peroxide Forming Chemicals: Management, Retention and Storage. Available from: [Link]
-
ORS. DS Fact Sheet on Managing Peroxide Formers in the Lab. Available from: [Link]
-
OSHA. OSHA Glove Selection Chart. Available from: [Link]
-
ResearchGate. Organic solvents disposal strategies?. Available from: [Link]
-
Safety & Risk Services. Organic Solvent Waste Disposal. Available from: [Link]
-
Starlab Group. Chemical Breakthrough Times – protection with StarGuard® gloves. Available from: [Link]
-
University of California, Berkeley. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Available from: [Link]
-
University of California, Santa Barbara. Tetrahydrofuran (THF) - Standard Operating Procedure. Available from: [Link]
-
University of Nebraska-Lincoln. Glove Selection Page 1 of 20. Available from: [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Tetrahydrofuran. Available from: [Link]
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. auckland.ac.nz [auckland.ac.nz]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. safetyware.com [safetyware.com]
- 10. dess.uccs.edu [dess.uccs.edu]
- 11. medarbetare.su.se [medarbetare.su.se]
- 12. researchgate.net [researchgate.net]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
